Zovodotin
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
CAS-Nummer |
1800462-96-7 |
|---|---|
Molekularformel |
C61H101N11O17S |
Molekulargewicht |
1292.6 g/mol |
IUPAC-Name |
(2S)-5-(carbamoylamino)-N-[4-[[(2R,3R)-3-[(2S)-1-[(3R,4S,5S)-4-[[(2S)-2-[[(2S)-2-(dimethylamino)-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-3-methoxy-5-methylheptanoyl]pyrrolidin-2-yl]-3-methoxy-2-methylpropanoyl]sulfamoyl]phenyl]-2-[[(2S)-2-[3-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]pentanamide |
InChI |
InChI=1S/C61H101N11O17S/c1-15-40(8)54(70(12)60(81)52(38(4)5)67-59(80)53(39(6)7)69(10)11)46(85-13)36-50(76)71-28-17-19-45(71)55(86-14)41(9)56(77)68-90(83,84)43-22-20-42(21-23-43)64-57(78)44(18-16-27-63-61(62)82)65-58(79)51(37(2)3)66-47(73)26-30-87-32-34-89-35-33-88-31-29-72-48(74)24-25-49(72)75/h20-25,37-41,44-46,51-55H,15-19,26-36H2,1-14H3,(H,64,78)(H,65,79)(H,66,73)(H,67,80)(H,68,77)(H3,62,63,82)/t40-,41+,44-,45-,46+,51-,52-,53-,54-,55+/m0/s1 |
InChI-Schlüssel |
MOXNZANUBDNGDP-JZKHMPQFSA-N |
Isomerische SMILES |
CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)CCOCCOCCOCCN3C(=O)C=CC3=O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C |
Kanonische SMILES |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCOCCOCCOCCN3C(=O)C=CC3=O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Zovodotin mechanism of action in HER2+ cancer cells
An In-Depth Technical Guide on the Core Mechanism of Action of Zovodotin in HER2+ Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is the cytotoxic payload of the antibody-drug conjugate (ADC) zanidatamab this compound (ZW49), a promising therapeutic agent for HER2-positive (HER2+) cancers.[1][2] This technical guide elucidates the core mechanism of action of this compound within the context of zanidatamab this compound, detailing its journey from systemic administration to the induction of cancer cell death. The information presented herein is a synthesis of preclinical and clinical findings, intended to provide a comprehensive resource for professionals in oncology research and drug development.
Core Mechanism of Action: A Multi-Step Process
The efficacy of this compound is contingent on the successful execution of a series of events orchestrated by the zanidatamab this compound ADC. This process can be dissected into several key stages:
-
Bispecific Targeting of HER2: The zanidatamab component of the ADC is a biparatopic antibody that simultaneously binds to two distinct epitopes on the extracellular domain of the HER2 receptor (domains 2 and 4).[1] This dual-binding strategy enhances the avidity and specificity of the ADC for HER2-expressing cancer cells.[1]
-
Enhanced Internalization: The unique biparatopic binding of zanidatamab induces HER2 receptor clustering, which in turn promotes rapid internalization of the ADC-receptor complex into the cancer cell via endocytosis.[1]
-
Intracellular Trafficking and Payload Release: Following internalization, the ADC is trafficked through the endosomal-lysosomal pathway. Within the lysosome, the protease-cleavable linker connecting zanidatamab to this compound is cleaved, liberating the cytotoxic payload into the cytoplasm.[1][3][4]
-
Microtubule Disruption and Cell Cycle Arrest: Once released, this compound, a potent auristatin derivative, exerts its cytotoxic effect by inhibiting microtubule polymerization.[5][6] This disruption of the cellular microtubule network leads to cell cycle arrest, primarily in the G2/M phase, and ultimately triggers apoptosis.
-
Induction of Immunogenic Cell Death (ICD): Beyond its direct cytotoxic effects, zanidatamab this compound has been shown to induce hallmarks of immunogenic cell death.[5] This includes the translocation of calreticulin to the cell surface and the release of damage-associated molecular patterns (DAMPs) such as ATP and high mobility group box 1 (HMGB1).[5] These signals can attract and activate immune cells, potentially leading to a broader anti-tumor immune response.
Quantitative Data Summary
The following tables summarize the key quantitative data from clinical trials of zanidatamab this compound in patients with HER2-positive solid cancers.
Table 1: Clinical Efficacy of Zanidatamab this compound in HER2+ Solid Cancers
| Efficacy Endpoint | Value (95% CI) | Patient Population |
| Confirmed Objective Response Rate (cORR) | 31% (15.3%-50.8%) | 29 heavily pretreated patients |
| Partial Response (PR) | 31% | 29 heavily pretreated patients |
| Stable Disease (SD) | 41% | 29 heavily pretreated patients |
| Disease Progression (PD) | 24% | 29 heavily pretreated patients |
| Disease Control Rate (DCR) | 72% (52.8%-87.3%) | 29 heavily pretreated patients |
| Clinical Benefit Rate (CBR) | 38% (20.7%-57.7%) | 29 heavily pretreated patients |
Data from a first-in-human phase 1 trial (NCT03821233) presented at the 2022 ESMO Congress.[3]
Table 2: Antitumor Activity by Cancer Type
| Cancer Type | cORR (95% CI) | DCR (95% CI) | CBR (95% CI) |
| Breast Cancer (n=8) | 13% (0.3%-52.7%) | 50% (15.7%-84.3%) | 25% (3.2%-65.1%) |
| Gastroesophageal Adenocarcinoma (GEA) (n=11) | 37% (10.9%-69.2%) | 73% (39.0%-94.0%) | 36% (10.9%-69.2%) |
| Other Solid Cancers (n=10) | 40% (12.2%-73.8%) | 90% (55.5%-99.7%) | 50% (18.7%-81.3%) |
Data from a first-in-human phase 1 trial (NCT03821233) presented at the 2022 ESMO Congress.[3]
Experimental Protocols
Detailed, step-by-step experimental protocols for the studies cited are proprietary. However, the methodologies employed for the key experiments can be generally described as follows:
-
Cytotoxicity Assays: To determine the in vitro potency of zanidatamab this compound, HER2+ cancer cell lines (e.g., SK-BR-3, N87) were likely treated with a range of ADC concentrations. Cell viability would then be assessed after a set incubation period (e.g., 72-96 hours) using standard colorimetric or luminescent assays such as MTT, XTT, or CellTiter-Glo. The results would be used to calculate IC50 values.
-
Immunogenic Cell Death Assays:
-
Calreticulin Exposure: HER2+ cells treated with zanidatamab this compound would be stained with an antibody specific for calreticulin without prior permeabilization. The cell surface expression of calreticulin would then be quantified by flow cytometry.[5]
-
ATP Release: The concentration of ATP in the culture supernatant of ADC-treated cells would be measured using a luciferin/luciferase-based bioluminescence assay.[5]
-
HMGB1 Release: The amount of HMGB1 released into the cell culture medium would be quantified using an ELISA kit specific for HMGB1.[5]
-
-
In Vivo Xenograft Studies: To evaluate the anti-tumor activity of zanidatamab this compound in a living system, patient-derived xenograft (PDX) models of gastric cancer were used.[5] These models involve the implantation of human tumor tissue into immunodeficient mice. The mice would then be treated with the ADC, and tumor growth would be monitored over time. Tumor volume would be calculated using the formula (length x width^2)/2.
Visualizations
Signaling Pathways and Mechanisms
Caption: Mechanism of Action of Zanidatamab this compound in HER2+ Cancer Cells.
Caption: Induction of Immunogenic Cell Death by Zanidatamab this compound.
Experimental Workflow
Caption: Conceptual Experimental Workflow for ADC Efficacy Evaluation.
Conclusion
This compound, as the cytotoxic payload of zanidatamab this compound, exhibits a multi-faceted mechanism of action against HER2+ cancer cells. The biparatopic nature of the zanidatamab antibody ensures efficient and specific delivery of this compound, which then induces cell death through microtubule disruption. Furthermore, the induction of immunogenic cell death suggests a potential for synergistic effects with immunotherapies. The promising clinical data, coupled with a deep understanding of its mechanism, positions zanidatamab this compound as a significant therapeutic candidate in the landscape of HER2-targeted therapies. Continued research will further delineate its clinical utility and potential combination strategies.
References
The Cytotoxic Payload of Zovodotin: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zovodotin (zanidatamab this compound, ZW49) is a bispecific antibody-drug conjugate (ADC) that represents a promising therapeutic strategy for HER2-expressing cancers.[1] Its innovative design combines the unique tumor-targeting capabilities of the bispecific antibody zanidatamab with a potent cytotoxic payload, enabling selective delivery of a cell-killing agent to cancer cells while minimizing systemic toxicity.[1][2] This technical guide provides a comprehensive overview of the cytotoxic payload of this compound, its mechanism of action, and the experimental methodologies used to characterize its activity.
The Cytotoxic Payload: A Novel Auristatin Derivative
The cytotoxic component of this compound is a novel, proprietary auristatin derivative designated as ZD02044 .[2][3] Auristatins are synthetic analogs of the natural product dolastatin 10 and are known for their potent antimitotic activity.[4] ZD02044 is covalently attached to the zanidatamab antibody via a protease-cleavable valine-citrulline linker.[5] This linker is designed to be stable in the bloodstream and to release the active ZD02044 payload upon internalization of the ADC into the target cancer cell and subsequent cleavage by lysosomal proteases.[1]
Mechanism of Action: Microtubule Disruption and Apoptosis Induction
The primary mechanism of action of ZD02044 is the inhibition of tubulin polymerization .[3] By binding to tubulin, ZD02044 disrupts the formation of microtubules, which are essential components of the mitotic spindle required for cell division.[6] This interference with microtubule dynamics leads to a cascade of cellular events, culminating in cancer cell death.
The key downstream effects of ZD02044-mediated microtubule disruption include:
-
G2/M Phase Cell Cycle Arrest: The disruption of the mitotic spindle prevents cells from progressing through mitosis, leading to an accumulation of cells in the G2/M phase of the cell cycle.[7][8]
-
Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.[7][9] This process involves the activation of caspases and the release of pro-apoptotic factors from the mitochondria.[9]
-
Immunogenic Cell Death (ICD): Zanidatamab this compound has been shown to induce hallmarks of ICD, which can potentially stimulate an anti-tumor immune response.[2]
Quantitative Data
The cytotoxic potency of zanidatamab this compound has been evaluated in both preclinical and clinical settings.
Preclinical Cytotoxicity
The in vitro cytotoxic activity of zanidatamab this compound (ZW49) has been assessed against a panel of HER2-expressing breast cancer cell lines. The half-maximal effective concentration (EC50) values are presented in the table below.
| Cell Line | Cancer Type | HER2 Receptors/cell | ZW49 EC50 (nM) |
| HCC1954 | Breast Cancer | 6,000,000 | 0.04 |
| SK-BR-3 | Breast Cancer | 3,660,000 | 0.04 |
| JIMT-1 | Breast Cancer | 526,000 | 0.50 |
| ZR-75-1 | Breast Cancer | 378,000 | 0.58 |
| MDA-MB-175 | Breast Cancer | 287,000 | 0.62 |
| T-47D | Breast Cancer | 206,000 | No activity |
| MDA-MB-468 | Breast Cancer | 0 | No activity |
Data sourced from a Zymeworks presentation on the design and functional characterization of zanidatamab this compound.[2]
Clinical Efficacy
Data from a Phase 1 clinical trial (NCT03821233) demonstrated the anti-tumor activity of zanidatamab this compound in heavily pretreated patients with HER2-positive solid cancers.[5][10]
| Cancer Type | Dosing Regimen | Confirmed Objective Response Rate (cORR) | Disease Control Rate (DCR) |
| All HER2+ Cancers | 2.5 mg/kg Q3W | 31% (9/29 pts) | 72% (21/29 pts) |
| Breast Cancer | 2.5 mg/kg Q3W | 13% (1/8 pts) | 50% (4/8 pts) |
| Gastroesophageal Adenocarcinoma (GEA) | 2.5 mg/kg Q3W | 36% (4/11 pts) | 73% (8/11 pts) |
| Other Solid Cancers | 2.5 mg/kg Q3W | 40% (4/10 pts) | 90% (9/10 pts) |
Data from the 2022 ESMO Congress presentation of the Phase 1 trial of zanidatamab this compound.[5][10]
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the cytotoxic payload of this compound.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) or effective concentration (EC50) of the ADC against cancer cell lines.
Materials:
-
Target cancer cell lines (e.g., HER2-expressing)
-
Complete cell culture medium
-
Zanidatamab this compound (or other ADC)
-
Control antibody (unconjugated)
-
Free cytotoxic payload (ZD02044)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in complete culture medium. Remove the existing medium from the cell plates and add the compound dilutions. Include wells with medium only as a negative control.
-
Incubation: Incubate the plates for a period relevant to the payload's mechanism of action (typically 72-120 hours for tubulin inhibitors).
-
MTT Addition: Add MTT solution to each well (typically 10% of the total volume) and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability data against the compound concentration and determine the IC50/EC50 value using a suitable curve-fitting model.
Tubulin Polymerization Assay
Objective: To assess the inhibitory effect of the cytotoxic payload on tubulin polymerization in vitro.
Materials:
-
Purified tubulin
-
Tubulin polymerization buffer (e.g., G-PEM buffer: 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP, pH 6.9)
-
Glycerol (for promoting polymerization)
-
Test compound (ZD02044) and controls (e.g., paclitaxel as a stabilizer, nocodazole as a destabilizer)
-
96-well plates (UV-transparent for absorbance-based assays)
-
Temperature-controlled microplate reader
Procedure:
-
Reagent Preparation: Prepare stock solutions of the test compound and controls. Prepare the tubulin polymerization mix on ice, containing tubulin, polymerization buffer, and GTP.
-
Assay Setup: Pre-warm the 96-well plate to 37°C. Add the test compound dilutions or vehicle control to the appropriate wells.
-
Initiation of Polymerization: To initiate the reaction, add the cold tubulin polymerization mix to each well.
-
Data Acquisition: Immediately place the plate in the 37°C microplate reader and measure the change in absorbance at 340 nm over time (e.g., every minute for 60 minutes).
-
Data Analysis: Plot the absorbance values against time to generate polymerization curves. Compare the curves of the compound-treated samples to the controls to determine the effect on tubulin polymerization.
Apoptosis Assay (Annexin V Staining)
Objective: To detect and quantify apoptosis in cells treated with the ADC.
Materials:
-
Target cells
-
Zanidatamab this compound
-
Annexin V-FITC (or other fluorescent conjugate)
-
Propidium Iodide (PI)
-
Binding buffer (calcium-enriched)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the ADC at various concentrations for a predetermined time. Include untreated and positive controls.
-
Cell Harvesting: Harvest both adherent and suspension cells.
-
Staining: Wash the cells with cold PBS and resuspend them in the binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V-negative, PI-negative: Live cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative, PI-positive: Necrotic cells
-
Signaling Pathways and Logical Relationships
The following diagrams illustrate the mechanism of action of this compound and the experimental workflow for its characterization.
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for characterizing this compound's cytotoxicity.
References
- 1. adcreview.com [adcreview.com]
- 2. zymeworks.com [zymeworks.com]
- 3. zymeworks.com [zymeworks.com]
- 4. Antibody-Drug Conjugate Payloads; Study of Auristatin Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. onclive.com [onclive.com]
- 6. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. [Mechanism of G2/M cell cycle arrest before apoptosis in leukemia cell line HL-60 induced by proteasome inhibitor MG132] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Induction of G2/M arrest and apoptosis through mitochondria pathway by a dimer sesquiterpene lactone from Smallanthus sonchifolius in HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
Zovodotin: A Technical Deep Dive into a Novel Bispecific Antibody-Drug Conjugate
For Researchers, Scientists, and Drug Development Professionals
Zovodotin, also known as zanidatamab this compound or ZW49, is an investigational antibody-drug conjugate (ADC) that represents a promising therapeutic strategy for HER2-expressing solid tumors.[1][2][3] This document provides a comprehensive overview of its structure, chemical properties, mechanism of action, and relevant clinical and preclinical data, intended to serve as a technical resource for the scientific community.
Core Structure and Chemical Properties
This compound is a complex biomolecule composed of three key components: a bispecific antibody, a cytotoxic payload, and a linker.
-
The Antibody: The backbone of this compound is zanidatamab (ZW25), a humanized bispecific antibody.[1] It is designed to simultaneously target two distinct, non-overlapping epitopes on the human epidermal growth factor receptor 2 (HER2).[1][4] This biparatopic binding to both the ECD2 and ECD4 domains of HER2, the same domains targeted by trastuzumab and pertuzumab respectively, is a distinguishing feature.[1]
-
The Payload: this compound carries a proprietary, novel auristatin derivative as its cytotoxic payload.[1][5] Auristatins are potent antimitotic agents that disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.[6]
-
The Linker: A proprietary, cleavable valine-citrulline linker connects the zanidatamab antibody to the auristatin payload.[1][2] This linker is designed to be stable in circulation and to release the cytotoxic payload upon internalization into the target cancer cell and subsequent cleavage by intracellular proteases.
While specific details regarding the definitive chemical formula and molecular weight are not publicly available, an estimated molecular weight of approximately 125,000 Da has been noted.[7] Further detailed physicochemical properties are not yet disclosed in the public domain.
Table 1: Key Structural and Chemical Characteristics of this compound
| Property | Description |
| International Nonproprietary Name (INN) | Zanidatamab this compound[1] |
| Synonyms | ZW49, ZW-49[1][3] |
| Antibody Component | Zanidatamab (ZW25), a humanized IgG1-like bispecific antibody[1][2][7] |
| Target | Human Epidermal Growth Factor Receptor 2 (HER2/ERBB2)[1] |
| Binding Epitopes | Two distinct non-overlapping epitopes on the extracellular domains (ECD2 and ECD4) of HER2[1][4] |
| Payload Component | A novel auristatin derivative (ZD02044)[5] |
| Linker Type | Proprietary cleavable 1-maleimido-3,6,9-trioxadodecan-12-oyl-valyl-citrullyl linker[1] |
| Drug-to-Antibody Ratio (DAR) | An average of 2[2] |
| Molecular Formula (Estimated) | C5553H8548O1723N1482S36[7] |
| Molecular Weight (Estimated Average) | 125,000 Da[7] |
| Mechanism of Action | Dual HER2 signal blockade, receptor clustering and internalization, and intracellular delivery of a cytotoxic auristatin payload.[1][6][8] |
Mechanism of Action and Signaling Pathways
This compound's therapeutic effect is multi-faceted, leveraging both the properties of its bispecific antibody and the potent cytotoxicity of its payload.
-
Dual HER2 Blockade and Receptor Modulation: By binding to two distinct HER2 epitopes, this compound induces the clustering and subsequent internalization of HER2 receptors from the cell surface. This dual blockade effectively inhibits downstream HER2 signaling pathways that are critical for tumor cell proliferation and survival.[1]
-
Enhanced Internalization and Payload Delivery: The biparatopic binding of zanidatamab leads to robust internalization of the ADC-HER2 complex.[4] Once inside the cell, the cleavable linker is processed, releasing the auristatin payload.
-
Cytotoxicity via Microtubule Disruption: The released auristatin payload then exerts its cytotoxic effect by inhibiting tubulin polymerization, leading to a disruption of the microtubule network. This induces cell cycle arrest, primarily in the G2/M phase, and ultimately triggers apoptosis.[6]
-
Immunogenic Cell Death: The unique design of this compound also promotes immunogenic cell death, which can potentially stimulate an anti-tumor immune response.[1]
Clinical and Preclinical Data
This compound has been evaluated in a first-in-human, Phase 1 clinical trial (NCT03821233) in patients with locally advanced (unresectable) or metastatic HER2-expressing cancers.[1][2]
Table 2: Summary of Phase 1 Clinical Trial Results (NCT03821233)
| Parameter | Finding |
| Patient Population | 77 patients with heavily pretreated, locally advanced or metastatic HER2-expressing solid cancers, including breast cancer, gastroesophageal adenocarcinoma (GEA), and other solid tumors.[2] |
| Dosing Regimens | Investigated weekly, every 2 weeks, and every 3 weeks (Q3W) schedules. The dose-expansion cohort received 2.5 mg/kg Q3W.[2] |
| Confirmed Objective Response Rate (cORR) | In 29 evaluable patients treated with the 2.5 mg/kg Q3W regimen, the cORR was 31%.[2] For specific tumor types at this dose, the cORR was 13% in breast cancer, 37% in GEA, and 40% in other solid cancers.[2] |
| Disease Control Rate (DCR) | The DCR in the 29 patients on the 2.5 mg/kg Q3W regimen was 72%.[2] |
| Safety and Tolerability | This compound demonstrated a manageable safety profile. The most common treatment-related adverse events (TRAEs) were keratitis (43%), alopecia (17%), and diarrhea (30%).[2] The maximum tolerated dose (MTD) was not reached in the dose-escalation portion of the study.[2] No treatment-related deaths were reported.[2] |
It is important to note that Zymeworks has since discontinued the clinical development program for zanidatamab this compound to reallocate resources.
Experimental Protocols
Detailed experimental protocols for the clinical and preclinical evaluation of this compound are not fully available in the public domain. However, the Phase 1 clinical trial design provides insight into the methodology for assessing its safety and efficacy in humans.
Phase 1 Clinical Trial (NCT03821233) Methodology Overview:
-
Study Design: A first-in-human, multicenter, open-label, dose-escalation, and dose-expansion study.[1][2]
-
Primary Objectives: To determine the maximum tolerated dose (MTD) and/or the recommended Phase 2 dose (RP2D), and to assess the safety and tolerability of this compound.[2]
-
Secondary Objectives: To evaluate the antitumor activity of this compound in patients with HER2-expressing cancers.[2]
-
Patient Eligibility: Patients with locally advanced (unresectable) or metastatic HER2-expressing cancers who were refractory to standard therapies. An ECOG performance status of 0 or 1 was required.[1][2]
-
Dose Escalation Design: A 3+3 design was utilized to evaluate different dosing schedules (weekly, every 2 weeks, and every 3 weeks).[2]
-
Dose Expansion Cohorts: Enrolled patients with HER2-positive breast cancer, HER2-positive gastroesophageal adenocarcinoma, and other HER2-positive solid tumors at the determined expansion dose of 2.5 mg/kg every 3 weeks.[2]
-
Response Assessment: Tumor responses were evaluated according to standard criteria.
Conclusion
This compound is a thoughtfully designed bispecific antibody-drug conjugate with a multi-pronged mechanism of action against HER2-expressing cancers. Its biparatopic targeting of HER2, combined with a potent auristatin payload, demonstrated encouraging antitumor activity and a manageable safety profile in early-phase clinical trials. Although its clinical development has been discontinued, the innovative design and the data generated from its evaluation provide valuable insights for the future development of next-generation antibody-drug conjugates.
References
- 1. adcreview.com [adcreview.com]
- 2. onclive.com [onclive.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. researchgate.net [researchgate.net]
- 5. zymeworks.com [zymeworks.com]
- 6. Zanidatamab this compound - Zymeworks - AdisInsight [adisinsight.springer.com]
- 7. GSRS [gsrs.ncats.nih.gov]
- 8. Zanidatamab this compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
In-vitro Characterization of Zovodotin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zovodotin (zanidatamab this compound, ZW49) is a biparatopic antibody-drug conjugate (ADC) at the forefront of targeted cancer therapy.[1] It is engineered with a unique dual-targeting mechanism and a potent cytotoxic payload, offering a promising therapeutic strategy for HER2-expressing cancers.[1] This technical guide provides an in-depth overview of the in-vitro characterization of this compound, detailing its mechanism of action, cytotoxic potency, and the experimental methodologies used to evaluate its efficacy and safety profile.
This compound's design combines the humanized biparatopic antibody, zanidatamab, with a proprietary auristatin payload, ZD02044, through a cleavable linker.[2] Zanidatamab concurrently binds to two distinct epitopes (ECD2 and ECD4) on the HER2 receptor, a mechanism that leads to enhanced receptor clustering, internalization, and dual HER2 signal blockade.[1][3] This enhanced internalization facilitates the efficient delivery of the cytotoxic auristatin payload into the target cancer cells.[1]
Mechanism of Action
The in-vitro mechanism of action of this compound is a multi-step process that leverages both the specificity of the antibody and the potent cytotoxicity of its payload.
-
Binding and Internalization: this compound's biparatopic antibody, zanidatamab, binds with high affinity to the HER2 receptor on the surface of cancer cells.[4] This dual-epitope binding promotes the clustering of HER2 receptors and leads to rapid internalization of the ADC-receptor complex.[5]
-
Lysosomal Trafficking and Payload Release: Following internalization, the ADC-receptor complex is trafficked to the lysosomes.[2] Within the acidic environment of the lysosome, the cleavable linker is proteolytically cleaved, releasing the auristatin payload into the cytoplasm.
-
Cytotoxicity and Apoptosis: The released auristatin payload, a potent microtubule-disrupting agent, binds to tubulin and inhibits its polymerization. This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase, ultimately inducing programmed cell death, or apoptosis.
-
Immunogenic Cell Death (ICD): this compound has been shown to induce hallmarks of immunogenic cell death.[2] The auristatin payload can trigger an endoplasmic reticulum (ER) stress response, leading to the surface exposure of calreticulin and the release of damage-associated molecular patterns (DAMPs) such as ATP and high mobility group box 1 (HMGB1).[2] These signals can attract and activate immune cells, potentially stimulating an anti-tumor immune response.
-
Bystander Effect: The cell-permeable nature of the auristatin payload allows it to diffuse out of the targeted cancer cell and kill neighboring, antigen-negative cancer cells. This "bystander effect" is a significant advantage in treating heterogeneous tumors where not all cells express the target antigen.
-
Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) and Complement-Dependent Cytotoxicity (CDC): The IgG1 backbone of zanidatamab is capable of mediating potent ADCC and CDC in vitro.[5] This suggests that this compound may also engage the host's immune system to eliminate tumor cells.
Quantitative Data Summary
The following tables summarize the key quantitative data from the in-vitro characterization of this compound and its components.
Table 1: In-vitro Cytotoxicity of this compound (ZW49) and its Components in Breast Cancer Cell Lines
| Cell Line | HER2 Expression (Receptors/cell) | This compound (ZW49) EC50 (nM) | Zanidatamab (ZW25) EC50 (nM) | Free Payload (ZD02044) EC50 (nM) |
| HCC1954 | 6,000,000 | 0.04 | No activity | 4.7 |
| SK-BR-3 | 3,660,000 | 0.04 | 0.31 | 10 |
| JIMT-1 | 500,000 | 0.43 | No activity | 1.8 |
| MDA-MB-468 | Negative | No activity | No activity | 0.8 |
Data sourced from a Zymeworks presentation.
Table 2: Binding Affinity of Zanidatamab (ZW25)
| Analyte | Ligand | Method | KD (nM) |
| Zanidatamab (ZW25) | Recombinant HER2 | Not Specified | 0.9 - 16 |
Data indicates the binding affinity of the antibody component of this compound.
Experimental Protocols
This section details the methodologies for the key in-vitro experiments used to characterize this compound.
Cytotoxicity Assay
The cytotoxic activity of this compound is typically determined using a cell viability assay, such as the MTT or CellTiter-Glo® assay.
-
Cell Lines: A panel of cancer cell lines with varying levels of HER2 expression (e.g., HCC1954, SK-BR-3, JIMT-1, and a HER2-negative line like MDA-MB-468) are used.
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
A serial dilution of this compound, the unconjugated antibody (zanidatamab), and the free payload are added to the wells.
-
The plates are incubated for a period of 72 to 120 hours.
-
A viability reagent (e.g., MTT or CellTiter-Glo®) is added to each well.
-
The absorbance or luminescence is measured using a plate reader.
-
-
Data Analysis: The results are expressed as the percentage of cell viability relative to untreated control cells. The EC50 value, the concentration of the drug that causes 50% inhibition of cell growth, is calculated by fitting the data to a four-parameter logistic curve.
Internalization Assay
The internalization of this compound is assessed to confirm its uptake by HER2-expressing cells.
-
Method: Flow cytometry is a common method used to quantify the internalization of fluorescently labeled antibodies.
-
Procedure:
-
This compound is labeled with a pH-sensitive fluorescent dye (e.g., pHAb) that fluoresces in the acidic environment of the lysosome.
-
HER2-positive cells (e.g., SK-BR-3) are incubated with the labeled this compound for various time points.
-
The cells are then washed to remove any non-internalized antibody.
-
The fluorescence intensity of the cells is measured by flow cytometry. An increase in fluorescence indicates internalization and trafficking to an acidic compartment.
-
Immunogenic Cell Death (ICD) Assays
Several assays are used to measure the hallmarks of ICD.
-
Calreticulin Exposure:
-
Cells are treated with this compound for 48-72 hours.
-
The cells are then stained with a fluorescently labeled anti-calreticulin antibody.
-
The percentage of cells with surface calreticulin is quantified by flow cytometry.[2]
-
-
Extracellular ATP Release:
-
Supernatants from this compound-treated cells (24 hours) are collected.
-
The amount of ATP in the supernatant is measured using a luminescent assay kit (e.g., CellTiter-Glo®).[2]
-
-
HMGB1 Release:
-
Supernatants from this compound-treated cells (48 hours) are collected.
-
The concentration of HMGB1 in the supernatant is determined by ELISA.[2]
-
Bystander Effect Assay
The bystander killing effect of this compound can be evaluated using a co-culture system.
-
Procedure:
-
HER2-positive cells (e.g., SK-BR-3) are co-cultured with HER2-negative cells that are labeled with a fluorescent protein (e.g., GFP-expressing MDA-MB-468).
-
The co-culture is treated with this compound.
-
After a set incubation period, the viability of the HER2-negative (GFP-positive) cells is assessed by flow cytometry or fluorescence microscopy. A decrease in the viability of the HER2-negative cells in the presence of HER2-positive cells and this compound indicates a bystander effect.
-
Apoptosis Assay
Apoptosis induction by this compound is commonly measured by Annexin V and Propidium Iodide (PI) staining.
-
Procedure:
-
Cells are treated with various concentrations of this compound for a specified time.
-
The cells are harvested and stained with fluorescently labeled Annexin V (which binds to phosphatidylserine on the surface of apoptotic cells) and PI (a DNA stain that enters dead cells).
-
The percentage of apoptotic (Annexin V positive, PI negative) and necrotic/late apoptotic (Annexin V positive, PI positive) cells is quantified by flow cytometry.
-
ADCC and CDC Assays
These assays evaluate the ability of this compound's antibody backbone to engage immune effector mechanisms.
-
ADCC Assay:
-
HER2-positive target cells are incubated with this compound.
-
Effector cells, such as natural killer (NK) cells or peripheral blood mononuclear cells (PBMCs), are added to the culture.
-
Cell lysis is measured after a few hours of incubation, typically using a lactate dehydrogenase (LDH) release assay or a fluorescent-based cytotoxicity assay.
-
-
CDC Assay:
-
HER2-positive target cells are incubated with this compound in the presence of a source of complement (e.g., normal human serum).
-
Cell lysis is quantified after incubation by measuring the release of an intracellular enzyme or by using a viability stain.[5]
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound's mechanism of action from binding to cell death.
Caption: Workflow for an in-vitro cytotoxicity assay.
References
Comprehensive Analysis of Zovodotin's Pharmacokinetic Profile in Murine Models Remains Elusive Due to Lack of Publicly Available Preclinical Data
A thorough review of existing scientific literature and public disclosures reveals a significant gap in detailed, publicly accessible data regarding the pharmacokinetic (PK) profile of Zovodotin, also known as zanidatamab this compound (ZW49), specifically within murine models. While information is available on its clinical development in humans, the foundational preclinical data from studies in mice, which is critical for a comprehensive technical guide, is not presently available in the public domain.
Zanidatamab this compound is a bispecific, human epidermal growth factor 2 (HER2)-targeting antibody-drug conjugate (ADC).[1][2] It is comprised of the zanidatamab antibody framework linked to a proprietary auristatin payload via a cleavable linker.[1][3] The antibody component uniquely targets two distinct epitopes on the HER2 receptor.[3]
Most of the available information on zanidatamab this compound centers on its human clinical trials. A first-in-human, Phase 1 trial (NCT03821233) has evaluated its safety and efficacy in patients with HER2-expressing solid cancers.[1] Data from this trial, presented at the European Society for Medical Oncology (ESMO) Congress in 2022, detailed encouraging responses and a manageable safety profile in a heavily pretreated patient population.[1][2] The most common treatment-related adverse events reported in humans included keratitis, alopecia, and diarrhea.[1]
While preclinical studies demonstrating anti-tumor activity in cell lines and patient-derived xenograft (PDX) models have been mentioned, specific quantitative pharmacokinetic parameters in murine models—such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), half-life (t½), and clearance—have not been publicly disclosed.[4] Consequently, the creation of detailed data tables, experimental protocols, and workflow visualizations as requested for a technical whitepaper is not feasible at this time.
The mechanism of action for zanidatamab this compound involves a multi-faceted approach including dual HER2 signal blockade and potent effector function.[3] However, without specific preclinical data, a detailed diagram of the experimental workflow for a murine pharmacokinetic study cannot be accurately constructed.
References
Zovodotin's Impact on the Tumor Microenvironment: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Zovodotin (vic-trastuzumab duocarmazine, SYD985) is a next-generation antibody-drug conjugate (ADC) demonstrating significant promise in the treatment of HER2-expressing solid tumors, including those with low HER2 expression. Its unique design, incorporating the HER2-targeting monoclonal antibody trastuzumab with a potent DNA-alkylating agent, duocarmycin, via a cleavable linker, allows for a multi-faceted attack on the tumor. Beyond direct cytotoxicity to HER2-positive cancer cells, this compound's mechanism of action extends to the surrounding tumor microenvironment (TME) through a potent bystander effect. This guide provides an in-depth technical overview of this compound's core mechanisms and its demonstrated effects in preclinical and clinical settings, with a focus on its interaction with the TME. While direct modulation of immune cell infiltrates and stromal components by this compound is an area of ongoing investigation, this document compiles the currently available data to inform further research and development.
Mechanism of Action: A Dual Approach to Tumor Eradication
This compound's efficacy stems from the synergistic action of its antibody and payload components, a process that unfolds in a series of orchestrated steps within the tumor microenvironment.
HER2-Targeted Delivery
The trastuzumab component of this compound binds with high affinity to the human epidermal growth factor receptor 2 (HER2), which is overexpressed on the surface of various cancer cells. This specific binding facilitates the internalization of the ADC into the target cell through receptor-mediated endocytosis.[1]
Intracellular Payload Release and DNA Damage
Following internalization, the ADC is trafficked to the lysosomes. The acidic environment and the presence of proteases, such as cathepsin B, within the lysosome cleave the valine-citrulline linker of this compound.[1] This cleavage releases the duocarmycin payload, which then alkylates DNA, leading to irreparable DNA damage and subsequent cell death.[2] A key feature of duocarmycins is their ability to exert cytotoxic effects on both dividing and non-dividing cells.[3]
The Bystander Effect: Extending Cytotoxicity to the TME
A critical differentiator of this compound is its ability to induce a potent "bystander effect." The duocarmycin payload, once released, is cell-permeable, allowing it to diffuse out of the targeted HER2-positive cancer cell and into the surrounding tumor microenvironment.[2] This diffusion enables the killing of neighboring tumor cells, including those that may have low or no HER2 expression. This bystander killing is a crucial mechanism for overcoming tumor heterogeneity, a common cause of treatment resistance.[4] The cleavable linker of this compound also allows for extracellular cleavage by proteases present in the tumor stroma, further contributing to the bystander effect.[2]
Quantitative Preclinical Efficacy Data
A substantial body of preclinical research has benchmarked this compound's performance against the first-generation HER2-targeted ADC, ado-trastuzumab emtansine (T-DM1). These studies consistently highlight this compound's superior potency, particularly in tumors with low HER2 expression.
In Vitro Cytotoxicity
This compound has demonstrated potent cytotoxic activity across a panel of breast cancer cell lines with varying levels of HER2 expression.
| Cell Line | HER2 Status | This compound (SYD985) IC50 (µg/mL) | T-DM1 IC50 (µg/mL) | Fold Difference |
| SK-BR-3 | 3+ | 0.013 | 0.096 | ~7.4x more potent |
| BT-474 | 3+ | ~0.01 | ~0.01 | Similar |
| AU565 | 2+ | ~0.01 | ~0.1 | ~10x more potent |
| NCI-N87 | 2+ | ~0.01 | ~0.3 | ~30x more potent |
| KPL-4 | 1+ | ~0.03 | >1 | >33x more potent |
| JIMT-1 | 1+ | ~0.02 | ~1 | ~50x more potent |
| MDA-MB-175-VII | 1+ | 0.060 | 3.221 | ~53.7x more potent |
Data compiled from multiple preclinical studies. Actual values may vary based on experimental conditions.[2][4]
In Vivo Tumor Growth Inhibition
In vivo studies using cell line-derived xenografts (CDX) and patient-derived xenografts (PDX) have corroborated the in vitro findings, showing significant tumor growth inhibition by this compound, especially in HER2-low models where T-DM1 has limited activity.
| Model | HER2 Status | Treatment | Outcome |
| BT-474 (CDX) | 3+ | This compound (5 mg/kg, single dose) | Complete tumor remission in 7/8 mice |
| BT-474 (CDX) | 3+ | T-DM1 (5 mg/kg, single dose) | No complete tumor remission |
| MAXF1162 (PDX) | 3+ | This compound (5 mg/kg, single dose) | Significant tumor growth inhibition |
| MAXF1162 (PDX) | 3+ | T-DM1 (5 mg/kg, single dose) | Significant tumor growth inhibition |
| HBCx-34 (PDX) | 2+ | This compound (10 mg/kg, single dose) | Significant tumor growth inhibition |
| HBCx-34 (PDX) | 2+ | T-DM1 (10 mg/kg, single dose) | No significant antitumor activity |
| ST313 (PDX) | 1+ | This compound (10 mg/kg, single dose) | Significant tumor growth inhibition |
| ST313 (PDX) | 1+ | T-DM1 (10 mg/kg, single dose) | No significant antitumor activity |
Data from selected preclinical studies. Dosing and schedules may vary.[4][5]
Experimental Protocols
This section outlines the methodologies for key experiments used to characterize the activity of this compound.
In Vitro Cytotoxicity Assay
-
Cell Lines: A panel of human cancer cell lines with varying HER2 expression (e.g., SK-BR-3, BT-474, AU565, NCI-N87, KPL-4, JIMT-1, MDA-MB-175-VII) are used.
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
Serial dilutions of this compound, T-DM1, or a relevant isotype control ADC are added to the wells.
-
Cells are incubated for a defined period (e.g., 5-6 days).
-
Cell viability is assessed using a luminescence-based assay (e.g., CellTiter-Glo®) that measures ATP levels, which correlate with the number of viable cells.
-
-
Data Analysis: The luminescence signal is normalized to untreated control wells, and IC50 values (the concentration of drug that inhibits cell growth by 50%) are calculated using non-linear regression analysis.
In Vitro Bystander Killing Assay (Co-culture Method)
-
Cell Lines: A HER2-positive cell line (e.g., SK-BR-3) and a HER2-negative cell line (e.g., MDA-MB-468) are used. The HER2-negative cells are often labeled with a fluorescent marker (e.g., CellTrace™ Violet) or engineered to express a reporter gene (e.g., luciferase) for easy identification.
-
Procedure:
-
HER2-positive and labeled HER2-negative cells are co-cultured in the same wells of a 96-well plate at a defined ratio (e.g., 1:1).
-
The co-culture is treated with serial dilutions of this compound, T-DM1, or control ADCs.
-
After a set incubation period (e.g., 6 days), the viability of the labeled HER2-negative bystander cells is quantified by flow cytometry or luminescence, depending on the labeling method.
-
-
Data Analysis: The percentage of viable bystander cells is determined relative to untreated co-cultures. A significant reduction in the viability of the HER2-negative cells in the presence of HER2-positive cells and this compound indicates a bystander effect.
In Vivo Efficacy Studies (PDX Models)
-
Animal Model: Immunocompromised mice (e.g., NOD/SCID) are used.
-
Procedure:
-
Patient-derived tumor fragments are implanted subcutaneously into the mice.
-
Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Mice are randomized into treatment groups (e.g., vehicle control, this compound, T-DM1).
-
A single intravenous dose of the respective treatment is administered.
-
Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
-
Data Analysis: Tumor growth curves are plotted for each treatment group. Statistical analysis is performed to compare the tumor growth inhibition between the different treatment arms.
Immunomodulatory Effects: An Area of Active Investigation
While the direct cytotoxic and bystander effects of this compound are well-documented, its broader impact on the immune components of the tumor microenvironment is less characterized in publicly available literature. However, based on the known mechanisms of other ADCs and the nature of duocarmycin-induced cell death, several potential immunomodulatory effects can be hypothesized.
Potential for Immunogenic Cell Death (ICD)
DNA-damaging agents, such as duocarmycins, have the potential to induce immunogenic cell death (ICD). ICD is a form of apoptosis that is accompanied by the release of damage-associated molecular patterns (DAMPs), such as calreticulin, ATP, and HMGB1. These molecules can act as "danger signals" to the immune system, promoting the recruitment and activation of dendritic cells (DCs). Mature DCs can then present tumor antigens to T cells, initiating an adaptive anti-tumor immune response. Further studies are required to confirm whether this compound is a potent inducer of ICD.
Modulation of Tumor-Infiltrating Lymphocytes (TILs)
By killing tumor cells and potentially inducing ICD, this compound may alter the landscape of tumor-infiltrating lymphocytes. This could involve an increase in the infiltration of cytotoxic CD8+ T cells and a decrease in immunosuppressive cells like regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs). The trastuzumab backbone of this compound can also mediate antibody-dependent cell-mediated cytotoxicity (ADCC), further engaging immune effector cells like natural killer (NK) cells.[2]
Reprogramming of Macrophages
The tumor microenvironment is often infiltrated by tumor-associated macrophages (TAMs), which typically exhibit an immunosuppressive M2-like phenotype. The release of DAMPs and other inflammatory signals resulting from this compound-induced tumor cell death could potentially reprogram these macrophages towards a pro-inflammatory, anti-tumoral M1-like phenotype.
Conclusion and Future Directions
This compound represents a significant advancement in ADC technology, with a robust preclinical data package supporting its efficacy in HER2-expressing cancers, including the challenging HER2-low population. Its potent bystander effect is a key differentiator, enabling the circumvention of tumor heterogeneity.
The next frontier in understanding this compound's full potential lies in a comprehensive characterization of its effects on the tumor immune microenvironment. Future preclinical studies should focus on:
-
Detailed immunophenotyping of tumors post-Zovodotin treatment to quantify changes in T cell subsets, MDSCs, TAMs, and NK cells.
-
Cytokine profiling within the TME to understand the inflammatory milieu created by this compound.
-
Investigation of immunogenic cell death markers to confirm this as a mechanism of action.
-
Evaluation of combination therapies with immune checkpoint inhibitors, for which a strong mechanistic rationale exists.
A deeper understanding of these immunomodulatory effects will be crucial for the strategic clinical development of this compound and for identifying patient populations most likely to benefit from this promising therapeutic.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. SYD985, a Novel Duocarmycin-Based HER2-Targeting Antibody-Drug Conjugate, Shows Antitumor Activity in Uterine and Ovarian Carcinosarcoma with HER2/Neu Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. adcreview.com [adcreview.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Zovodotin: A Technical Deep Dive into a Novel Bispecific Antibody-Drug Conjugate for HER2-Positive Cancers
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Zovodotin (zanidatamab this compound, ZW49) is a novel, clinical-stage antibody-drug conjugate (ADC) demonstrating significant promise in the treatment of HER2-expressing solid tumors. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical/clinical evaluation of this compound. Leveraging Zymeworks' proprietary Azymetric™ and ZymeLink™ platforms, this compound combines the unique biparatopic HER2-targeting antibody, zanidatamab, with a potent auristatin payload. This design facilitates enhanced receptor clustering and internalization, leading to efficient delivery of the cytotoxic agent to tumor cells. Preclinical and Phase 1 clinical data reveal a manageable safety profile and encouraging anti-tumor activity in a heavily pretreated patient population, positioning this compound as a potentially transformative therapy for patients with HER2-positive malignancies.
Introduction: The Rationale for a Bispecific HER2-Targeted ADC
Human Epidermal Growth Factor Receptor 2 (HER2) is a well-validated therapeutic target in a variety of solid tumors, most notably breast and gastric cancers. While first-generation HER2-targeted therapies have improved patient outcomes, acquired and de novo resistance remains a significant clinical challenge. This compound was developed to address these limitations through a multi-pronged approach:
-
Bispecific and Biparatopic Targeting: The zanidatamab antibody component of this compound simultaneously binds to two distinct epitopes on the HER2 receptor (extracellular domains II and IV), leading to enhanced receptor clustering, internalization, and degradation compared to monospecific antibodies.[1][2]
-
Potent Cytotoxic Payload: this compound carries a proprietary auristatin payload, a potent microtubule-disrupting agent, to induce cell cycle arrest and apoptosis in cancer cells.[3][4]
-
Proprietary Linker Technology: The ZymeLink™ platform provides a stable, cleavable linker designed to ensure payload stability in circulation and efficient release within the tumor cell.[5][6]
This unique combination of a bispecific antibody and a potent cytotoxic payload offers the potential for superior efficacy and a wider therapeutic window compared to existing HER2-targeted agents.
Discovery and Synthesis of this compound
The development of this compound is underpinned by Zymeworks' proprietary Azymetric™ and ZymeLink™ platforms.
The Zanidatamab Antibody: A Biparatopic Approach
The Azymetric™ platform enables the generation of bispecific antibodies with an IgG-like format by introducing proprietary amino acid modifications in the CH3 domains of two different heavy chains, promoting their heterodimerization. This platform was utilized to develop zanidatamab, a humanized IgG1 antibody that targets two distinct epitopes on the HER2 receptor.
The ZymeLink™ Auristatin Platform: Payload and Linker
This compound utilizes the ZymeLink™ auristatin platform, which consists of a proprietary auristatin payload and a cleavable linker.[4] The auristatin payload is a potent microtubule inhibitor. The linker is a protease-cleavable dipeptide linker designed for stability in circulation and efficient cleavage by lysosomal proteases upon internalization into the target cell.[4][6]
Conjugation Chemistry: The Synthesis of this compound
While the precise, step-by-step synthesis protocol for this compound is proprietary, the general process involves the following key stages:
-
Antibody Production: The zanidatamab antibody is produced in mammalian cells (e.g., CHO cells) using standard recombinant DNA technology and purified to a high degree.
-
Drug-Linker Synthesis: The auristatin payload is synthesized and covalently attached to the cleavable linker.
-
Conjugation: The drug-linker is conjugated to the zanidatamab antibody. This process is carefully controlled to achieve a specific drug-to-antibody ratio (DAR), which for this compound is approximately 2.[7]
-
Purification and Characterization: The resulting ADC is purified to remove unconjugated antibody, free drug-linker, and other impurities. Extensive characterization is performed to ensure the identity, purity, and stability of the final this compound product.
Table 1: Key Components of this compound
| Component | Description | Platform/Technology |
| Antibody | Zanidatamab (humanized IgG1) | Azymetric™ |
| Target | Human Epidermal Growth Factor Receptor 2 (HER2) | - |
| Binding | Biparatopic (targets two distinct HER2 epitopes) | - |
| Payload | Proprietary Auristatin | ZymeLink™ |
| Mechanism of Payload | Microtubule inhibitor | - |
| Linker | Protease-cleavable dipeptide linker | ZymeLink™ |
| Drug-to-Antibody Ratio (DAR) | ~2 | - |
Mechanism of Action
This compound exerts its anti-tumor activity through a dual mechanism of action:
-
HER2 Signal Blockade: The zanidatamab component binds to HER2, leading to receptor clustering and internalization, which downregulates HER2 signaling pathways, including the PI3K/AKT and MAPK pathways, thereby inhibiting tumor cell proliferation and survival.[8][9]
-
Payload-Mediated Cytotoxicity: Following internalization, the ADC is trafficked to the lysosome, where the linker is cleaved, releasing the auristatin payload into the cytoplasm. The auristatin then binds to tubulin, disrupting microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[3][4]
-
Immunogenic Cell Death (ICD): Preclinical studies have shown that this compound can induce hallmarks of immunogenic cell death, including the release of damage-associated molecular patterns (DAMPs) such as ATP and HMGB1, and the cell surface exposure of calreticulin.[10] This suggests that this compound may also stimulate an anti-tumor immune response.
Experimental Protocols
This section outlines the general methodologies for key experiments used in the preclinical and clinical evaluation of this compound.
In Vitro Cytotoxicity Assay
Objective: To determine the potency of this compound in killing HER2-expressing cancer cells.
Methodology:
-
Cell Culture: HER2-positive (e.g., SK-BR-3, NCI-N87) and HER2-negative (e.g., MDA-MB-468) cancer cell lines are cultured in appropriate media.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: Cells are treated with serial dilutions of this compound, unconjugated zanidatamab, and free auristatin payload for 72-96 hours.
-
Viability Assessment: Cell viability is assessed using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo®.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response data to a four-parameter logistic curve.
In Vivo Efficacy in Patient-Derived Xenograft (PDX) Models
Objective: To evaluate the anti-tumor activity of this compound in a more clinically relevant in vivo setting.
Methodology:
-
PDX Model Establishment: Tumor fragments from patients with HER2-positive cancers are implanted subcutaneously into immunocompromised mice.[7][11]
-
Tumor Growth: Once tumors reach a specified volume, mice are randomized into treatment and control groups.
-
Treatment Administration: this compound is administered intravenously at various dose levels and schedules. A vehicle control is also included.
-
Tumor Measurement: Tumor volume is measured regularly using calipers.
-
Data Analysis: Tumor growth inhibition is calculated, and statistical analysis is performed to compare treatment groups.
Clinical Development and Data
This compound is currently being evaluated in a Phase 1, open-label, multicenter, dose-escalation and expansion study in patients with locally advanced or metastatic HER2-expressing cancers (NCT03821233).[12][13]
Phase 1 Study Design
The study is designed to assess the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of this compound. The dose-escalation portion followed a 3+3 design to determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D).[12]
Clinical Efficacy
Preliminary results from the Phase 1 trial have shown encouraging anti-tumor activity in a heavily pretreated patient population across various HER2-expressing solid tumors.
Table 2: Preliminary Efficacy Data from Phase 1 Trial of this compound (2.5 mg/kg Q3W) [12][14]
| Tumor Type | Number of Patients (n) | Confirmed Objective Response Rate (cORR) | Disease Control Rate (DCR) |
| All HER2+ Cancers | 29 | 31% | 72% |
| Breast Cancer | 8 | 13% | 50% |
| Gastroesophageal Adenocarcinoma | 11 | 36% | 73% |
| Other Solid Tumors | 10 | 40% | 90% |
Safety and Tolerability
This compound has demonstrated a manageable safety profile. The most common treatment-related adverse events (TRAEs) were generally mild to moderate in severity.
Table 3: Common Treatment-Related Adverse Events (TRAEs) in Phase 1 Trial
| Adverse Event | Grade 1-2 | Grade ≥3 |
| Keratitis (inflammation of the cornea) | 42% | Low |
| Alopecia (hair loss) | 25% | - |
| Diarrhea | 21% | Low |
Future Directions
The promising preliminary data for this compound support its continued clinical development. Future studies will likely focus on:
-
Expansion into specific tumor types: Further evaluation in patient populations with high unmet need, such as those with HER2-low expressing tumors.
-
Combination therapies: Investigating this compound in combination with other anti-cancer agents, such as checkpoint inhibitors, to enhance its therapeutic efficacy.
-
Biomarker discovery: Identifying predictive biomarkers to select patients who are most likely to respond to this compound treatment.
Conclusion
This compound is a novel, bispecific HER2-targeted ADC with a unique design that leverages biparatopic binding and a potent auristatin payload to achieve a dual mechanism of action. The preliminary clinical data are encouraging, demonstrating a manageable safety profile and significant anti-tumor activity in heavily pretreated patients with a range of HER2-expressing solid tumors. With its innovative design and promising early results, this compound represents a significant advancement in the field of HER2-targeted therapies and holds the potential to become a valuable treatment option for patients with HER2-positive cancers.
References
- 1. pharmafocusamerica.com [pharmafocusamerica.com]
- 2. adcreview.com [adcreview.com]
- 3. zymeworks.com [zymeworks.com]
- 4. ZymeLink™ Auristatin — Zymeworks [zymeworks.com]
- 5. Zymeworks Enters its First ZymeLink™ Antibody-Drug Conjugate Platform Licensing Agreement with Iconic Therapeutics - Lumira Ventures | Venture Capital Life Sciences | Canada [lumiraventures.com]
- 6. ZymeLink™ Hemiasterlin — Zymeworks [zymeworks.com]
- 7. Patient-derived xenograft models of breast cancer and their predictive power - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HER2/PI3K/AKT pathway in HER2-positive breast cancer: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HER2+ Cancer Cell Dependence on PI3K vs. MAPK Signaling Axes Is Determined by Expression of EGFR, ERBB3 and CDKN1B - PMC [pmc.ncbi.nlm.nih.gov]
- 10. zymeworks.com [zymeworks.com]
- 11. Patient derived xenograft - Wikipedia [en.wikipedia.org]
- 12. Zymeworks Reports Preliminary Phase 1 Trial Results for Zanidatamab this compound (ZW49) at European Society for Medical Oncology Annual Congress | Zymeworks Inc. [ir.zymeworks.com]
- 13. Phase 1 Study of Zanidatamab this compound (ZW49): Safety Profile and Recommended Dose (RD) in Patients with Human Epidermal Growth Factor 2 (HER2)-positive Solid Cancers — Zymeworks [zymeworks.com]
- 14. firstwordpharma.com [firstwordpharma.com]
A Technical Guide to the Bystander Effect of Zovodotin (Brentuximab Vedotin) in Heterogeneous Tumors
Audience: Researchers, scientists, and drug development professionals.
Abstract: Tumor heterogeneity, characterized by variable expression of target antigens, poses a significant challenge to the efficacy of targeted therapies like antibody-drug conjugates (ADCs). Zovodotin (Brentuximab Vedotin, SGN-35) is an ADC approved for several CD30-expressing lymphomas. Its clinical success, even in tumors with low or varied CD30 expression, is largely attributed to a powerful "bystander effect."[1][2][3][4] This document provides an in-depth technical examination of the core mechanisms, quantitative evidence, and experimental methodologies related to the bystander effect of this compound, driven by its potent, cell-permeable payload, monomethyl auristatin E (MMAE).
Core Mechanism of Action: From Targeting to Payload Release
This compound is a sophisticated biopharmaceutical composed of three key components: a chimeric anti-CD30 monoclonal antibody, a protease-cleavable valine-citrulline (vc) linker, and the cytotoxic payload, MMAE.[5][6] The therapeutic action is a multi-step process designed to concentrate the payload within the tumor microenvironment.
-
Binding and Internalization: The ADC circulates systemically until its antibody component specifically binds to the CD30 receptor on the surface of a tumor cell.[5]
-
Lysosomal Trafficking: Following binding, the entire ADC-CD30 receptor complex is internalized into the cell via endocytosis and trafficked to the lysosome.[5][7]
-
Payload Cleavage and Release: Within the acidic and enzyme-rich environment of the lysosome, proteases such as Cathepsin B recognize and cleave the valine-citrulline linker.[5][8] This precise cleavage releases the unmodified, fully active MMAE payload into the cytoplasm of the CD30-positive (CD30+) target cell.[8]
The Bystander Effect: A Strategy to Overcome Heterogeneity
The defining feature that enables this compound to combat tumor heterogeneity is the bystander effect.[9][10] This phenomenon allows the ADC to kill not only the antigen-positive cells it directly targets but also adjacent antigen-negative (CD30-) tumor cells.
The primary mechanism is driven by the physicochemical properties of the released MMAE payload. MMAE is a hydrophobic and highly cell-membrane-permeable molecule.[11][12][13] Once liberated within the CD30+ cell, it is not trapped and can diffuse through the cell membrane into the extracellular space. From there, it readily penetrates the membranes of neighboring CD30- cells, inducing cytotoxicity in cells that were not direct targets of the antibody.[8][11][]
An alternative mechanism has also been proposed, wherein CD30+ cells release extracellular vesicles (EVs) carrying the CD30 receptor. These EVs can then fuse with or be taken up by CD30- cells, effectively transferring the target antigen and sensitizing them to this compound.[15]
Intracellular Cytotoxicity of the MMAE Payload
Upon entering a cell, either directly in a CD30+ cell or via the bystander effect in a CD30- cell, MMAE executes a potent cytotoxic cascade.
MMAE is a synthetic analog of dolastatin 10 and a powerful anti-mitotic agent.[7][16] Its primary mechanism of action is the inhibition of tubulin polymerization.[16][17][] By binding to tubulin, MMAE disrupts the formation and dynamics of microtubules, which are critical for forming the mitotic spindle during cell division.[7][16]
This disruption leads to:
-
G2/M Phase Cell Cycle Arrest: Unable to form a functional mitotic spindle, the cell is arrested in the G2/M phase of the cell cycle.[7][16][19]
-
Induction of Apoptosis: Prolonged mitotic arrest triggers a programmed cell death pathway. This involves the activation of a cascade of enzymes, including caspases, which dismantle the cell.[7][19]
-
Immunogenic Cell Death (ICD): The cellular stress caused by microtubule disruption can also induce endoplasmic reticulum (ER) stress, culminating in hallmarks of ICD. This process can stimulate an anti-tumor immune response, further contributing to the therapeutic effect.[20]
Quantitative Analysis of the Bystander Effect
In vitro studies using co-culture systems of CD30+ and CD30- cells have provided quantitative evidence of this compound's bystander effect. These experiments demonstrate that the presence of CD30+ cells renders nearby CD30- cells susceptible to the ADC.
| Study Model (CD30+ / CD30- Cells) | ADC / Payload | Concentration | Key Finding / IC50 | Reference |
| GCT27 (CD30+) Monoculture | Brentuximab Vedotin | Various | IC50: 219.5 ng/mL | [11][21] |
| NCCIT (Low CD30+) Monoculture | Brentuximab Vedotin | Various | IC50: 1400.8 ng/mL | [11][21] |
| JAR (CD30-) Monoculture | Brentuximab Vedotin | Various | IC50: 1013.0 ng/mL | [21] |
| GCT27 / JAR Co-Culture | Brentuximab Vedotin | 250-1000 ng/mL | Induced cell death in CD30- JAR cells from 14.5% (control) to 70.8% . | [21] |
| N87 (HER2+) / GFP-MCF7 (HER2-) Co-Culture | Trastuzumab-vc-MMAE | Various | Bystander killing of GFP-MCF7 cells increased with a higher fraction of N87 cells. | [8][22] |
Note: Trastuzumab-vc-MMAE is an ADC with a different antibody but the same linker and MMAE payload, serving as a model system for quantifying the bystander effect.[8]
The inherent sensitivity of cancer cells to the MMAE payload is also a critical factor, as shown by cytotoxicity assays with the free drug.
| Cell Line | P-gp-MDR1 Expression | MMAE EC50 (nM) | Reference |
| N87 | Low | ~3-4 | [23] |
| OVCAR3 | Low | ~3-4 | [23] |
| HepG2 | High | ~10-12 | [23] |
| Hep3B2 | High | ~10-12 | [23] |
| H226 | High | ~10-12 | [23] |
Note: Higher EC50 values in cells with high expression of the P-gp-MDR1 drug efflux pump suggest a mechanism of resistance to the MMAE payload.[23]
Experimental Protocols for Assessing the Bystander Effect
In Vitro Co-Culture Bystander Assay
This assay is the standard method for evaluating the bystander effect by culturing antigen-positive and antigen-negative cells together.[9][24]
Methodology:
-
Cell Line Selection:
-
Cell Labeling for Identification:
-
Co-Culture Seeding:
-
Seed the Ag+ and labeled Ag- cells together in multi-well plates. The ratio of Ag+ to Ag- cells is a critical variable and can be adjusted (e.g., 1:1, 3:1, 9:1) to investigate the dependency of the bystander effect on the prevalence of target cells.[8] As a control, culture the labeled Ag- cells alone.
-
-
ADC Treatment:
-
After allowing cells to adhere (typically 24 hours), treat the co-cultures and monoculture controls with a range of concentrations of the ADC (e.g., this compound). Include an untreated control.
-
-
Incubation:
-
Incubate the plates for a period sufficient to allow for ADC internalization, payload release, and induction of apoptosis (e.g., 72-96 hours).[11]
-
-
Analysis by Flow Cytometry:
-
Harvest the cells and stain with an antibody against the target antigen (e.g., anti-CD30 PE) to confirm populations and a viability dye (e.g., Hoechst stain, Propidium Iodide) that enters dead or dying cells.[11]
-
Analyze using a flow cytometer. Gate on the fluorescently labeled (e.g., CFSE+ or GFP+) Ag- population.
-
Quantify the percentage of dead cells (viability dye-positive) within the Ag- population. A significant increase in cell death in the Ag- population in co-culture compared to the Ag- monoculture control demonstrates the bystander effect.[11]
-
Conditioned Medium Transfer Assay
As an alternative or supplementary protocol, this assay tests whether the cytotoxic agent is released into the culture medium.[10]
-
Culture Ag+ cells and treat them with the ADC.
-
After a set incubation period, collect the culture supernatant (conditioned medium), which presumably contains the released payload.
-
Transfer this conditioned medium to a culture of Ag- cells.
-
Assess the viability of the Ag- cells after further incubation. Cell death in this group indicates that a stable, active payload was released into the medium.[10]
Conclusion
The bystander effect is a cornerstone of the therapeutic efficacy of this compound (Brentuximab Vedotin). The cell-permeable nature of its MMAE payload allows the ADC to overcome the clinical challenge of tumor heterogeneity by killing not only target CD30+ cells but also adjacent CD30- cells. This mechanism effectively amplifies the cytotoxic radius of each ADC molecule, contributing to the profound clinical activity observed even in patients whose tumors exhibit variable or low levels of CD30 expression.[1][4][11] Understanding and quantifying this effect through robust experimental protocols is critical for the rational design and development of the next generation of highly effective ADCs.
References
- 1. ashpublications.org [ashpublications.org]
- 2. targetedonc.com [targetedonc.com]
- 3. Response to Brentuximab Vedotin by CD30 Expression in Non-Hodgkin Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. agilent.com [agilent.com]
- 11. Brentuximab vedotin exerts profound antiproliferative and pro‐apoptotic efficacy in CD30‐positive as well as cocultured CD30‐negative germ cell tumour cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antibody-drug conjugates with dual payloads for combating breast tumor heterogeneity and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Precision Chemoradiotherapy for HER2 Tumors Using Antibody Conjugates of an Auristatin Derivative with Reduced Cell Permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. CD30-Positive Extracellular Vesicles Enable the Targeting of CD30-Negative DLBCL Cells by the CD30 Antibody-Drug Conjugate Brentuximab Vedotin - PMC [pmc.ncbi.nlm.nih.gov]
- 16. abt-869.com [abt-869.com]
- 17. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Brentuximab Vedotin–Driven Microtubule Disruption Results in Endoplasmic Reticulum Stress Leading to Immunogenic Cell Death and Antitumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Quantitative characterization of in vitro bystander effect of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Lysosomal P-gp-MDR1 Confers Drug Resistance of Brentuximab Vedotin and Its Cytotoxic Payload Monomethyl Auristatin E in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 24. in vitro assay development_In Vivo Pharmacology Assays - In Vitro Bystander Effect Assays - ICE Bioscience [en.ice-biosci.com]
Methodological & Application
Application Notes and Protocols for Zovodotin (SGN-CD228A) Xenograft Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the dosage, administration, and efficacy of Zovodotin (SGN-CD228A) in preclinical xenograft models. The included protocols are designed to guide researchers in setting up and executing robust in vivo studies to evaluate the antitumor activity of this antibody-drug conjugate (ADC).
Introduction
This compound (SGN-CD228A) is an investigational ADC designed for the treatment of solid tumors. It is composed of a humanized anti-CD228 monoclonal antibody stably conjugated to the microtubule-disrupting agent monomethyl auristatin E (MMAE) via a glucuronide linker.[1][2][3] CD228, also known as melanotransferrin, is a cell-surface glycoprotein that is overexpressed in various carcinomas, including melanoma, non-small cell lung cancer (NSCLC), breast cancer, colorectal cancer, and pancreatic cancer, with limited expression in normal tissues.[2][4] This differential expression profile makes it an attractive target for ADC-based therapies. Preclinical studies in various xenograft and patient-derived xenograft (PDX) models have demonstrated the potent antitumor activity of this compound.[1][4]
Mechanism of Action
The mechanism of action of this compound involves a multi-step process that leverages the specificity of the anti-CD228 antibody to deliver a potent cytotoxic payload to cancer cells.
Caption: this compound's mechanism of action from cell surface binding to apoptosis.
Data Presentation: this compound Efficacy in Xenograft Models
The following table summarizes the dosage and efficacy of this compound in various preclinical models. A single intraperitoneal injection was the common route of administration.
| Tumor Type | Model Type | Cell Line/PDX Model | Dosing (mg/kg) | Outcome | Reference |
| Melanoma | Cell Line Xenograft (CDX) | Colo-853 | 0.33 | Tumor growth delay | [1] |
| Melanoma | Cell Line Xenograft (CDX) | Colo-853 | 1.0 | 5/8 durable complete responses | [1][2] |
| Melanoma | Cell Line Xenograft (CDX) | Colo-853 | 3.0 | 8/8 durable remissions | [1] |
| Melanoma | Cell Line Xenograft (CDX) | A2058 | 1.0 | Tumor growth delay | [1] |
| Melanoma | Cell Line Xenograft (CDX) | A2058 | 3.0 | 8/8 durable remissions | [1] |
| Melanoma | Cell Line Xenograft (CDX) | Sk-Mel-5 | 1.0 | 4/8 durable complete responses | [2] |
| Non-Small Cell Lung Cancer (NSCLC) | Cell Line Xenograft (CDX) | Calu-1 (squamous) | 1.0 | 6/6 durable responses | [2][5] |
| Non-Small Cell Lung Cancer (NSCLC) | Patient-Derived Xenograft (PDX) | Squamous | 1.0 | Durable remissions in 1/3 mice | |
| Non-Small Cell Lung Cancer (NSCLC) | Patient-Derived Xenograft (PDX) | Squamous | 3.0 | Durable remissions in 3/3 mice | [1] |
| Non-Small Cell Lung Cancer (NSCLC) | Patient-Derived Xenograft (PDX) | Adenocarcinoma | 3.0 | Mean tumor volume of 20 mm³ vs. 652 mm³ in untreated at day 21 | [1] |
| Triple-Negative Breast Cancer (TNBC) | Patient-Derived Xenograft (PDX) | Multiple Models | Not specified | Durable complete responses even in models with low CD228 expression | [2][4] |
Experimental Protocols
This section provides a detailed protocol for a typical xenograft study to evaluate the efficacy of this compound.
Materials
-
Cell Lines: CD228-expressing cancer cell lines (e.g., Colo-853, A2058 for melanoma; Calu-1 for NSCLC).
-
Animals: Female athymic nude mice or NOD/SCID mice, 6-8 weeks old.[1]
-
This compound (SGN-CD228A): Reconstituted in a suitable vehicle (e.g., sterile saline).
-
Control ADC: A non-binding human IgG1-ADC can be used as a negative control.[1]
-
Vehicle Control: The vehicle used for reconstituting the ADCs.
-
Cell Culture Media and Reagents: As required for the specific cell line.
-
Matrigel (optional): For co-injection with cells to improve tumor take rate.
-
Calipers: For tumor measurement.
-
Sterile syringes and needles.
Experimental Workflow
Caption: A typical workflow for a this compound xenograft efficacy study.
Detailed Methodology
-
Cell Culture and Implantation:
-
Culture the selected cancer cell line under standard conditions.
-
Harvest cells during the exponential growth phase and resuspend in sterile PBS or culture medium, with or without Matrigel.
-
Subcutaneously inject 2.5 x 10⁵ to 1 x 10⁶ cells into the flank of each mouse.[1]
-
-
Tumor Growth and Randomization:
-
Dosing:
-
Prepare fresh dilutions of this compound and control articles on the day of dosing.
-
Administer a single intraperitoneal injection of this compound at the desired dose levels (e.g., 0.33, 1.0, 3.0 mg/kg).[1]
-
Administer the vehicle control and a non-binding ADC control to their respective groups.
-
-
Monitoring and Endpoints:
-
Continue to measure tumor volumes twice weekly for the duration of the study (e.g., 28 days post-dosing).[1]
-
Monitor the body weight of the mice twice weekly as an indicator of toxicity.
-
The study endpoint may be a fixed time point, or when tumors in the control group reach a predetermined size.
-
Efficacy can be assessed by comparing tumor growth inhibition, tumor regression, and the number of complete or partial responses between treatment and control groups.[3] No treatment-related toxicities or weight loss were observed in the preclinical studies cited.[1]
-
Conclusion
This compound (SGN-CD228A) has demonstrated significant, dose-dependent antitumor activity in a variety of preclinical solid tumor models. The provided protocols and data serve as a valuable resource for researchers investigating the therapeutic potential of this novel ADC. Careful consideration of the experimental design, including the choice of model, dosing regimen, and endpoints, is crucial for obtaining reproducible and translatable results.
References
- 1. SGN-CD228A Is an Investigational CD228-Directed Antibody–Drug Conjugate with Potent Antitumor Activity across a Wide Spectrum of Preclinical Solid Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Targeting Solid Tumors with SGN-CD228A: A Promising Anti-CD228 Antibody-Drug Conjugate [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
Application Note: Performing a Cytotoxicity Assay with Zovodotin
Audience: Researchers, scientists, and drug development professionals.
Introduction
Zovodotin is an antibody-drug conjugate (ADC) that represents a targeted approach to cancer therapy. It comprises a monoclonal antibody directed against a specific tumor-associated antigen, a stable linker, and a potent cytotoxic payload. Upon binding to the target antigen on the cancer cell surface, this compound is internalized, and the cytotoxic payload is released, leading to cell death. This application note provides a detailed protocol for assessing the in vitro cytotoxicity of this compound using a luminescence-based cell viability assay. The methodology described herein is designed to determine the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines, a critical parameter for evaluating its potency and selectivity.
Experimental Protocols
Principle of the Assay
This protocol utilizes a luminescence-based assay to quantify viable cells by measuring adenosine triphosphate (ATP), an indicator of metabolically active cells. A decrease in ATP levels correlates directly with the cytotoxic effect of the compound being tested. The luminescent signal is proportional to the number of viable cells in the culture.
Materials and Reagents
-
Target cancer cell lines (e.g., SK-BR-3, BT-474, MDA-MB-231)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO or PBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
White, flat-bottom 96-well microplates
-
Luminescence-based cell viability assay kit (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Multichannel pipette
-
Plate reader with luminescence detection capabilities
Cell Culture and Seeding
-
Culture the selected cancer cell lines in their appropriate growth medium at 37°C in a humidified atmosphere of 5% CO2.
-
Ensure cells are in the logarithmic growth phase and exhibit high viability (>95%) before starting the experiment.
-
Harvest the cells using Trypsin-EDTA and perform a cell count using a hemocytometer or an automated cell counter.
-
Dilute the cell suspension to the desired seeding density (e.g., 5,000-10,000 cells/well, to be optimized for each cell line).
-
Seed 100 µL of the cell suspension into each well of a 96-well white, flat-bottom plate.
-
Incubate the plate for 24 hours to allow the cells to attach and resume growth.
This compound Preparation and Treatment
-
Prepare a 2X concentrated serial dilution of this compound in the appropriate cell culture medium. For example, create a 10-point dilution series ranging from 2000 ng/mL to 0.1 ng/mL.
-
Include a "vehicle control" (medium with the same concentration of DMSO or PBS as the highest this compound concentration) and a "no-cell control" (medium only, for background luminescence).
-
After the 24-hour cell incubation period, carefully remove the medium from the wells.
-
Add 100 µL of the 2X this compound serial dilutions to the respective wells.
-
Incubate the plate for an extended period, typically 72 to 120 hours, which allows for the full cytotoxic effect of the ADC to manifest.
Measurement of Cell Viability
-
After the incubation period, remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Prepare the luminescence-based cell viability reagent according to the manufacturer's instructions.
-
Add 100 µL of the reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence of each well using a plate reader.
Data Analysis
-
Subtract the average background luminescence (from the no-cell control wells) from all other measurements.
-
Normalize the data by expressing the viability of treated cells as a percentage of the vehicle control cells:
-
% Viability = (Luminescence of Treated Well / Average Luminescence of Vehicle Control Wells) * 100
-
-
Plot the % Viability against the log-transformed concentration of this compound.
-
Use a non-linear regression model (e.g., four-parameter logistic curve) to fit the dose-response curve and calculate the IC50 value.
Data Presentation
Table 1: Cytotoxicity of this compound in Various Cancer Cell Lines
| Cell Line | Target Antigen Expression | IC50 (ng/mL) |
| SK-BR-3 | High | 15.8 |
| BT-474 | High | 22.5 |
| MCF-7 | Moderate | 150.2 |
| MDA-MB-231 | Low/Negative | >1000 |
Table 2: Comparative Potency of this compound
| Compound | Target Cell Line (SK-BR-3) IC50 (ng/mL) | Non-Target Cell Line (MDA-MB-231) IC50 (ng/mL) |
| This compound | 15.8 | >1000 |
| Doxorubicin | 85.3 | 95.7 |
Visualizations
Caption: Workflow for assessing this compound cytotoxicity.
Application Notes and Protocols for Preclinical Administration of Zovodotin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zovodotin, also known as zanidatamab this compound (ZW49), is a novel antibody-drug conjugate (ADC) demonstrating significant promise in preclinical models of HER2-expressing cancers.[1] It is constructed from a biparatopic antibody, zanidatamab, which targets two distinct epitopes on the HER2 receptor, conjugated to a proprietary auristatin payload via a cleavable linker.[1][2] This unique design facilitates enhanced internalization and potent tumor cell killing, positioning this compound as a compelling candidate for further investigation.[1] Preclinical studies have indicated its potential in treating both HER2-high and HER2-low expressing tumors, as well as in models resistant to other HER2-targeted therapies.
Mechanism of Action
This compound's mechanism of action is a multi-step process initiated by the high-affinity binding of its biparatopic antibody component to the HER2 receptor on the surface of tumor cells. This dual-epitope binding leads to efficient receptor clustering and subsequent internalization of the ADC-receptor complex. Once inside the cell, the cleavable linker is processed, releasing the auristatin payload. Auristatins are potent microtubule-disrupting agents that lead to cell cycle arrest and apoptosis. Additionally, this compound has been shown to induce hallmarks of immunogenic cell death (ICD), which can potentially stimulate an anti-tumor immune response.[3][4]
Preclinical Efficacy
This compound has demonstrated significant anti-tumor activity in a variety of preclinical animal models, including patient-derived xenografts (PDXs) of breast and gastric cancers.
Quantitative Data Summary
| Animal Model | Tumor Type | HER2 Expression | Dosing Regimen | Observed Efficacy |
| Mouse PDX | Breast Cancer (HBCx-13b) | IHC 3+ | ≥3 mg/kg, two doses, two weeks apart | Tumor regressions |
| Mouse PDX | Breast Cancer (ST-910) | IHC 1+ | Not specified | Tumor regressions |
| Mouse PDX | Gastric Cancer | Various | Single i.v. dose of 6 mg/kg | Anti-tumor activity in 5 of 7 models |
| Mouse Xenograft | Gastric Cancer (NCI-N87) | HER2 3+ | 3 mg/kg and 6 mg/kg, single i.v. dose | Dose-dependent tumor growth inhibition |
| Mouse PDX | Ovarian Cancer (LTL-654) | HER2 1+ | Not specified | Tumor growth inhibition |
| Mouse Xenograft | Pancreatic Cancer (Capan-1) | HER2 0/1+ | Not specified | Tumor growth inhibition |
Experimental Protocols
The following are generalized protocols for the administration of this compound in preclinical animal models based on common practices for ADC evaluation. Researchers should adapt these protocols to their specific experimental needs.
Animal Models
-
Cell Line-Derived Xenografts (CDX): Immunocompromised mice (e.g., NOD-SCID or NSG) are subcutaneously injected with a suspension of human cancer cells expressing varying levels of HER2 (e.g., NCI-N87 for high HER2, Capan-1 for low HER2).
-
Patient-Derived Xenografts (PDX): Tumor fragments from cancer patients are surgically implanted into immunocompromised mice.[5][6][7] These models are known to better recapitulate the heterogeneity and microenvironment of human tumors.
This compound Administration Protocol
-
Tumor Implantation and Growth:
-
For CDX models, inject 1 x 10^6 to 10 x 10^6 cells in a suitable medium (e.g., Matrigel) subcutaneously into the flank of the mice.
-
For PDX models, implant a small tumor fragment (e.g., 2-3 mm³) subcutaneously.
-
Monitor tumor growth regularly using calipers.
-
-
Randomization and Dosing:
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.
-
Reconstitute this compound in a sterile vehicle solution (e.g., phosphate-buffered saline).
-
Administer this compound intravenously (i.v.) via the tail vein. Dosing can be a single administration or multiple doses, with regimens such as once every two weeks.[4]
-
-
Efficacy Assessment:
-
Measure tumor volume and body weight 2-3 times per week.
-
Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
The primary endpoint is typically tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume of the treated group compared to the control group.
-
At the end of the study, tumors can be excised, weighed, and processed for further analysis (e.g., histology, biomarker analysis).
-
Pharmacokinetic Studies
Pharmacokinetic (PK) studies are crucial to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound.
-
Animal Model: Use relevant animal models, such as mice or non-human primates.
-
Administration: Administer a single intravenous dose of this compound.
-
Sample Collection: Collect blood samples at various time points post-administration.
-
Analysis: Analyze plasma samples using methods like ELISA to determine the concentrations of total antibody, conjugated ADC, and free payload.
-
Parameter Calculation: Calculate key PK parameters such as clearance, volume of distribution, and half-life.
Safety and Tolerability Assessment
-
Monitor animal health daily, including body weight, clinical signs of toxicity (e.g., changes in behavior, posture, or appearance), and any adverse reactions at the injection site.
-
At the end of the study, perform a complete necropsy and collect major organs for histopathological examination to identify any potential treatment-related toxicities.
Conclusion
This compound is a promising HER2-targeting ADC with a unique biparatopic antibody design that confers potent anti-tumor activity in preclinical models of HER2-expressing cancers. The provided application notes and protocols offer a framework for researchers to design and execute preclinical studies to further evaluate the efficacy and safety of this novel therapeutic agent. Careful consideration of the experimental design, including the choice of animal model and dosing regimen, is critical for obtaining robust and translatable results.
References
- 1. adcreview.com [adcreview.com]
- 2. zymeworks.com [zymeworks.com]
- 3. Zanidatamab this compound (ZW49) induces hallmarks of immunogenic cell death and is active in patient-derived xenograft models of gastric cancer — Zymeworks [zymeworks.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Patient-derived xenograft models of breast cancer and their predictive power - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Patient-derived xenograft models of breast cancer and their predictive power - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Zovodotin Conjugation and Purification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zovodotin (zanidatamab this compound, formerly ZW49) is a bispecific antibody-drug conjugate (ADC) targeting the human epidermal growth factor receptor 2 (HER2). It is comprised of three key components:
-
Zanidatamab: A humanized bispecific IgG1 antibody that simultaneously binds to two distinct epitopes on the HER2 receptor (extracellular domains II and IV). This biparatopic binding enhances receptor clustering and internalization.[1][2][3][4]
-
A Novel Auristatin Payload: A potent anti-mitotic agent, ZD02044, which is a derivative of auristatin.[5] Auristatins induce cell death by inhibiting tubulin polymerization.[6][7]
-
A Cleavable Linker: A protease-cleavable linker based on Zymeworks' proprietary ZymeLink™ technology.[4][8][9][10][11] This linker is designed to be stable in circulation and release the cytotoxic payload within the target cancer cells.[4]
This compound is developed for the treatment of various HER2-expressing cancers.[4][12] The targeted delivery of the auristatin payload to HER2-positive tumor cells aims to enhance therapeutic efficacy while minimizing systemic toxicity.[6] Clinical studies have shown promising anti-tumor activity and a manageable safety profile.[12] The average drug-to-antibody ratio (DAR) of this compound is approximately 2.[5]
Mechanism of Action and Signaling Pathway
Zanidatamab, the antibody component of this compound, exerts its anti-tumor effects through multiple mechanisms. Its biparatopic binding to HER2 leads to enhanced receptor clustering and internalization, which in turn inhibits downstream signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/Akt and MAPK pathways.[1][2][13][14][15][16] Upon internalization into a HER2-expressing cancer cell, the linker is cleaved by lysosomal proteases, releasing the auristatin payload.[6][17][18] The released auristatin then disrupts the microtubule network, leading to cell cycle arrest and apoptosis.[6]
Experimental Protocols
While the precise, proprietary protocols for this compound are not publicly available, the following sections provide detailed, representative methodologies for the key experimental stages of ADC production based on established principles for auristatin-based ADCs utilizing thiol-maleimide conjugation chemistry.
Conjugation Workflow Diagram
Antibody Preparation
-
Objective: To prepare the zanidatamab antibody in a suitable buffer for the conjugation reaction.
-
Materials:
-
Zanidatamab antibody solution
-
Conjugation buffer (e.g., Phosphate Buffered Saline (PBS) with 50 mM borate and 1 mM DTPA, pH 8.0)
-
-
Procedure:
-
Obtain a stock solution of zanidatamab at a known concentration.
-
Perform a buffer exchange into the conjugation buffer using a suitable method such as dialysis or tangential flow filtration (TFF).
-
Determine the final antibody concentration using a UV-Vis spectrophotometer at 280 nm.
-
Partial Reduction of Antibody
-
Objective: To reduce a specific number of interchain disulfide bonds on the antibody to generate reactive thiol groups for conjugation.
-
Materials:
-
Prepared zanidatamab solution
-
Reducing agent solution (e.g., 10 mM Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT))
-
-
Procedure:
-
Add a calculated molar excess of the reducing agent to the antibody solution. For a target DAR of 2, a molar ratio of approximately 1.8 to 2.2 equivalents of reducing agent to antibody is a common starting point.
-
Incubate the reaction mixture at 37°C for 1-2 hours.
-
Remove the excess reducing agent using a desalting column equilibrated with conjugation buffer.
-
Drug-Linker Preparation
-
Objective: To dissolve the maleimide-activated auristatin-linker construct for the conjugation reaction.
-
Materials:
-
Maleimide-activated ZD02044-linker construct
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
-
Procedure:
-
Prepare a stock solution of the drug-linker in DMSO, for example, at a concentration of 10 mM.
-
Ensure the solution is fully dissolved before use.
-
Conjugation Reaction
-
Objective: To covalently attach the drug-linker to the reduced antibody via thiol-maleimide chemistry.
-
Materials:
-
Reduced antibody solution
-
Drug-linker solution
-
-
Procedure:
-
Add the drug-linker solution to the reduced antibody solution. A molar excess of the drug-linker is typically used to drive the reaction to completion.
-
Incubate the reaction mixture for 1-2 hours at room temperature or on ice with gentle mixing.
-
Quenching
-
Objective: To cap any unreacted thiol groups on the antibody and quench any excess reactive drug-linker.
-
Materials:
-
Quenching agent (e.g., N-acetylcysteine or cysteine)
-
-
Procedure:
-
Add a molar excess of the quenching agent to the conjugation reaction mixture.
-
Incubate for approximately 20-30 minutes.
-
Purification Protocol
A multi-step purification process is essential to remove unconjugated antibody, free drug-linker, and aggregates, and to isolate the desired ADC with the target DAR.
Purification Workflow Diagram
Tangential Flow Filtration (TFF) - Initial Diafiltration
-
Objective: To remove unconjugated drug-linker and other small molecule impurities.
-
Procedure:
-
The crude conjugation mixture is diafiltered against a suitable purification buffer using a TFF system with an appropriate molecular weight cut-off (e.g., 30 kDa).
-
This step efficiently separates the ADC from small molecules.
-
Ion Exchange Chromatography (IEX)
-
Objective: To remove aggregates and unconjugated antibody.
-
Procedure:
-
The partially purified ADC is loaded onto an IEX column (e.g., cation exchange).
-
A salt gradient is used to elute the different species. The ADC will have a different charge profile compared to the unconjugated antibody, allowing for their separation. Aggregates are also often removed in this step.
-
Hydrophobic Interaction Chromatography (HIC)
-
Objective: To separate ADC species with different DARs and remove remaining impurities.
-
Procedure:
-
The ADC fraction from IEX is loaded onto a HIC column.
-
A reverse salt gradient is used for elution. Species with higher DARs are more hydrophobic and will elute later.
-
Fractions corresponding to the desired DAR (in this case, centered around 2) are collected.
-
TFF - Formulation
-
Objective: To concentrate the purified ADC and exchange it into the final formulation buffer.
-
Procedure:
-
The purified ADC fractions are pooled and concentrated using TFF.
-
The concentrate is then diafiltered against the final formulation buffer.
-
Sterile Filtration
-
Objective: To ensure the sterility of the final product.
-
Procedure:
-
The formulated ADC is passed through a 0.22 µm sterile filter.
-
Data Presentation and Characterization
Comprehensive analytical characterization is crucial to ensure the quality, consistency, and efficacy of the final this compound product.
Table 1: Key Quality Attributes and Analytical Methods for this compound
| Quality Attribute | Analytical Method(s) | Acceptance Criteria (Illustrative) |
| Identity | Mass Spectrometry (MS), Peptide Mapping, SDS-PAGE | Confirms correct antibody sequence and conjugation |
| Purity | Size Exclusion Chromatography (SEC-HPLC), Cation Exchange Chromatography (CEX-HPLC) | > 95% Monomer |
| Drug-to-Antibody Ratio (DAR) | Hydrophobic Interaction Chromatography (HIC-HPLC), UV-Vis Spectroscopy, Mass Spectrometry (MS) | Average DAR of 1.8 - 2.2 |
| Concentration | UV-Vis Spectroscopy (A280) | Target concentration ± 10% |
| Residual Free Drug | Reversed-Phase Chromatography (RP-HPLC) | < 1% of total drug |
| Potency | In vitro cell-based cytotoxicity assay on HER2-expressing cell lines | IC50 within a pre-defined range |
| Binding Affinity | Surface Plasmon Resonance (SPR), ELISA | KD within a pre-defined range |
Note: The protocols and data presented here are illustrative and based on general knowledge of ADC development. Specific parameters for this compound are proprietary to Zymeworks. Researchers should optimize these protocols based on their specific antibody, linker, and payload.
References
- 1. targetedonc.com [targetedonc.com]
- 2. Exploring Zanidatamab’s efficacy across HER2-positive Malignancies: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ASCO – American Society of Clinical Oncology [asco.org]
- 4. adcreview.com [adcreview.com]
- 5. zymeworks.com [zymeworks.com]
- 6. benchchem.com [benchchem.com]
- 7. Antibody–Drug Conjugate Payloads; Study of Auristatin Derivatives [jstage.jst.go.jp]
- 8. Zymeworks Reports Preliminary Phase 1 Trial Results for Zanidatamab this compound (ZW49) at European Society for Medical Oncology Annual Congress - BioSpace [biospace.com]
- 9. Zymeworks Reports Preliminary Phase 1 Trial Results for Zanidatamab this compound (ZW49) at European Society for Medical Oncology Annual Congress | Nasdaq [nasdaq.com]
- 10. firstwordpharma.com [firstwordpharma.com]
- 11. Zymeworks Reports Preliminary Phase 1 Trial Results for Zanidatamab this compound (ZW49) at European Society for Medical Oncology Annual Congress | Zymeworks Inc. [ir.zymeworks.com]
- 12. adcreview.com [adcreview.com]
- 13. Zanidatamab: New Frontier in HER2-Positive Biliary Tract Cancer [oncdata.com]
- 14. researchgate.net [researchgate.net]
- 15. Dimerization of EGFR and HER2 induces breast cancer cell motility through STAT1-dependent ACTA2 induction - PMC [pmc.ncbi.nlm.nih.gov]
- 16. onclive.com [onclive.com]
- 17. Cleavable linkers in antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
Application Notes and Protocols: Utilizing Zovodotin in Combination with Checkpoint Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zovodotin (zanidatamab this compound, ZW49) is an antibody-drug conjugate (ADC) that holds promise in oncology. It is comprised of a bispecific anti-HER2 antibody and a potent cytotoxic auristatin payload. The combination of this compound with immune checkpoint inhibitors (ICIs) is a promising strategy to enhance anti-tumor immunity and overcome resistance. This document provides detailed application notes and protocols for researchers investigating this combination therapy.
The rationale for combining this compound with checkpoint inhibitors is based on the ability of some ADCs to induce immunogenic cell death (ICD). ICD is a form of cancer cell death that releases damage-associated molecular patterns (DAMPs), which can stimulate an anti-tumor immune response. This enhanced immunogenicity can, in turn, sensitize tumors to the effects of checkpoint inhibitors, which block the suppressive signals that cancer cells use to evade the immune system. While a planned Phase 2 trial of this compound in combination with a checkpoint inhibitor has been paused to evaluate the evolving clinical landscape, the scientific rationale for this approach remains strong and warrants further preclinical and clinical investigation.[1]
Mechanism of Action: Synergistic Anti-Tumor Effect
The combination of this compound and a checkpoint inhibitor, such as a PD-1/PD-L1 inhibitor, is hypothesized to work through a multi-step process that bridges targeted cell killing with systemic immune activation.
Preclinical and Clinical Data Summary
While comprehensive data on the combination of this compound and checkpoint inhibitors is still emerging, preclinical studies with this compound have shown its potential to induce ICD.[2] Clinical data from the combination of a similar c-MET targeting ADC, Telisotuzumab Vedotin, with the PD-1 inhibitor nivolumab provide some insights into the safety and potential efficacy of such combinations.
Table 1: Preclinical Evidence of Immunogenic Cell Death Induction by this compound
| Cell Line | Treatment | ICD Hallmark Assessed | Observation | Reference |
| HCC1954 | Zanidatamab this compound | Extracellular ATP (eATP) Release | Increased eATP release at EC99 concentration after 24 hours. | [2] |
Table 2: Clinical Trial Data for Telisotuzumab Vedotin (c-MET ADC) in Combination with Nivolumab (PD-1 Inhibitor) in NSCLC
| Parameter | Value |
| Study Phase | Phase 1b (NCT02099058) |
| Patient Population | Advanced/Metastatic c-Met+ NSCLC |
| Treatment Regimen | Telisotuzumab Vedotin (1.6, 1.9, or 2.2 mg/kg Q2W) + Nivolumab (3 mg/kg or 240 mg Q2W) |
| Number of Patients (Safety) | 37 |
| Number of Patients (Efficacy, c-Met+) | 27 |
| Objective Response Rate (ORR) | 7.4% |
| Median Progression-Free Survival (PFS) | 7.2 months |
| Most Common Treatment-Related Adverse Events (Any Grade) | Fatigue (27%), Peripheral Sensory Neuropathy (19%) |
Data from a study of Telisotuzumab Vedotin in combination with Nivolumab.[3][4][5][6]
Experimental Protocols
The following protocols are provided as a guide for preclinical evaluation of this compound in combination with checkpoint inhibitors.
Protocol 1: In Vitro Assessment of Immunogenic Cell Death (ICD)
This protocol outlines the steps to measure the key hallmarks of ICD: calreticulin (CRT) exposure, high mobility group box 1 (HMGB1) release, and extracellular ATP secretion.
1.1. Calreticulin (CRT) Exposure Assay (Flow Cytometry)
-
Principle: CRT translocates to the cell surface during ICD, where it can be detected by flow cytometry using a fluorescently labeled anti-CRT antibody.
-
Materials:
-
Cancer cell line of interest
-
This compound
-
Positive control (e.g., doxorubicin) and negative control (e.g., vehicle)
-
Anti-Calreticulin antibody (conjugated to a fluorophore, e.g., Alexa Fluor 647)
-
Viability dye (e.g., Propidium Iodide or a fixable viability dye)
-
FACS buffer (PBS with 2% FBS)
-
Flow cytometer
-
-
Procedure:
-
Seed cancer cells in a 6-well plate and allow them to adhere overnight.
-
Treat cells with this compound, positive control, and negative control at desired concentrations for 24-72 hours.
-
Harvest cells using a non-enzymatic cell dissociation solution.
-
Wash cells with cold FACS buffer.
-
Stain with the anti-Calreticulin antibody and viability dye according to the manufacturer's instructions.
-
Acquire data on a flow cytometer.
-
Analyze the percentage of CRT-positive cells within the viable cell population.[7][8][9][10]
-
1.2. High Mobility Group Box 1 (HMGB1) Release Assay (ELISA)
-
Principle: HMGB1 is released from the nucleus of necrotic cells during ICD and can be quantified in the cell culture supernatant using an ELISA kit.
-
Materials:
-
Supernatants from treated cells (from step 1.1.2)
-
Human HMGB1 ELISA Kit
-
Microplate reader
-
-
Procedure:
1.3. Extracellular ATP Release Assay (Luminescence)
-
Principle: ATP is released from dying cells during ICD. Extracellular ATP can be quantified using a luciferase-based luminescence assay.
-
Materials:
-
Supernatants from treated cells (from step 1.1.2)
-
ATP assay kit (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Luminometer
-
-
Procedure:
Protocol 2: In Vivo Efficacy Study in a Syngeneic Mouse Model
This protocol describes a general workflow for evaluating the anti-tumor efficacy of this compound in combination with a checkpoint inhibitor in an immunocompetent mouse model.
-
Model: Syngeneic mouse model (e.g., CT26 colon carcinoma model in BALB/c mice).[19][20][21][22]
-
Treatment Groups (example):
-
Vehicle control
-
This compound alone
-
Checkpoint inhibitor (e.g., anti-PD-1 antibody) alone
-
This compound + Checkpoint inhibitor
-
-
Procedure:
-
Implant tumor cells subcutaneously into the flank of immunocompetent mice.
-
Monitor tumor growth until tumors reach a palpable size (e.g., 50-100 mm³).
-
Randomize mice into treatment groups.
-
Administer this compound and the checkpoint inhibitor according to a predetermined schedule and route of administration (e.g., intravenous for this compound, intraperitoneal for anti-PD-1).
-
Measure tumor volume regularly (e.g., twice weekly) with calipers.
-
Monitor animal body weight and overall health.
-
At the end of the study (or when tumors reach a predetermined endpoint), collect tumors and spleens for immune cell profiling.
-
Analyze tumor growth inhibition and overall survival.
-
Protocol 3: Tumor and Spleen Immune Cell Profiling by Flow Cytometry
This protocol provides a framework for analyzing the immune cell populations in the tumor microenvironment and spleen following treatment.
-
Principle: Multi-color flow cytometry can identify and quantify various immune cell subsets to assess the immunological effects of the combination therapy.
-
Materials:
-
Tumors and spleens from the in vivo study
-
Collagenase/DNase digestion buffer
-
Red blood cell lysis buffer
-
FACS buffer
-
Fluorescently labeled antibodies against immune cell markers (e.g., CD45, CD3, CD4, CD8, NK1.1, F4/80, Gr-1, CD11c, PD-1, etc.)
-
Flow cytometer
-
-
Procedure:
-
Single-cell suspension preparation:
-
Mince tumors and digest with collagenase/DNase to obtain a single-cell suspension.
-
Prepare single-cell suspensions from spleens by mechanical dissociation and red blood cell lysis.[23]
-
-
Antibody Staining:
-
Data Acquisition and Analysis:
-
Acquire data on a multi-color flow cytometer.
-
Analyze the data to determine the frequency and activation status of different immune cell subsets within the tumor and spleen.
-
-
Conclusion
The combination of this compound with checkpoint inhibitors represents a scientifically compelling approach to cancer therapy. The protocols and information provided in these application notes are intended to guide researchers in the preclinical evaluation of this promising combination. By systematically assessing the induction of immunogenic cell death and the in vivo anti-tumor and immunological effects, the scientific community can further elucidate the potential of this therapeutic strategy.
References
- 1. fiercebiotech.com [fiercebiotech.com]
- 2. zymeworks.com [zymeworks.com]
- 3. A Phase 1b Study of Telisotuzumab Vedotin in Combination With Nivolumab in Patients With NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Phase 1b Study of Telisotuzumab Vedotin in Combination With Nivolumab in Patients With NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Quantitation of calreticulin exposure associated with immunogenic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Imaging Calreticulin for Early Detection of Immunogenic Cell Death During Anticancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Side-by-side comparison of flow cytometry and immunohistochemistry for detection of calreticulin exposure in the course of immunogenic cell death. | Sotio [sotio.com]
- 11. neobiolab.com [neobiolab.com]
- 12. ibl-international.com [ibl-international.com]
- 13. High mobility group box 1 (HMGB1) quantified by ELISA that dose not cross-react with HMGB2 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cloud-clone.com [cloud-clone.com]
- 15. Immunogenic Cell Death: Methods to Measure Damage Associated Molecular Patterns (DAMPS) [promega.sg]
- 16. dovepress.com [dovepress.com]
- 17. researchgate.net [researchgate.net]
- 18. Frontiers | The analysis of immunogenic cell death induced by ablation at different temperatures in hepatocellular carcinoma cells [frontiersin.org]
- 19. jitc.bmj.com [jitc.bmj.com]
- 20. blog.crownbio.com [blog.crownbio.com]
- 21. Modeling Immune Checkpoint Inhibitor Efficacy in Syngeneic Mouse Tumors in an Ex Vivo Immuno-Oncology Dynamic Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. BestProtocols: Cell Preparation for Flow Cytometry Protocols | Thermo Fisher Scientific - HK [thermofisher.com]
- 24. Advanced Immune Cell Profiling by Multiparameter Flow Cytometry in Humanized Patient-Derived Tumor Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 25. miltenyibiotec.com [miltenyibiotec.com]
- 26. A comprehensive multiparameter flow cytometry panel for immune profiling and functional studies of frozen tissue, bone marrow, and spleen - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. How Flow Cytometry is Helping Push the Boundaries of Immuno-oncology | SauveBio [sauvebio.com]
Application Notes: Establishing and Characterizing a Zovodotin-Resistant Cell Line Model
Audience: Researchers, scientists, and drug development professionals.
Abstract
Zanidatamab zovodotin (this compound) is a promising HER2-targeted bispecific antibody-drug conjugate (ADC) for the treatment of HER2-expressing cancers.[1][2] However, the emergence of drug resistance can limit its therapeutic efficacy.[3][4] The development of in vitro models of acquired resistance is essential for elucidating the molecular mechanisms that drive this phenomenon, discovering predictive biomarkers, and evaluating novel therapeutic strategies to overcome resistance.[5] This document provides comprehensive protocols for the generation of this compound-resistant cell lines using a dose-escalation method, as well as detailed procedures for their subsequent characterization.
Principle of the Model
The establishment of a this compound-resistant cell line is based on the principle of selective pressure. A parental HER2-positive cancer cell line is subjected to long-term exposure to gradually increasing concentrations of this compound. This process eliminates sensitive cells and allows for the outgrowth of a cell population that has acquired mechanisms to survive and proliferate in the presence of the drug.[6] Key mechanisms of resistance to ADCs may include upregulation of drug efflux pumps like ABCB1, downregulation of the HER2 target antigen, or alterations in ADC internalization and payload processing pathways.[4][6] The resulting resistant cell line, when compared to its parental counterpart, serves as a critical tool for investigating these mechanisms.
Data Presentation: Characterization of ADC-Resistant Cell Lines
The following tables summarize representative quantitative data from studies on ADC-resistant cell lines. As specific data for this compound resistance is not yet widely published, these tables present findings from ADCs with analogous mechanisms of action (e.g., HER2-targeted ADCs like T-DM1 or ADCs with auristatin payloads like brentuximab vedotin) to illustrate expected outcomes.
Table 1: Comparative Cytotoxicity of ADCs in Parental vs. Resistant Cell Lines
| Cell Line | ADC | Parental IC50 (ng/mL) | Resistant IC50 (ng/mL) | Fold Resistance | Reference(s) |
| KMH2 | Brentuximab Vedotin | 10 ± 2.4 | 172 ± 17 | ~17-fold | [2][7] |
| KPL-4 | Trastuzumab Emtansine (T-DM1) | ~5 | >2000 | >400-fold | [8] |
| BT-474M1 | Trastuzumab Emtansine (T-DM1) | ~2 | ~100 | ~50-fold | [8] |
| MDA-MB-361 | Trastuzumab-Maytansinoid | ~10 | ~2500 | ~250-fold | [9] |
Table 2: Molecular Alterations in ADC-Resistant Cell Lines
| Cell Line | ADC | Biomarker | Change in Resistant Line | Method of Analysis | Reference(s) |
| KMH2-R | Brentuximab Vedotin | MDR1 (ABCB1) | 3-fold increase in mRNA | qPCR | [7] |
| L428-R | Brentuximab Vedotin | MDR1 (ABCB1) | 7-fold increase in mRNA | RNA Sequencing | [7] |
| JIMT1-TM | Trastuzumab-Maytansinoid | HER2 Protein | Decreased Expression | Immunoblotting | [3] |
| 361-TM | Trastuzumab-Maytansinoid | ABCC1 (MRP1) Protein | Increased Expression | Immunoblotting | [3] |
Experimental Protocols
Protocol 1: Generation of a this compound-Resistant Cell Line via Continuous Exposure
This protocol details a stepwise dose-escalation method to develop a stable, this compound-resistant cell line.
Materials:
-
HER2-positive cancer cell line (e.g., SK-BR-3, BT-474, NCI-N87)
-
Complete cell culture medium and supplements (e.g., RPMI-1640, 10% FBS, 1% Penicillin-Streptomycin)
-
Zanidatamab this compound
-
Reagents for cell viability assays (e.g., MTT, CellTiter-Glo®)
-
Standard cell culture equipment (incubator, biosafety cabinet, flasks, plates)
-
Cryopreservation medium and liquid nitrogen storage
Procedure:
-
Baseline Characterization: a. Culture the parental HER2-positive cell line using standard aseptic techniques. b. Determine the baseline sensitivity to this compound by performing a cell viability assay over a range of concentrations to establish the initial 50% inhibitory concentration (IC50).[10]
-
Initiation of Drug Treatment: a. Seed parental cells in a T-75 flask and allow them to adhere overnight. b. Replace the medium with fresh medium containing this compound at a starting concentration equal to the IC10-IC20 of the parental line. c. Maintain the culture, replacing the drug-containing medium every 3-4 days.
-
Dose Escalation and Selection: a. Expect an initial phase of significant cell death. Allow the surviving cells to recover and repopulate the flask to 70-80% confluency. b. Once the cells demonstrate stable growth, subculture them and increase the this compound concentration by 1.5- to 2-fold.[8] c. Repeat this cycle of recovery and dose escalation. If cell growth stalls or excessive cell death occurs, maintain the culture at the current concentration until the cells adapt. d. Crucially, cryopreserve vials of cells at each successful concentration step to create a timeline of resistance development and as a backup.
-
Establishment and Maintenance: a. Continue the dose escalation until the desired level of resistance is achieved (typically a >10-fold increase in IC50 compared to the parental line). b. The newly established this compound-resistant (ZovoR) cell line must be continuously cultured in medium containing the final, highest-tolerated concentration of this compound to maintain the resistant phenotype. c. Confirm the stability of the resistant phenotype by periodically withdrawing the drug for several passages and then re-challenging to ensure the IC50 remains elevated.
Protocol 2: Characterization of the this compound-Resistant Cell Line
This protocol outlines key experiments to define the phenotype and potential mechanisms of resistance.
1. Confirmation of Resistance Level: a. Cell Viability Assay: Seed parental and ZovoR cells in parallel in 96-well plates. Treat with a full dose range of this compound for 72-120 hours. b. Data Analysis: Calculate the IC50 values for both cell lines from the resulting dose-response curves. The fold resistance is determined by dividing the IC50 of the ZovoR line by the IC50 of the parental line.
2. Analysis of HER2 Target Expression: a. Western Blot: Prepare whole-cell lysates from parental and ZovoR cells. Use a validated anti-HER2 antibody to probe for changes in total HER2 protein expression. A reduction in HER2 levels is a potential resistance mechanism.[3] b. Flow Cytometry: To measure surface HER2 levels, stain live, non-permeabilized cells with a fluorescently-conjugated anti-HER2 antibody. Analyze via flow cytometry and compare the mean fluorescence intensity (MFI) between parental and ZovoR cells.
3. Investigation of Drug Efflux Pump Involvement: a. Gene Expression Analysis (RT-qPCR): Isolate total RNA from both cell lines and perform reverse transcription quantitative PCR (RT-qPCR) to assess the mRNA levels of key ABC transporter genes, with a primary focus on ABCB1 (MDR1).[7] b. Protein Expression Analysis (Western Blot): Use specific antibodies to determine if the protein levels of ABCB1 (P-glycoprotein) are elevated in the ZovoR cell line. c. Functional Efflux Assay: i. Incubate parental and ZovoR cells with a fluorescent substrate of ABCB1 (e.g., Rhodamine 123 or Calcein-AM). ii. Measure the intracellular fluorescence accumulation by flow cytometry. A lower signal in ZovoR cells suggests increased efflux activity. iii. To confirm specificity, repeat the assay in the presence of a known ABCB1 inhibitor (e.g., verapamil). A restoration of fluorescence in the ZovoR cells upon inhibitor treatment strongly indicates ABCB1-mediated resistance.[7]
Visualizations
Caption: Experimental workflow for the generation and analysis of a this compound-resistant cell line.
Caption: Signaling diagram of this compound action and key potential mechanisms of acquired resistance.
References
- 1. Proteomics Analysis of Interactions between Drug-Resistant and Drug-Sensitive Cancer Cells: Comparative Studies of Monoculture and Coculture Cell Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Novel ADCs and Strategies to Overcome Resistance to Anti-HER2 ADCs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Generation of Antibody-Drug Conjugate Resistant Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of MDR1 overcomes resistance to brentuximab vedotin in Hodgkin lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Mechanisms of action and resistance to anti-HER2 antibody-drug conjugates in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Troubleshooting & Optimization
Troubleshooting Zovodotin aggregation and solubility issues
Zovodotin Technical Support Center
Welcome to the technical support center for this compound (zanidatamab this compound). This resource provides troubleshooting guidance and answers to frequently asked questions regarding aggregation and solubility issues that may be encountered during research and development.
Frequently Asked Questions (FAQs)
Section 1: Understanding this compound Aggregation
Q1: What is this compound and why might it aggregate?
This compound is a bispecific antibody-drug conjugate (ADC) targeting the HER2 receptor.[1][2] It comprises the zanidatamab antibody linked to a cytotoxic auristatin payload via a cleavable linker.[2][3] Like many ADCs, this compound's stability can be affected by the conjugation of the hydrophobic payload, which increases the overall hydrophobicity of the antibody and can lead to the formation of aggregates.[4][5] Aggregation is a process where individual ADC molecules self-associate to form larger, higher-molecular-weight species.[6]
Key factors contributing to this compound aggregation include:
-
Hydrophobic Interactions : The auristatin payload and linker are hydrophobic. Conjugation can expose hydrophobic patches on the antibody surface, promoting intermolecular interactions that lead to aggregation.[6][7][8]
-
Formulation Conditions : Sub-optimal buffer conditions, such as pH near the isoelectric point (pI) of the antibody, or inappropriate salt concentrations, can reduce solubility and promote aggregation.[7]
-
Environmental Stress : Exposure to thermal stress, agitation (shaking), or freeze-thaw cycles can denature the antibody portion of the ADC, leading to aggregation.[6]
-
High Concentration : At high concentrations, the likelihood of intermolecular collisions and interactions increases, which can drive aggregation.
Q2: What are the consequences of this compound aggregation?
Aggregation can have significant negative impacts on this compound's therapeutic potential and safety profile. These include:
-
Reduced Efficacy : Aggregates may have altered binding affinity for the HER2 target, reducing the drug's effectiveness.[9]
-
Increased Immunogenicity : The presence of aggregates is a major risk factor for eliciting an unwanted immune response in patients.[7]
-
Altered Pharmacokinetics : Aggregation can change the clearance rate of the ADC, potentially leading to accumulation in organs like the liver or kidneys and causing off-target toxicity.[6]
-
Decreased Solubility and Stability : The formation of aggregates can lead to the appearance of visible or sub-visible particulates, reducing the product's shelf-life and making it unsuitable for administration.[6]
Q3: My this compound solution appears cloudy or has visible particles. What should I do?
The presence of visible particulates or cloudiness is a clear indicator of significant aggregation or precipitation. The material should not be used. The following flowchart outlines a systematic approach to troubleshooting this issue.
Caption: Troubleshooting workflow for visible this compound aggregation.
Section 2: Improving this compound Solubility and Stability
Q4: How can I improve the solubility of this compound during formulation?
Improving solubility involves optimizing the formulation buffer to maintain the native structure of the ADC and prevent self-association. The key is to control factors that influence the physicochemical stability of the protein.
Caption: Key factors influencing this compound stability and solubility.
Key Strategies:
-
Optimize pH : For most antibodies, a pH range of 5.0 to 7.0 is optimal. Avoid the isoelectric point (pI) of this compound, where it will have a net neutral charge and minimum solubility.[7][10]
-
Utilize Stabilizing Excipients : The addition of specific excipients can significantly enhance stability and solubility.[11][12]
-
Control Ionic Strength : High salt concentrations can increase hydrophobic interactions, potentially reducing the solubility of ADCs.[5] Conversely, very low salt may not be sufficient to shield electrostatic interactions. Buffer choice (e.g., histidine, citrate, phosphate) and salt concentration (e.g., 50-150 mM NaCl) should be empirically tested.
Q5: Which excipients are recommended for ADC formulations like this compound?
The choice of excipients is critical and should be tailored to the specific ADC. A systematic screening approach is often necessary.[11]
| Excipient Class | Example(s) | Concentration Range (Typical) | Mechanism of Action |
| Surfactants | Polysorbate 80, Polysorbate 20 | 0.01% - 0.1% (w/v) | Prevent surface-induced aggregation and stabilize the ADC by minimizing interactions with interfaces (e.g., air-water). |
| Sugars (Lyoprotectants) | Sucrose, Trehalose | 5% - 10% (w/v) | Act as cryo/lyoprotectants during freeze-drying and provide conformational stability in the liquid state by preferential exclusion.[10] |
| Amino Acids | Arginine, Glycine, Histidine | 10 - 250 mM | Can reduce aggregation by binding to hydrophobic patches or modulating viscosity and protein-protein interactions. |
| Antioxidants | Methionine, DTPA | 10 - 20 mM | Protect against oxidation of sensitive amino acid residues, which can be a trigger for aggregation. |
| Bulking Agents | Mannitol, Glycine | 2% - 5% (w/v) | Used primarily in lyophilized (freeze-dried) formulations to provide structure to the cake.[10] |
Experimental Protocols & Analytical Methods
Q6: What analytical techniques should I use to monitor this compound aggregation?
A combination of orthogonal techniques is necessary for a comprehensive assessment of aggregation, as different methods are sensitive to different sizes and types of aggregates.
| Technique | Abbreviation | Purpose | Key Information Provided |
| Size Exclusion Chromatography | SEC / SEC-HPLC | Gold standard for quantifying soluble aggregates (dimers, trimers, etc.).[6] | Percentage of monomer, dimer, and higher-order aggregates. |
| Dynamic Light Scattering | DLS | Detects the formation of sub-micron particles and provides an early warning of aggregation issues.[] | Hydrodynamic radius (size distribution) and polydispersity index (PDI). |
| SEC with Multi-Angle Light Scattering | SEC-MALS | Provides absolute molecular weight determination for species separated by SEC.[6] | Confirms the oligomeric state of aggregates (e.g., true dimer vs. conformationally altered monomer). |
| Microfluidic Imaging | MFI | Characterizes sub-visible particles (1-100 µm), which are a critical quality and safety attribute.[9] | Particle count, size, and morphology. |
Protocol: Size Exclusion Chromatography (SEC-HPLC) for Aggregate Analysis
This protocol provides a general methodology for analyzing this compound aggregation. It should be optimized for your specific equipment and this compound formulation.
Objective: To quantify the percentage of monomer, high molecular weight species (aggregates), and low molecular weight species (fragments) in a this compound sample.
1. Materials and Equipment:
-
HPLC system with a UV detector (set to 280 nm)
-
SEC column suitable for monoclonal antibodies (e.g., TSKgel G3000SWxl or similar)
-
Mobile Phase: 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.8 (or another suitable non-denaturing buffer)
-
This compound sample, diluted to approximately 1 mg/mL in mobile phase
-
Mobile phase for sample dilution
2. Procedure:
-
System Preparation : Equilibrate the HPLC system and SEC column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved.
-
Sample Preparation : Carefully thaw the this compound sample if frozen. Centrifuge the sample at ~10,000 x g for 5 minutes to remove any large, insoluble aggregates. Dilute the supernatant to the target concentration (e.g., 1 mg/mL) using the mobile phase.
-
Injection : Inject a defined volume (e.g., 20 µL) of the prepared sample onto the column.
-
Data Acquisition : Run the chromatogram for a sufficient time to allow all species to elute (typically 30-40 minutes). The monomer peak should be the main peak, with aggregate peaks eluting earlier (shorter retention time) and fragment peaks eluting later.
-
Analysis :
-
Integrate the area of all peaks in the chromatogram.
-
Calculate the percentage of each species using the following formula: % Species = (Area of Species Peak / Total Area of All Peaks) x 100
-
3. Acceptance Criteria (Example):
-
Monomer : ≥ 95%
-
High Molecular Weight Species (Aggregates) : ≤ 5%
-
Low Molecular Weight Species (Fragments) : ≤ 1%
Note: These criteria are illustrative and must be established based on product-specific stability and characterization data.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. adcreview.com [adcreview.com]
- 3. zymeworks.com [zymeworks.com]
- 4. researchgate.net [researchgate.net]
- 5. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cytivalifesciences.com [cytivalifesciences.com]
- 7. pharmtech.com [pharmtech.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. bitesizebio.com [bitesizebio.com]
- 10. Effect of pH and excipients on structure, dynamics, and long-term stability of a model IgG1 monoclonal antibody upon freeze-drying - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antibody conjugation and formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Zovodotin (Zanidatamab Zovodotin) Dosage to Reduce Off-Target Toxicity
This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with Zovodotin (zanidatamab this compound, ZW49). The following information, presented in a question-and-answer format, addresses potential issues related to dosage optimization and the mitigation of off-target toxicities during preclinical and clinical research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a bispecific antibody-drug conjugate (ADC) that targets two distinct epitopes on the HER2 receptor.[1][2] This biparatopic binding enhances receptor clustering and internalization, leading to efficient delivery of its cytotoxic payload.[1][2] The payload, a proprietary auristatin derivative, is a potent microtubule inhibitor that induces cell cycle arrest and apoptosis in HER2-expressing cancer cells.[3][4]
Q2: What are the known off-target toxicities associated with this compound?
A2: Clinical studies have identified several off-target toxicities associated with this compound administration. The most frequently reported treatment-related adverse events include keratitis (inflammation of the cornea), alopecia (hair loss), and diarrhea.[5] Ocular adverse events are a known class effect of ADCs utilizing auristatin payloads.[6][7][8]
Q3: What is the recommended dosage for this compound in clinical settings?
A3: Based on Phase 1 clinical trial data, the recommended Phase 2 dose (RP2D) for this compound is 2.5 mg/kg administered intravenously every three weeks (Q3W).[5][9] This dosing regimen was selected based on its manageable safety profile and promising anti-tumor activity.[9]
Troubleshooting Guides
This section provides troubleshooting for common issues encountered during this compound experiments.
Issue 1: High background or non-specific binding in in vitro binding assays (e.g., ELISA, flow cytometry).
-
Possible Cause:
-
Inadequate blocking of non-specific binding sites.
-
Suboptimal antibody concentration.
-
Issues with washing steps.
-
Aggregation of the ADC.
-
-
Troubleshooting & Optimization:
-
Optimize Blocking: Increase the concentration or incubation time of the blocking buffer (e.g., BSA or non-fat milk). Consider adding a non-ionic detergent like Tween-20 to the blocking and wash buffers.[10]
-
Titrate Antibody: Perform a titration experiment to determine the optimal concentration of this compound that provides a high specific signal with low background.
-
Improve Washing: Increase the number and vigor of wash steps to remove unbound ADC.[11]
-
Assess Aggregation: Analyze the ADC for aggregates using size-exclusion chromatography (SEC). If aggregation is detected, refer to the troubleshooting guide for ADC aggregation.[12][13]
-
Issue 2: Inconsistent IC50 values in cell-based cytotoxicity assays.
-
Possible Cause:
-
Variability in cell health, passage number, or seeding density.[14]
-
Inconsistent ADC quality or handling.
-
Assay timing and duration.
-
-
Troubleshooting & Optimization:
-
Standardize Cell Culture: Use cells with a consistent and low passage number. Ensure cells are in the exponential growth phase and seeded at a consistent density for each experiment.
-
ADC Quality Control: Aliquot the ADC upon receipt to minimize freeze-thaw cycles. Visually inspect for precipitates before use. Confirm the drug-to-antibody ratio (DAR) and integrity of each new batch.
-
Optimize Assay Duration: The auristatin payload primarily affects cells in mitosis. Ensure the assay duration is sufficient to allow for cell division and the cytotoxic effects to manifest (typically 72-96 hours).[15]
-
Issue 3: High variability in tumor growth inhibition in in vivo xenograft studies.
-
Possible Cause:
-
Inconsistent tumor cell implantation.
-
Variable tumor take rates and growth kinetics.
-
Suboptimal ADC formulation or administration.
-
-
Troubleshooting & Optimization:
-
Standardize Tumor Implantation: Ensure a consistent number of viable tumor cells are implanted at the same anatomical site for each animal.
-
Animal Grouping: Randomize animals into treatment groups only after tumors have reached a predetermined and consistent size.[16]
-
Formulation and Administration: Prepare the this compound formulation fresh for each administration. Ensure accurate and consistent dosing for each animal.
-
Issue 4: Unexpected ADC aggregation.
-
Possible Cause:
-
Inappropriate buffer conditions (pH, ionic strength).[17]
-
Multiple freeze-thaw cycles.
-
High drug-to-antibody ratio (DAR).
-
Exposure to physical stress (e.g., vigorous vortexing).
-
-
Troubleshooting & Optimization:
-
Optimize Formulation: Screen different buffer compositions, pH levels, and excipients to identify a formulation that minimizes aggregation.
-
Proper Handling: Aliquot the ADC into single-use volumes to avoid repeated freeze-thaw cycles. Handle the ADC solution gently, avoiding harsh mixing.
-
Characterize DAR: A higher DAR can increase hydrophobicity and the propensity for aggregation.[18] Ensure the DAR is within the expected range.
-
Analytical Monitoring: Regularly monitor for aggregation using techniques like SEC-MALS.[19]
-
Quantitative Data Summary
Table 1: Dose-Limiting Toxicities (DLTs) of this compound from Phase 1 Clinical Trial [9]
| Dosage Regimen | Number of Patients with DLTs | DLT Description |
| 1.5 mg/kg QW | 4 | 3 Grade 2 keratitis, 1 Grade 3 diarrhea |
| 1.25 mg/kg QW | 2 | 1 Grade 3 blurred vision, 1 Grade 3 infusion-related reaction |
| 2.5 mg/kg Q3W | 1 | 1 Grade 2 keratitis |
Table 2: Recommended Dose and Corresponding Efficacy from Phase 1 Clinical Trial [9]
| Dosage Regimen | Confirmed Objective Response Rate (cORR) | Disease Control Rate (DCR) |
| 1.25 mg/kg QW | 6% (1/17 patients) | 53% (9/17 patients) |
| 2.5 mg/kg Q3W | 31% (9/29 patients) | 72% (21/29 patients) |
Experimental Protocols
1. In Vitro Cytotoxicity Assay for this compound
This protocol describes a method to determine the in vitro potency (IC50) of this compound against HER2-positive cancer cell lines.
-
Materials:
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for attachment.[21][22]
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the overnight culture medium from the cells and add the this compound dilutions. Include untreated cells as a negative control and a well-known cytotoxic agent as a positive control.
-
Incubate the plate for 72-96 hours at 37°C in a humidified incubator with 5% CO2.[22]
-
Add the cell viability reagent according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
2. In Vivo Xenograft Model for Efficacy and Toxicity Assessment
This protocol outlines the establishment of a tumor xenograft model to evaluate the in vivo efficacy and systemic toxicity of this compound.
-
Materials:
-
Immunocompromised mice (e.g., athymic nude or NOD-scid)[16]
-
HER2-positive cancer cell line
-
Matrigel (optional)
-
This compound
-
Calipers for tumor measurement
-
-
Procedure:
-
Subcutaneously inject a suspension of HER2-positive cancer cells (typically 1-10 million cells) into the flank of each mouse.[23][24]
-
Monitor tumor growth regularly using calipers.
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[16]
-
Administer this compound intravenously at the desired dose and schedule. The control group should receive a vehicle control.
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor the animals for any signs of toxicity, including changes in appearance, behavior, and weight loss.
-
At the end of the study, euthanize the animals and collect tumors and major organs for further analysis (e.g., histopathology, biomarker analysis).
-
3. Preclinical Model of ADC-Induced Keratitis
This protocol provides a framework for inducing and assessing ocular toxicity in an animal model.
-
Materials:
-
Rabbits or rodents
-
This compound
-
Slit-lamp biomicroscope
-
Corneal fluorescein staining
-
-
Procedure:
-
Administer this compound systemically to the animals at clinically relevant doses.
-
Perform regular ophthalmic examinations using a slit-lamp biomicroscope to assess for signs of keratitis, such as corneal opacity, neovascularization, and ulceration.
-
Use corneal fluorescein staining to detect epithelial defects.
-
At the end of the study, collect ocular tissues for histopathological analysis to evaluate the extent of corneal damage and inflammation.
-
Visualizations
Caption: this compound's mechanism of action.
Caption: Simplified HER2 signaling pathway.
Caption: In vitro cytotoxicity assay workflow.
References
- 1. adcreview.com [adcreview.com]
- 2. zymeworks.com [zymeworks.com]
- 3. zymeworks.com [zymeworks.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Ocular Adverse Events Associated with Antibody–Drug Conjugates in Human Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Frontiers | Ocular adverse events associated with antibody-drug conjugates in oncology: a pharmacovigilance study based on FDA adverse event reporting system (FAERS) [frontiersin.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. arp1.com [arp1.com]
- 11. How to troubleshoot if the Elisa Kit has high background? - Blog [jg-biotech.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. drugtargetreview.com [drugtargetreview.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. pharmtech.com [pharmtech.com]
- 18. Resistance to antibody–drug conjugates: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. cytivalifesciences.com [cytivalifesciences.com]
- 20. researchgate.net [researchgate.net]
- 21. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 22. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 23. ADC In Vivo Efficacy Evaluation Services - Creative Biolabs [creative-biolabs.com]
- 24. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
Overcoming acquired resistance to Zovodotin therapy
Disclaimer: "Zovodotin" appears to be a hypothetical antibody-drug conjugate (ADC). The information provided in this technical support center is based on established principles of acquired resistance to well-documented ADCs, particularly those utilizing microtubule-inhibiting payloads. The troubleshooting guides and protocols are generalized for research purposes.
Technical Support Center: this compound Therapy
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting strategies for overcoming acquired resistance to this compound therapy in preclinical models.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Initial Characterization of Resistance
Q1: My cancer cell line, which was initially sensitive to this compound, now shows reduced response after continuous treatment. How do I confirm and quantify this acquired resistance?
A1: Acquired resistance is a common occurrence where tumors that initially respond to therapy eventually progress.[1][2] To confirm and quantify resistance, you should first determine the half-maximal inhibitory concentration (IC50) of this compound in both your resistant subline and the original parental cell line. A significant increase in the IC50 value for the resistant line confirms the phenotype.[3]
Experimental Protocol: Determining IC50 via Cytotoxicity Assay
-
Cell Seeding: Plate both parental and suspected resistant cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Drug Titration: Prepare a serial dilution of this compound. Treat the cells with a range of concentrations (e.g., 10-fold dilutions from 0.01 nM to 1000 nM). Include untreated wells as a negative control.
-
Incubation: Incubate the plates for a period equivalent to 3-5 cell doubling times (typically 72-120 hours).
-
Viability Assessment: Use a standard cell viability reagent (e.g., CellTiter-Glo®, resazurin, or MTS) and measure the signal using a plate reader.
-
Data Analysis: Normalize the viability data to the untreated controls. Plot the dose-response curve using non-linear regression analysis to calculate the IC50 value for each cell line. The fold resistance is calculated by dividing the IC50 of the resistant line by the IC50 of the parental line.
Section 2: Investigating Mechanisms of Resistance
Q2: I've confirmed resistance, but flow cytometry shows no significant change in the expression of the target antigen on my resistant cells. What are other common resistance mechanisms for ADCs?
A2: While loss or downregulation of the target antigen is a primary mechanism of ADC resistance, several other factors can confer resistance even with stable antigen expression.[4][5] These can be broadly categorized into issues with ADC processing and trafficking, or payload-specific resistance.[1][6]
Key alternative mechanisms include:
-
Upregulation of Drug Efflux Pumps: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1) or Breast Cancer Resistance Protein (BCRP), can actively pump the cytotoxic payload out of the cell, reducing its intracellular concentration.[7][8]
-
Defective ADC Internalization and Trafficking: Resistance can arise from impaired ADC internalization, altered endosomal/lysosomal trafficking pathways, or increased recycling of the receptor-ADC complex back to the cell surface before payload release.[4][5][9] For example, increased caveolae-mediated endocytosis can bypass lysosomal fusion, preventing payload cleavage.[6]
-
Impaired Lysosomal Function: Changes in lysosomal pH or defective proteolytic enzymes can hinder the cleavage of the linker and the release of the active payload from the antibody.[5][10]
-
Payload-Specific Resistance: Cancer cells can develop resistance to the cytotoxic payload itself.[11] This may involve mutations in the payload's target (e.g., tubulin for auristatin-based payloads) or upregulation of anti-apoptotic proteins that counteract the payload's cell-killing effect.[11]
Below is a troubleshooting workflow to diagnose the resistance mechanism in your cell line.
Q3: How can I experimentally test if drug efflux pumps like MDR1 are responsible for this compound resistance?
A3: You can use a combination of molecular biology techniques and functional assays. First, quantify the expression of ABC transporter genes (like ABCB1 for MDR1) using qRT-PCR and the corresponding protein levels via Western blot or flow cytometry.[12] Second, perform a functional assay to see if inhibiting these pumps restores sensitivity to this compound.
Experimental Protocol: ABC Transporter Functional Assay
-
Cell Treatment: Seed both parental and resistant cells in 96-well plates.
-
Inhibitor Co-treatment: Treat the cells with the same serial dilution of this compound as in your initial IC50 assay. For each concentration of this compound, add a second set of wells that includes a known ABC transporter inhibitor (e.g., verapamil or tariquidar for P-gp/MDR1) at a fixed, non-toxic concentration.[13][14]
-
Incubation and Viability: Incubate for 72-120 hours and measure cell viability as previously described.
-
Analysis: Calculate the IC50 for this compound in the presence and absence of the inhibitor. A significant decrease in the IC50 value (a "fold-reversal" of resistance) in the resistant cell line upon co-treatment with the inhibitor strongly suggests that drug efflux is a primary resistance mechanism.
The diagram below illustrates how ABC transporter upregulation can lead to resistance.
Section 3: Strategies to Overcome Resistance
Q4: My resistant cell line overexpresses MDR1. What are some strategies being explored to overcome this type of resistance?
A4: Overcoming efflux-mediated resistance is a key area of ADC development.[7] Promising strategies include:
-
Novel Payload Design: Developing next-generation payloads that are poor substrates for efflux pumps is a primary strategy.[10] This approach aims to design cytotoxic agents that are not recognized or transported by pumps like MDR1.
-
Combination Therapy: Combining this compound with small molecule inhibitors of the specific ABC transporters can restore efficacy.[10] As demonstrated in the functional assay (Q3), this approach is effective in preclinical models.
-
Linker-Payload Optimization: Engineering the linker so that the released payload is no longer a substrate for efflux pumps can mitigate resistance.[10]
-
Sequential ADC Therapy: Using a subsequent ADC that has the same antibody target but a different class of payload (one that is not an MDR1 substrate) can be an effective strategy to treat resistant tumors.[11] For example, if this compound uses an auristatin payload, a follow-up ADC could use a topoisomerase inhibitor.[11]
Q5: We are considering developing a new ADC to overcome resistance. What are some next-generation ADC design strategies?
A5: Several innovative ADC designs are in development to combat resistance and improve efficacy:[15]
-
Bispecific ADCs: These ADCs can bind to two different antigens on the cancer cell, which can increase internalization efficiency and overcome resistance due to heterogeneous or low expression of a single antigen.[6]
-
Dual-Payload ADCs: Attaching two different payloads with distinct mechanisms of action to a single antibody can help overcome payload-specific resistance and potentially create synergistic anti-tumor effects.[5][6]
-
Immune-Modulating ADCs: Combining the cytotoxic effect of the payload with an immune-stimulating function can lead to more durable responses.[10] ADCs can induce immunogenic cell death, which helps activate an anti-tumor immune response that can be further enhanced by combination with checkpoint inhibitors.[4][10]
Quantitative Data Summary
The table below presents hypothetical data from studies on this compound-resistant cell lines, illustrating the quantitative impact of different resistance mechanisms.
| Cell Line Model | Method of Resistance Induction | Fold Resistance (vs. Parental) | Primary Mechanism Identified | Fold Reversal with MDR1 Inhibitor |
| MCF7-ZovoR1 | Continuous dose escalation | 55x | ABCB1 (MDR1) gene amplification | 45x |
| SKBR3-ZovoR2 | Pulsed high-dose treatment | 20x | Downregulation of target antigen mRNA | 1.2x |
| NCI-H460-ZovoR3 | Continuous dose escalation | 38x | Impaired lysosomal acidification | 1.5x |
| MDA-MB-231-ZovoR4 | Continuous dose escalation | 70x | Upregulation of MDR1 and MRP1 | 25x |
Detailed Experimental Protocols
Protocol 1: Generation of an Acquired Resistance Cell Line
This protocol describes a common method for generating an ADC-resistant cell line in vitro using continuous, dose-escalating exposure.[3][16]
-
Initial IC50 Determination: First, determine the IC50 of this compound for the parental cancer cell line.
-
Initial Chronic Exposure: Culture the parental cells in media containing this compound at a concentration equal to the IC50.
-
Monitor and Passage: Monitor the cells for signs of recovery and proliferation. When the cells resume a normal growth rate (compared to untreated parental cells), passage them and maintain them at this concentration. This can take several weeks.
-
Dose Escalation: Once the culture is stable, double the concentration of this compound in the culture medium.[3]
-
Repeat: Repeat the process of monitoring, passaging, and dose escalation. Each step may result in significant cell death, selecting for resistant clones.[16] This entire process can take several months.
-
Characterization and Banking: Once the cells can proliferate in a significantly higher concentration of this compound (e.g., >10x the initial IC50), the resistant line is considered established. Characterize the level of resistance and bank the cells for future experiments. It is advisable to maintain the resistant cell line in culture with the final concentration of this compound to ensure the phenotype is not lost, though stability should be checked periodically in drug-free media.[16]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Generation of Antibody-Drug Conjugate Resistant Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. JCI - Antibody-drug conjugates in breast cancer: overcoming resistance and boosting immune response [jci.org]
- 6. omnihealthpractice.com [omnihealthpractice.com]
- 7. Overcoming resistance to antibody-drug conjugates: from mechanistic insights to cutting-edge strategies | springermedizin.de [springermedizin.de]
- 8. Overcoming resistance to antibody-drug conjugates: from mechanistic insights to cutting-edge strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Acquired Resistance to Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. oaepublish.com [oaepublish.com]
- 11. revvity.com [revvity.com]
- 12. researchgate.net [researchgate.net]
- 13. oaepublish.com [oaepublish.com]
- 14. Role of ABC transporters in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
- 16. Generation of Antibody-Drug Conjugate Resistant Models - PMC [pmc.ncbi.nlm.nih.gov]
This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing and managing keratitis, a potential ocular toxicity associated with Antibody-Drug Conjugates (ADCs) during in vivo experiments. As "Zivodotin" did not yield specific public data, this guide focuses on the broader class of ADCs, for which ocular toxicities are a known concern. The principles and methodologies described herein are likely applicable to novel ADCs.
Frequently Asked Questions (FAQs)
Q1: What is ADC-related keratitis and what are the typical in vivo observations?
A1: ADC-related keratitis is an inflammation of the cornea observed as a side effect of some ADC therapies. In vivo, this can manifest as corneal epithelial changes, including punctate keratitis, corneal microcysts, and in severe cases, epithelial defects or ulcerative keratitis.[1][2][3] Preclinical models, such as in mice and rabbits, may show histopathological findings like single-cell necrosis, increased mitotic figures, and epithelial thinning.[4] Researchers should monitor for clinical signs such as corneal opacity, neovascularization, and changes in animal behavior that might indicate eye discomfort.
Q2: What are the proposed mechanisms for ADC-induced keratitis?
A2: The exact mechanisms are not fully elucidated but are thought to involve both "on-target" and "off-target" toxicities.[1][3][5]
-
On-target toxicity: This occurs if the target antigen of the ADC is expressed on corneal epithelial cells, leading to intended cytotoxic effects on these healthy cells.[1][5]
-
Off-target toxicity: This is considered the more common mechanism and can happen in several ways:
-
Nonspecific uptake: Corneal epithelial cells may take up the ADC through mechanisms like macropinocytosis, independent of target antigen expression.[1][6]
-
Payload-related toxicity: The cytotoxic payload, if released prematurely from the ADC in circulation, can nonspecifically damage rapidly dividing cells like those in the corneal epithelium.[6][7] Payloads that are microtubule inhibitors are frequently associated with ocular toxicity.[8]
-
"Bystander effect": The payload released from a target cell could potentially affect neighboring healthy cells.[6]
-
Q3: Are there any prophylactic measures I can take in my in vivo studies to minimize keratitis?
A3: Yes, several prophylactic strategies have been explored in clinical and preclinical settings, which can be adapted for in vivo research:
-
Topical Corticosteroids: Prophylactic use of corticosteroid eye drops (e.g., 1% prednisolone acetate) has been shown to reduce the incidence and severity of ocular adverse events in some studies.[9][10]
-
Lubricating Eye Drops: The use of preservative-free artificial tears can help maintain the health of the ocular surface.[11][12]
-
Topical Vasoconstrictors and Cooling: Applying vasoconstrictor eye drops or using cool compresses during and shortly after ADC administration may reduce systemic drug delivery to the ocular surface via the limbal blood supply.[11][13]
-
Dose Modification: Adjusting the dose or the dosing schedule of the ADC can be a direct way to manage toxicity, as ocular adverse events are often dose-dependent.[14]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Early signs of corneal opacity or surface irregularity in study animals. | Onset of ADC-induced keratitis. | 1. Perform a detailed ocular examination (slit-lamp biomicroscopy).2. Consider initiating topical corticosteroid and/or lubricating eye drops.3. Review the ADC dose and consider a dose reduction or delay for subsequent cohorts.[11] |
| High incidence of severe keratitis leading to study discontinuation for animals. | The ADC dose is too high or the formulation has significant off-target ocular toxicity. | 1. Re-evaluate the maximum tolerated dose (MTD) with a specific focus on ocular endpoints.2. Implement prophylactic measures from the start of the study (see FAQs).3. Consider reformulating the ADC to alter its hydrophobicity (e.g., through pegylation) to potentially reduce off-target uptake.[1][15] |
| Variability in the severity of keratitis between animals in the same dose group. | Individual differences in drug metabolism, tear film dynamics, or underlying ocular surface health. | 1. Ensure all animals are free of pre-existing ocular conditions before study initiation.2. Standardize environmental conditions (humidity, bedding) that could affect ocular health.3. Increase the number of animals per group to improve statistical power. |
Quantitative Data Summary
Table 1: Incidence of Ocular Adverse Events with Selected ADCs (Clinical Data)
| ADC | Target Antigen | Payload | Indication | All-Grade Ocular AEs (%) | Grade ≥3 Ocular AEs (%) | Reference |
| Tisotumab vedotin | Tissue Factor | MMAE | Cervical Cancer | 53 | 2 (ulcerative keratitis) | [16] |
| Mirvetuximab soravtansine | Folate Receptor α | DM4 | Ovarian Cancer | 61 | <10 (keratopathy) | [6][16] |
| Belantamab mafodotin | BCMA | MMAF | Multiple Myeloma | 72 (keratopathy) | 25 (keratopathy) | [9] |
This table presents clinical data for illustrative purposes; incidence rates in preclinical models may vary.
Experimental Protocols
Protocol 1: In Vivo Assessment of ADC-Induced Keratitis in a Mouse Model
This protocol is adapted from methodologies described for establishing animal models of ADC corneal toxicity.[4]
1. Animal Model:
-
Species: C57BL/6 mice, 8-10 weeks old.
2. ADC Administration:
-
Administer the ADC via tail vein or intraperitoneal injection at predetermined doses.
-
Include a vehicle control group (e.g., PBS).
3. Prophylactic Treatment (if applicable):
-
For treatment groups, instill one drop of 1% prednisolone acetate ophthalmic suspension into each eye twice daily, starting 24 hours before ADC administration and continuing for a specified duration.
-
Instill one drop of preservative-free artificial tears into each eye four times daily.
4. Ocular Examination Schedule:
-
Perform baseline examinations before ADC administration.
-
Conduct follow-up examinations at days 3, 7, 10, and 14 post-injection.
5. Examination Procedures:
-
Slit-lamp biomicroscopy: Under anesthesia, examine the cornea, conjunctiva, and anterior chamber. Grade findings according to a standardized scale (e.g., 0-4 for opacity, inflammation, etc.).
-
Corneal fluorescein staining: Instill fluorescein and examine under a cobalt blue light to detect epithelial defects.
6. Endpoint Analysis (Day 14):
-
Euthanize animals and enucleate eyes.
-
Fix eyes in 4% paraformaldehyde.
-
Process for paraffin embedding and sectioning.
-
Perform Hematoxylin and Eosin (H&E) staining to evaluate corneal morphology, epithelial thickness, and inflammatory cell infiltration.
-
Consider additional stains like TUNEL to assess apoptosis.
Visualizations
Signaling Pathways and Mechanisms
Caption: Proposed mechanisms of ADC-induced keratitis.
Experimental Workflow
Caption: Workflow for in vivo assessment of ADC keratitis.
References
- 1. Ocular adverse events associated with antibody-drug conjugates for cancer: evidence and management strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ocular Adverse Events Associated with Antibody–Drug Conjugates in Human Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oncodaily.com [oncodaily.com]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. Adverse events of antibody–drug conjugates on the ocular surface in cancer therapy | springermedizin.de [springermedizin.de]
- 6. researchgate.net [researchgate.net]
- 7. blog.crownbio.com [blog.crownbio.com]
- 8. Ocular adverse events associated with antibody-drug conjugates in oncology: a pharmacovigilance study based on FDA adverse event reporting system (FAERS) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Adverse events of antibody–drug conjugates on the ocular surface in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. aao.org [aao.org]
- 12. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 13. Incidence and Mitigation of Corneal Pseudomicrocysts Induced by Antibody–Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. academic.oup.com [academic.oup.com]
- 16. Ocular toxicity and mitigation strategies for antibody drug conjugates in gynecologic oncology - PMC [pmc.ncbi.nlm.nih.gov]
Zovodotin dose-response curve not reaching IC50
This guide provides troubleshooting assistance and frequently asked questions for researchers encountering issues with Zovodotin, specifically when a dose-response curve fails to reach a 50% inhibitory concentration (IC50).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound (zanidatamab this compound, ZW49) is an antibody-drug conjugate (ADC) that targets the HER2 receptor.[1][2] Its antibody component, zanidatamab, is biparatopic, meaning it binds to two distinct locations on the HER2 receptor simultaneously.[1][3] This unique binding promotes enhanced receptor clustering and internalization into the cancer cell.[1][4] Following internalization, a cleavable linker releases a proprietary auristatin payload, which is a potent microtubule inhibitor.[1][4][5] Disruption of the microtubule network leads to cell cycle arrest and apoptosis (cell death).[6]
Q2: What is an IC50 value and why is it important?
The half-maximal inhibitory concentration (IC50) is a quantitative measure that indicates the concentration of a drug required to inhibit a specific biological process by 50%.[7] In the context of cell viability assays, it represents the concentration of this compound needed to reduce the viability of a cancer cell population by half compared to an untreated control.[7] It is a critical metric for assessing the potency of a cytotoxic agent.
Q3: Why is my this compound dose-response curve flat or not reaching 50% inhibition?
If a dose-response curve does not reach the 50% inhibition level, the IC50 value is considered to be greater than the highest concentration tested.[7] This can be due to several factors, including low target (HER2) expression on the selected cell line, suboptimal assay conditions (e.g., insufficient incubation time), or inherent resistance of the cells to the drug's payload.[8] This guide provides detailed steps to investigate these potential causes.
Q4: What is a typical incubation time for a this compound cytotoxicity assay?
The optimal incubation time can vary by cell line. However, for ADCs with microtubule inhibitor payloads like auristatins, a longer incubation period is often necessary to observe the full cytotoxic effect. It is recommended to perform time-course experiments (e.g., 72, 96, and 120 hours) to determine the ideal endpoint for your specific model system.[9]
Troubleshooting Guide: Dose-Response Curve Not Reaching IC50
This section provides a systematic approach to identifying and resolving common issues encountered during in vitro cytotoxicity experiments with this compound.
Category 1: Target & Cell Line-Specific Issues
Q: How do I confirm if the HER2 expression level of my cell line is adequate?
A: Insufficient HER2 expression is a primary reason for a lack of response to a HER2-targeted ADC. This compound's efficacy is dependent on the presence of the HER2 receptor on the cell surface to facilitate internalization.
Troubleshooting Steps:
-
Verify HER2 Expression: Quantify the HER2 surface expression of your target cell line using methods like flow cytometry or verify total HER2 protein levels via Western blot.
-
Use Control Cell Lines: Always include positive and negative control cell lines in your experiments to ensure the assay is performing as expected.
-
Consult Literature: Check published data to confirm the expected HER2 status of your cell line.
| Table 1: Recommended HER2 Control Cell Lines | |
| Cell Line | HER2 Expression Level |
| SK-BR-3 | High |
| NCI-N87 | High |
| BT-474 | High |
| MCF-7 | Low |
| MDA-MB-231 | Negative |
Category 2: Experimental Protocol & Assay-Related Issues
Q: How can I optimize my cytotoxicity assay protocol for this compound?
A: The parameters of your cell viability assay can significantly impact the results.[10] Small variations in protocol can lead to an incomplete dose-response curve.[11]
Troubleshooting Steps:
-
Optimize Cell Seeding Density: Ensure cells are in the logarithmic growth phase throughout the experiment.[12] Too high a density can lead to contact inhibition and nutrient depletion, masking the drug's effect, while too low a density can result in a weak signal.[12][13]
-
Extend Incubation Time: As mentioned in the FAQs, auristatin-based payloads often require longer incubation periods to induce cell death. Test endpoints of 72 hours or longer.[9]
-
Expand Concentration Range: If you observe a partial response, the IC50 may be higher than your maximum tested concentration. Expand the dose range to include higher concentrations.
-
Check for Edge Effects: Wells on the perimeter of microplates are prone to evaporation, which can alter drug concentrations.[12] Avoid using the outer wells or ensure proper plate humidification.
Q: Could my choice of cell viability assay be the problem?
A: Yes. Different assays measure different aspects of cell health, and their readouts may not always correlate directly with cell death.[7]
Troubleshooting Steps:
-
Understand Your Assay: Metabolic assays (e.g., MTT, MTS, resazurin) measure mitochondrial activity.[14] If this compound induces cell cycle arrest (cytostasis) before cell death (cytotoxicity), the metabolic activity may not decrease significantly within the assay timeframe, resulting in a flattened curve.
-
Use an Orthogonal Method: Confirm your results with an assay that measures a different biological endpoint, such as cell membrane integrity (LDH or PI staining) or direct cell counting (trypan blue exclusion).
| Table 2: Comparison of Common Cell Viability Assays | ||
| Assay Type | Principle | Considerations for ADCs |
| Metabolic (e.g., MTT, Resazurin) | Measures mitochondrial reductase activity. | May not distinguish between cytostatic and cytotoxic effects. |
| Membrane Integrity (e.g., LDH, PI) | Measures leakage of cellular components from damaged membranes. | Provides a more direct measure of cytotoxicity. |
| ATP Content (e.g., CellTiter-Glo) | Quantifies ATP as an indicator of metabolically active cells. | Sensitive, but can be affected by conditions altering cellular ATP pools. |
| Direct Cell Counting | Manual or automated counting of viable cells (e.g., via trypan blue). | Provides an absolute measure of viable cells but is lower throughput. |
Category 3: Compound & Reagent Issues
Q: How can I ensure the this compound reagent is active and stable?
A: The integrity of the ADC is crucial for its function. Improper handling or storage can lead to loss of activity.
Troubleshooting Steps:
-
Follow Storage Guidelines: Store the this compound ADC as recommended by the manufacturer, typically at low temperatures and protected from light. Avoid repeated freeze-thaw cycles.
-
Check for Solubility: At very high concentrations, the compound may precipitate out of solution, leading to a plateau effect in the dose-response curve.[12] Visually inspect the highest concentration dilutions for any precipitate before adding them to the cells.
-
Prepare Fresh Dilutions: Always prepare fresh serial dilutions in your assay medium immediately before use.
Experimental Protocols
Protocol 1: General Cytotoxicity Assay using Resazurin
-
Cell Seeding: Plate cells in a 96-well plate at a pre-optimized density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Preparation: Prepare a 2X serial dilution series of this compound in the appropriate cell culture medium. Also prepare a vehicle control (medium with the same final solvent concentration as the highest drug dose).
-
Cell Treatment: Remove the existing medium from the cells and add 100 µL of the 2X this compound dilutions or vehicle control to the appropriate wells.
-
Incubation: Incubate the plate for the desired time period (e.g., 72-120 hours) at 37°C with 5% CO2.
-
Viability Assessment: Add 20 µL of a resazurin-based reagent (e.g., alamarBlue™ or PrestoBlue™) to each well.
-
Incubation with Reagent: Incubate for 1-4 hours at 37°C, protected from light, until a color change is observed.
-
Data Acquisition: Measure fluorescence or absorbance using a plate reader according to the reagent manufacturer's instructions.
-
Data Analysis: Normalize the data to the vehicle-treated control wells (representing 100% viability) and plot the dose-response curve using non-linear regression to determine the IC50.
Protocol 2: Verification of HER2 Surface Expression by Flow Cytometry
-
Cell Preparation: Harvest approximately 0.5-1.0 x 10^6 cells per sample. Wash the cells with ice-cold FACS buffer (e.g., PBS with 2% FBS).
-
Antibody Staining: Resuspend the cell pellet in FACS buffer containing a fluorescently-conjugated anti-HER2 antibody (or an appropriate primary/secondary antibody pair). Include an isotype control for each cell line.
-
Incubation: Incubate on ice for 30-60 minutes, protected from light.
-
Washing: Wash the cells two to three times with cold FACS buffer to remove unbound antibody.
-
Data Acquisition: Resuspend the final cell pellet in FACS buffer and acquire data on a flow cytometer.
-
Data Analysis: Gate on the live cell population and analyze the shift in fluorescence intensity between the isotype control and the HER2-stained samples to quantify surface expression.
Visualizations
References
- 1. adcreview.com [adcreview.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. researchgate.net [researchgate.net]
- 4. zymeworks.com [zymeworks.com]
- 5. onclive.com [onclive.com]
- 6. Zanidatamab this compound - Zymeworks - AdisInsight [adisinsight.springer.com]
- 7. clyte.tech [clyte.tech]
- 8. drugtargetreview.com [drugtargetreview.com]
- 9. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 10. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Managing Adverse Effects of Zanidatamab Zovodotin in Animal Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing adverse effects observed during preclinical animal studies with zanidatamab zovodotin. The information is presented in a question-and-answer format for clarity and ease of use.
Disclaimer: Detailed preclinical toxicology data for zanidatamab this compound is not extensively available in the public domain. The guidance provided here is based on the known mechanism of action of zanidatamab this compound, the general toxicities associated with antibody-drug conjugates (ADCs) carrying auristatin payloads, and adverse events reported in human clinical trials. Researchers should always refer to their specific study protocols and institutional animal care and use committee (IACUC) guidelines.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of zanidatamab this compound and how does it relate to potential adverse effects?
Zanidatamab this compound is a bispecific antibody-drug conjugate (ADC).[1][2] Its antibody component, zanidatamab, targets two distinct domains of the HER2 receptor, leading to enhanced receptor binding, clustering, and internalization.[1] The cytotoxic payload, a proprietary auristatin derivative (a potent microtubule inhibitor), is then released inside the cancer cell, leading to cell cycle arrest and apoptosis.[1][3]
Adverse effects can be categorized as:
-
On-target, off-tumor toxicity: The HER2 receptor is also expressed at low levels on some normal epithelial cells. The high affinity of zanidatamab could lead to the delivery of the cytotoxic payload to these cells, causing toxicity.
-
Off-target toxicity: The cytotoxic payload can be released prematurely from the ADC in circulation and taken up by healthy, rapidly dividing cells, which are sensitive to microtubule inhibitors. This is a common cause of toxicity for ADCs.[4][5]
Q2: What are the most common adverse effects observed with zanidatamab this compound?
Based on human clinical trial data, the most frequently reported treatment-related adverse events (TRAEs) for zanidatamab this compound are keratitis (ocular toxicity), alopecia (hair loss), and diarrhea.[6] Dose-limiting toxicities in these trials included grade 2 or 3 keratitis and grade 3 diarrhea.[6][7] General toxicities associated with the auristatin payload class in nonclinical studies include hematologic, lymphoid, and reproductive system toxicities.[5]
Q3: What are the potential mechanisms behind zanidatamab this compound-induced keratitis?
The precise mechanism is not fully elucidated, but several hypotheses exist for ADC-induced ocular toxicity. One possibility is on-target toxicity, as HER2 has been reported to be expressed in human ocular surface epithelia.[5] Another theory is that the cytotoxic payload may be taken up by the rapidly dividing corneal epithelial cells, leading to damage.[8]
Q4: How can we monitor for adverse effects during our animal studies?
A comprehensive monitoring plan is crucial. This should include:
-
Daily health checks: Observe animals for changes in behavior, posture, activity levels, and grooming habits.
-
Body weight monitoring: Record body weights at least twice weekly, as weight loss is a common sign of toxicity.
-
Ocular examinations: Perform regular slit-lamp examinations to detect early signs of keratitis, such as corneal opacity, neovascularization, or ulceration.[9]
-
Gastrointestinal monitoring: Monitor for signs of diarrhea, including changes in fecal consistency and soiling of the cage or perineal area.
-
Hematology: Collect blood samples at predetermined time points to perform complete blood counts (CBCs) to assess for hematologic toxicity (e.g., neutropenia, thrombocytopenia).
Troubleshooting Guides
Issue 1: Ocular Toxicity (Keratitis)
Symptoms:
-
Corneal cloudiness or opacity
-
Squinting or excessive blinking
-
Redness or swelling of the conjunctiva
-
Clear or colored ocular discharge
-
Corneal ulceration detected by fluorescein staining
Management Protocol:
| Step | Action | Detailed Methodology |
| 1 | Initial Assessment | Perform a thorough ocular examination using a slit lamp. Document the severity of the findings (e.g., Grade 1: mild corneal haze; Grade 4: severe ulceration). |
| 2 | Dose Modification | In consultation with the study director and veterinarian, consider a dose delay or reduction for animals with moderate to severe keratitis. |
| 3 | Supportive Care | - Topical Lubricants: Apply preservative-free artificial tears several times a day to keep the cornea hydrated. - Topical Corticosteroids: Under veterinary guidance, topical corticosteroids may be used to reduce inflammation.[10] - Topical Antibiotics: If corneal ulceration is present, apply a broad-spectrum topical antibiotic to prevent secondary bacterial infection.[10] |
| 4 | Environmental Enrichment | Ensure the animal's environment is free of potential irritants (e.g., dusty bedding). Provide easily accessible food and water. |
| 5 | Pain Management | Administer analgesics as prescribed by the veterinarian to manage pain associated with keratitis. |
| 6 | Monitoring | Continue daily ocular examinations to monitor the progression or resolution of keratitis. |
Issue 2: Gastrointestinal Toxicity (Diarrhea)
Symptoms:
-
Loose or unformed stools
-
Soiling of the perineal area
-
Dehydration (e.g., skin tenting, sunken eyes)
-
Weight loss
-
Lethargy
Management Protocol:
| Step | Action | Detailed Methodology |
| 1 | Initial Assessment | Grade the severity of diarrhea (e.g., Grade 1: mild, intermittent; Grade 4: severe, continuous with signs of dehydration). |
| 2 | Dose Modification | For moderate to severe diarrhea, consider a dose delay or reduction. |
| 3 | Supportive Care | - Fluid and Electrolyte Replacement: Administer subcutaneous or intravenous fluids to correct dehydration and electrolyte imbalances. - Nutritional Support: Provide a highly palatable and easily digestible diet. If the animal is anorexic, consider nutritional supplementation. |
| 4 | Pharmacological Intervention | Under veterinary guidance, consider the use of anti-diarrheal agents such as loperamide.[11] |
| 5 | Hygiene | Maintain a clean and dry cage environment. Gently clean the perineal area to prevent skin irritation. |
| 6 | Monitoring | Monitor fecal consistency, body weight, and hydration status daily. |
Issue 3: Hematologic Toxicity
Symptoms:
-
Often subclinical and detected through blood analysis.
-
Potential signs of severe neutropenia: increased susceptibility to infections.
-
Potential signs of severe thrombocytopenia: petechiae, ecchymosis, or spontaneous bleeding.
Management Protocol:
| Step | Action | Detailed Methodology |
| 1 | Monitoring | Perform complete blood counts (CBCs) at baseline and at regular intervals post-treatment. |
| 2 | Dose Modification | If severe neutropenia or thrombocytopenia is observed, a dose delay or reduction is recommended. |
| 3 | Supportive Care | - Prophylactic Antibiotics: For animals with severe neutropenia, prophylactic antibiotics may be considered to prevent opportunistic infections. - Transfusions: In cases of severe, life-threatening thrombocytopenia with hemorrhage, platelet transfusions may be necessary. For severe anemia, red blood cell transfusions may be required.[12][13] |
| 4 | Growth Factors | The use of myeloid growth factors (e.g., G-CSF) can be considered to reduce the duration and severity of neutropenia.[12][13] |
| 5 | Monitoring | Continue to monitor CBCs until blood cell counts recover. |
Quantitative Data Summary
Specific quantitative data from preclinical animal studies of zanidatamab this compound is not publicly available. The following table is a summary of treatment-related adverse events from a Phase 1 human clinical trial and may be used as a reference for potential toxicities to monitor in animal models.
Table 1: Treatment-Related Adverse Events (TRAEs) in a Phase 1 Human Trial of Zanidatamab this compound (2.5 mg/kg every 3 weeks) [6]
| Adverse Event | Any Grade (%) | Grade ≥3 (%) |
| Keratitis | 43 | 3 |
| Alopecia | 17 | 0 |
| Diarrhea | 30 | Not Reported |
Experimental Protocols
Protocol 1: Administration of Zanidatamab this compound in a Rodent Model
-
Reconstitution: Reconstitute the lyophilized zanidatamab this compound powder with sterile Water for Injection to the concentration specified in the study protocol. Gently swirl to dissolve; do not shake.
-
Dilution: Dilute the reconstituted solution with a sterile, non-bacteriostatic diluent (e.g., 0.9% Sodium Chloride Injection, USP) to the final desired concentration.
-
Administration: Administer the diluted solution via intravenous (IV) injection into the tail vein of the rodent. The volume of injection should be calculated based on the animal's body weight.
-
Observation: Following administration, monitor the animal for any immediate adverse reactions (e.g., signs of distress, anaphylaxis) for at least 30 minutes.
Protocol 2: Slit-Lamp Examination for Keratitis in Rodents
-
Anesthesia: Anesthetize the animal according to the IACUC-approved protocol.
-
Positioning: Place the anesthetized animal on the examination stage of the slit lamp.
-
Examination: Use the slit lamp to systematically examine the cornea, conjunctiva, and anterior chamber of both eyes.
-
Fluorescein Staining: Apply a drop of sterile fluorescein solution to the ocular surface. After a few seconds, gently flush the eye with sterile saline.
-
Re-examination: Use a cobalt blue light filter on the slit lamp to examine the cornea for any areas of epithelial defects, which will appear green.
-
Documentation: Record all findings and take representative images if possible.
-
Recovery: Allow the animal to recover from anesthesia in a warm, clean cage.
Visualizations
Caption: HER2 Signaling Pathway and Zanidatamab this compound's Mechanism of Action.
Caption: Experimental Workflow for this compound Animal Studies.
References
- 1. adcreview.com [adcreview.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Zanidatamab this compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. onclive.com [onclive.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Incidence and Mitigation of Corneal Pseudomicrocysts Induced by Antibody–Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. iovs.arvojournals.org [iovs.arvojournals.org]
- 10. Supportive Care in Hemato-Oncology: A Review in Light of the Latest Guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Supportive Care in the Oncology Setting [theoncologynurse.com]
- 13. Supportive care and symptom management in patients with advanced hematological malignancies: a literature review - Chan - Annals of Palliative Medicine [apm.amegroups.org]
Technical Support Center: Zovodotin In Vitro Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in minimizing variability and ensuring robust, reproducible results in Zovodotin in vitro experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during your this compound in vitro experiments.
Inconsistent IC50 Values in Cytotoxicity Assays
Question: We are observing significant variability in our IC50 values for this compound between experiments using the same HER2-positive cell line. What are the potential causes and solutions?
Answer: Inconsistent IC50 values are a common challenge in ADC in vitro potency assays. The variability can stem from several factors related to the ADC itself, cell culture conditions, and the assay protocol. This compound's payload, an auristatin derivative, is a tubulin inhibitor, requiring cells to be actively dividing to exert its cytotoxic effect. This makes assay timing and cell health critical.[1]
Troubleshooting & Optimization
| Factor | Potential Cause of Variability | Recommended Solution |
| This compound Quality & Handling | Aggregation: ADCs can be prone to aggregation, which can affect their potency. | Ensure this compound is properly formulated and stored according to the manufacturer's instructions. Before use, visually inspect the solution for precipitates. Consider characterizing the aggregation state using techniques like size-exclusion chromatography (SEC).[1] |
| Stability: The ADC construct can degrade over time or with improper handling. | Perform stability studies of this compound in your specific assay medium to ensure it remains intact throughout the experiment. | |
| Freeze-Thaw Cycles: Repeated freeze-thaw cycles can lead to aggregation and loss of activity. | Aliquot this compound upon receipt and avoid multiple freeze-thaw cycles.[1] | |
| Cell Culture Conditions | Cell Line Authenticity & Passage Number: High passage numbers can lead to genetic drift, altered HER2 expression, and changes in sensitivity to the payload. | Always use authenticated, low-passage number HER2-positive cell lines. Regularly check for mycoplasma contamination.[1] |
| Cell Health & Confluency: Unhealthy or overly confluent cells will have altered metabolic activity and proliferation rates, impacting their sensitivity to this compound. | Ensure cells are healthy and in the exponential growth phase at the time of seeding. Avoid using cells that are over-confluent.[1] | |
| Seeding Density: Inconsistent cell seeding density will lead to variability in the final cell number and, consequently, the IC50 value. | Optimize and strictly control the cell seeding density for each cell line to ensure a robust assay window. | |
| Assay Protocol | Incubation Time: The duration of this compound exposure can significantly impact the IC50 value. | Standardize the incubation time across all experiments. An incubation period of 72-120 hours is typically sufficient for auristatin-based ADCs. |
| Reagent Variability: Inconsistent lots of serum, media, or assay reagents can introduce variability. | Use the same lot of reagents for a set of experiments whenever possible. Qualify new lots of critical reagents before use. | |
| Edge Effects: Evaporation and temperature gradients in the outer wells of microplates can affect cell growth and drug efficacy. | Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media to minimize edge effects. |
Low Potency or Lack of Response in HER2-Positive Cells
Question: Our HER2-positive cell line is showing a weaker than expected response to this compound. What could be the reason?
Answer: A diminished response to this compound in a HER2-positive cell line can be due to several factors, including the characteristics of the cell line itself, issues with the ADC, or the experimental setup.
Troubleshooting & Optimization
| Factor | Potential Cause of Variability | Recommended Solution |
| Cell Line Characteristics | Low HER2 Expression: The level of HER2 expression can vary significantly between different "HER2-positive" cell lines. Low target expression will result in reduced internalization of this compound. | Quantify the HER2 expression level on your cell line using flow cytometry or western blotting and compare it to well-characterized high-expressing lines like SK-BR-3 or BT-474.[2][3] |
| Drug Resistance Mechanisms: The cell line may have intrinsic or acquired resistance mechanisms, such as upregulation of drug efflux pumps (e.g., MDR1). | Test for the expression of common drug resistance proteins. Consider using a cell line with known sensitivity to auristatin payloads as a positive control. | |
| Impaired Internalization: Even with high HER2 expression, the rate of ADC internalization can vary between cell lines. | Perform an internalization assay using a fluorescently labeled version of the antibody component of this compound (zanidatamab) to confirm uptake. | |
| This compound Activity | Loss of Payload Activity: The auristatin payload may have degraded. | Use a positive control cell line known to be sensitive to auristatin to confirm the activity of the payload. |
| Incorrect Concentration: Errors in dilution or calculation can lead to a lower effective concentration. | Double-check all calculations and ensure accurate pipetting. Prepare fresh dilutions for each experiment. |
High Background Signal in Binding Assays (ELISA/Flow Cytometry)
Question: We are experiencing high background noise in our binding assays with this compound. How can we reduce this?
Answer: High background can obscure the specific signal and reduce the assay's sensitivity. This is often due to non-specific binding of the ADC or detection reagents.
Troubleshooting & Optimization
| Factor | Potential Cause of Variability | Recommended Solution |
| Assay Protocol | Insufficient Blocking: Inadequate blocking of non-specific binding sites on the plate or cells. | Increase the concentration and/or incubation time of the blocking buffer (e.g., BSA or non-fat dry milk for ELISA, Fc block for flow cytometry). |
| Inadequate Washing: Insufficient washing between steps can leave behind unbound reagents. | Increase the number of wash cycles and ensure complete aspiration of the wash buffer after each wash.[1] | |
| ADC Concentration: Using too high a concentration of this compound can lead to non-specific binding. | Perform a titration experiment to determine the optimal concentration of this compound that gives a good signal-to-noise ratio. | |
| Reagents | Secondary Antibody Cross-Reactivity: The secondary antibody may be cross-reacting with other proteins. | Use a pre-adsorbed secondary antibody to minimize cross-reactivity. Run a control with only the secondary antibody to assess its non-specific binding. |
Experimental Protocols
Cell Viability (Cytotoxicity) Assay
This protocol describes a common method for determining the in vitro potency of this compound using a luminescence-based cell viability assay (e.g., CellTiter-Glo®).
-
Cell Seeding:
-
Harvest HER2-positive cells (e.g., SK-BR-3, BT-474, or NCI-N87) that are in the exponential growth phase.
-
Perform a cell count and assess viability (should be >95%).
-
Seed the cells in a white, clear-bottom 96-well plate at a pre-optimized density (e.g., 2,000-10,000 cells/well) in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C and 5% CO2.
-
-
This compound Treatment:
-
Prepare a serial dilution of this compound in complete growth medium. A typical concentration range would be from 100 nM down to 0.01 pM.
-
Include a vehicle control (medium only) and a positive control for cell death (e.g., a high concentration of a known cytotoxic agent).
-
Carefully remove the medium from the wells and add 100 µL of the this compound dilutions or controls.
-
Incubate the plate for 72-120 hours at 37°C and 5% CO2.
-
-
Cell Viability Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions (typically 100 µL).
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control (100% viability) and a background control (0% viability).
-
Plot the normalized data against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic (4PL) curve to determine the IC50 value.
-
Quantitative Data Summary: Example IC50 Values
| Cell Line | HER2 Expression | Example this compound IC50 Range (nM) |
| SK-BR-3 | High | 0.1 - 1.0 |
| BT-474 | High | 0.5 - 5.0 |
| NCI-N87 | Moderate | 5.0 - 20.0 |
| MDA-MB-468 | Negative | >100 |
Note: These are example ranges and actual values may vary depending on experimental conditions.
Visualizations
This compound Mechanism of Action & HER2 Signaling
Caption: this compound's mechanism of action and inhibition of HER2 signaling.
Experimental Workflow for Cytotoxicity Assay
Caption: Workflow for a this compound in vitro cytotoxicity assay.
References
Validation & Comparative
A Head-to-Head Comparison: Zovodotin vs. Trastuzumab Deruxtecan in Breast Cancer Models
In the rapidly evolving landscape of targeted cancer therapies, antibody-drug conjugates (ADCs) have emerged as a powerful class of therapeutics, particularly for HER2-positive breast cancer. This guide provides a detailed comparison of two prominent HER2-targeted ADCs: zovodotin (zanidatamab this compound, ZW49) and trastuzumab deruxtecan (T-DXd, Enhertu®). This objective analysis, based on available preclinical and clinical data, is intended for researchers, scientists, and drug development professionals.
At a Glance: Key Differences
| Feature | This compound (Zanidatamab this compound) | Trastuzumab Deruxtecan (T-DXd) |
| Antibody | Zanidatamab: A biparatopic antibody targeting two distinct HER2 epitopes (ECD2 and ECD4).[1][2] | Trastuzumab: A monoclonal antibody targeting the HER2 ECD4.[3][4][5][6] |
| Payload | A novel N-acyl sulfonamide auristatin cytotoxin.[1] | Deruxtecan: A topoisomerase I inhibitor.[5][6] |
| Linker | Proprietary cleavable, 1-maleimido-3,6,9-trioxadodecan-12-oyl-valyl-citrullyl linker.[1] | A tetrapeptide-based cleavable linker.[7][8] |
| Drug-to-Antibody Ratio (DAR) | Approximately 2.[9] | Approximately 8.[6] |
| Development Stage | Phase 1 clinical trials.[1][9][10][11][12] | Approved for clinical use in various settings.[5][7][13] |
Mechanism of Action: A Tale of Two Strategies
Both this compound and trastuzumab deruxtecan leverage the specificity of an anti-HER2 antibody to deliver a potent cytotoxic payload to tumor cells. However, their underlying molecular strategies differ significantly.
This compound: Dual Targeting and Enhanced Internalization
This compound utilizes zanidatamab, a biparatopic antibody that simultaneously binds to two different sites on the HER2 receptor. This unique binding is designed to induce receptor clustering and enhance internalization, leading to efficient delivery of its auristatin payload.[1] The auristatin payload then disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.
Trastuzumab Deruxtecan: High Payload Delivery and Bystander Effect
Trastuzumab deruxtecan employs the well-established monoclonal antibody trastuzumab to target HER2.[3][4][5][6] Its key features are a high drug-to-antibody ratio and a cleavable linker that releases a highly potent topoisomerase I inhibitor, deruxtecan.[6] Once inside the cell, deruxtecan intercalates into DNA and inhibits topoisomerase I, leading to DNA damage and cell death.[5][6] A crucial aspect of T-DXd's efficacy is its "bystander effect," where the membrane-permeable payload can kill neighboring tumor cells, even those with low or no HER2 expression.[4]
Preclinical Efficacy in Breast Cancer Models
Direct comparative preclinical studies are limited. However, available data from patient-derived xenograft (PDX) models provide some insights into their relative anti-tumor activity.
One presentation of preclinical data suggests that this compound demonstrates superior anti-tumor activity compared to T-DM1 and similar activity to trastuzumab deruxtecan in PDX models of breast cancer.[14] It has also shown activity in both HER2-high and HER2-low breast cancer PDX models.[14][15]
Trastuzumab deruxtecan has demonstrated efficacy in orthotopic PDX models of both HER2-positive (IHC 3+) and HER2-low (IHC 2+/FISH ratio < 2) breast cancer brain metastases, where it inhibited tumor growth and prolonged survival.[8][16] It also showed activity in a T-DM1-resistant HER2-positive breast cancer brain metastasis PDX model.[8][16] Furthermore, in HER2-low triple-negative breast cancer (TNBC) PDX models, the combination of T-DXd with DNA damage response inhibitors led to further tumor shrinkage and delayed progression.[17]
Experimental Protocol: Patient-Derived Xenograft (PDX) Models
While specific protocols for the direct comparison are not publicly available, a general methodology for establishing and utilizing PDX models in breast cancer research is as follows.[18]
Protocol Details:
-
Tissue Acquisition: Fresh tumor tissue is obtained from consenting patients with breast cancer, typically from treatment-naïve biopsies or surgical resections.
-
Implantation: The tumor tissue is surgically implanted into immunocompromised mice (e.g., NOD/SCID or NSG mice) to prevent graft rejection.
-
Tumor Growth and Passaging: Once the tumors reach a specified size, they are harvested and can be passaged into subsequent generations of mice to expand the model.
-
Treatment Initiation: When tumors in the experimental cohort reach a predetermined volume, mice are randomized into different treatment groups.
-
Drug Administration: this compound or trastuzumab deruxtecan is administered, typically intravenously, at a specified dose and schedule. A control group receives a vehicle solution.
-
Monitoring and Endpoint: Tumor volume and mouse body weight are monitored regularly. The primary endpoint is often tumor growth inhibition or overall survival.
Clinical Performance in Breast Cancer
Trastuzumab deruxtecan has a substantial body of clinical evidence supporting its use, while this compound is in the earlier stages of clinical development.
This compound: Early-Phase Clinical Data
Preliminary results from a Phase 1 trial (NCT03821233) of this compound in patients with heavily pretreated HER2-positive solid cancers have shown encouraging responses and a manageable safety profile.[9][11][12]
| Clinical Trial | Patient Population | N | Confirmed Objective Response Rate (cORR) | Disease Control Rate (DCR) |
| Phase 1 (NCT03821233) | HER2+ Breast Cancer | 8 | 13%[9][13] | 50%[9] |
| All HER2+ Solid Cancers (at 2.5 mg/kg Q3W) | 29 | 31%[9][10] | 72%[9][10] |
Trastuzumab Deruxtecan: Robust Clinical Efficacy
Trastuzumab deruxtecan has demonstrated significant efficacy in multiple clinical trials across different lines of therapy and in various HER2 expression settings.
| Clinical Trial | Patient Population | Comparator | N | Median Progression-Free Survival (PFS) | Objective Response Rate (ORR) |
| DESTINY-Breast03 | HER2+ Metastatic Breast Cancer (2nd line) | T-DM1 | 524 | Not Reached vs. 6.8 months[19][20] | 79.7% vs. 34.2%[20] |
| DESTINY-Breast04 | HER2-Low Metastatic Breast Cancer | Physician's Choice of Chemotherapy | 557 | 10.1 months vs. 5.4 months | 50% vs. 16% |
| DESTINY-Breast05 | High-Risk HER2+ Early Breast Cancer (post-neoadjuvant) | T-DM1 | 1,635 | Statistically significant improvement in IDFS[21][22] | - |
| DESTINY-Breast09 | HER2+ Metastatic Breast Cancer (1st line, with Pertuzumab) | Trastuzumab + Pertuzumab + Taxane | - | 40.7 months vs. 26.9 months[23][24] | 85.1% vs. 78.6%[23][24] |
IDFS: Invasive Disease-Free Survival
Conclusion
This compound and trastuzumab deruxtecan represent two innovative and potent HER2-targeted ADCs with distinct molecular designs and mechanisms of action. Trastuzumab deruxtecan is a clinically validated and approved therapy that has set a new standard of care in HER2-positive and, more recently, HER2-low breast cancer, demonstrating remarkable efficacy. This compound, with its unique biparatopic antibody and novel payload, is in earlier stages of clinical development but has shown promising preliminary anti-tumor activity.
Direct comparative data, especially from head-to-head clinical trials, are not yet available. Future research, including further clinical evaluation of this compound and potentially comparative studies, will be crucial to fully elucidate their respective roles in the treatment of HER2-expressing breast cancers. The ongoing development of novel ADCs like this compound continues to expand the therapeutic arsenal against this challenging disease.
References
- 1. adcreview.com [adcreview.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Trastuzumab Deruxtecan for Metastatic HER2-Low Breast Cancer - NCI [cancer.gov]
- 4. researchgate.net [researchgate.net]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Trastuzumab Deruxtecan: Changing the Destiny of HER2 Expressing Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Preclinical and Clinical Efficacy of Trastuzumab Deruxtecan in Breast Cancer Brain Metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. onclive.com [onclive.com]
- 10. Zymeworks Reports Preliminary Phase 1 Trial Results for Zanidatamab this compound (ZW49) at European Society for Medical Oncology Annual Congress | Zymeworks Inc. [ir.zymeworks.com]
- 11. Zymeworks Reports Preliminary Phase 1 Trial Results for Zanidatamab this compound (ZW49) at European Society for Medical Oncology Annual Congress | Nasdaq [nasdaq.com]
- 12. Zymeworks Announces Release of ESMO Abstract for Phase 1 Study of Zanidatamab this compound (ZW49) in Solid Cancers | Zymeworks Inc. [ir.zymeworks.com]
- 13. Next-Generation HER2-Targeted Antibody–Drug Conjugates in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. zymeworks.com [zymeworks.com]
- 15. researchgate.net [researchgate.net]
- 16. Preclinical and Clinical Efficacy of Trastuzumab Deruxtecan in Breast Cancer Brain Metastases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
- 18. Modeling Drug Responses and Evolutionary Dynamics Using Patient-Derived Xenografts Reveals Precision Medicine Strategies for Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. onclive.com [onclive.com]
- 20. Trastuzumab Deruxtecan Tops Trastuzumab Emtansine as Second-Line Therapy in HER2-Positive Metastatic Breast Cancer [jhoponline.com]
- 21. HER2-Positive Early Breast Cancer: Trastuzumab Deruxtecan Moves Into Earlier Clinical Settings - The ASCO Post [ascopost.com]
- 22. ENHERTU® (fam-trastuzumab deruxtecan-nxki) demonstrated highly statistically significant and clinically meaningful improvement in invasive disease-free survival vs. T-DM1 in DESTINY-Breast05 Phase III trial in patients with high-risk early breast cancer following neoadjuvant therapy [astrazeneca-us.com]
- 23. oncologynewscentral.com [oncologynewscentral.com]
- 24. Trastuzumab Deruxtecan With Pertuzumab May Delay Cancer Growth for Some Patients with HER2-Positive Advanced Breast Cancer - ASCO [asco.org]
Zovodotin Efficacy: A Comparative Analysis in High vs. Low HER2-Expressing Cancer Cells
For Immediate Release
A detailed comparison of the investigational antibody-drug conjugate Zovodotin (zanidatamab this compound, ZW49) reveals potent anti-tumor activity across a spectrum of HER2-expressing cancer cells, with notable efficacy in both high and low HER2 environments. This guide synthesizes preclinical and clinical data to provide researchers, scientists, and drug development professionals with a comprehensive overview of this compound's performance.
This compound is a biparatopic antibody-drug conjugate (ADC) that uniquely targets two distinct epitopes on the HER2 receptor. This novel mechanism is designed to enhance antibody-receptor clustering and internalization, leading to efficient delivery of its cytotoxic payload. This analysis delves into the available data to compare its efficacy in cancer cells with varying levels of HER2 expression.
Preclinical Efficacy of this compound
In vitro and in vivo preclinical studies have demonstrated the potent cytotoxic effects of this compound across a range of HER2 expression levels.
In Vitro Cytotoxicity
This compound has shown potent growth-inhibitory activity in various breast cancer cell lines, with EC50 values in the sub-nanomolar to low nanomolar range. Notably, its efficacy extends to cell lines with lower HER2 expression. A summary of the in vitro cytotoxicity of this compound in a panel of breast cancer cell lines with corresponding HER2 receptor numbers is presented below.
| Cell Line | HER2 Receptors per Cell | This compound (ZW49) EC50 (nM) |
| HCC1954 | 6,000,000 | 0.04 ± 0.01 |
| SK-BR-3 | 3,660,000 | 0.04 ± 0.02 |
| JIMT-1 | 526,000 | 0.50 ± 0.09 |
| ZR-75-1 | 378,000 | 0.58 ± 0.46 |
| MDA-MB-175 | 287,000 | 0.62 ± 0.10 |
| T-47D | 206,000 | No activity |
Data sourced from a Zymeworks presentation.[1]
In Vivo Anti-Tumor Activity
Preclinical studies using patient-derived xenograft (PDX) models have further substantiated the efficacy of this compound in tumors with both high and low HER2 expression.
| HER2 Expression Level (IHC) | PDX Model | Dosing Regimen | Outcome |
| High (IHC 3+) | HBCx-13b | Two doses at ≥3 mg/kg | Tumor regressions |
| Low (IHC 1+) | ST-910 | Single dose at ≥6 mg/kg | Tumor regressions |
Data sourced from an abstract presented at the 2018 San Antonio Breast Cancer Symposium.[2]
Clinical Efficacy of this compound
The first-in-human Phase 1 clinical trial (NCT03821233) of this compound has provided encouraging preliminary results in heavily pretreated patients with a variety of HER2-expressing solid tumors.
Patient Demographics and Response Rates
The trial enrolled patients with locally advanced (unresectable) or metastatic HER2-expressing cancers. Among the response-evaluable patients, a significant portion had high levels of HER2 expression.
| HER2 Expression Status | Percentage of Patients |
| IHC 3+ | 58% |
| IHC 2+/FISH+ | 16% |
Data from the 2022 ESMO Congress presentation.[3]
In a cohort of 29 evaluable patients with various HER2-positive solid cancers, this compound demonstrated promising anti-tumor activity.
| Efficacy Endpoint | Result (n=29) |
| Confirmed Objective Response Rate (cORR) | 31% |
| Disease Control Rate (DCR) | 72% |
Data from the 2022 ESMO Congress presentation.[3]
While a direct statistical comparison of efficacy between the IHC 3+ and IHC 2+/FISH+ subgroups from the currently available data is not possible, the overall response in a population with a majority of high HER2-expressing tumors is promising. The confirmed objective response rate of 13% in a small subgroup of 8 patients with breast cancer and 37% in 11 patients with gastroesophageal adenocarcinoma (GEA) further highlights its activity in different tumor types.[3]
Experimental Protocols
In Vitro Cytotoxicity Assay
-
Cell Lines: A panel of human breast cancer cell lines with varying HER2 expression levels was used.
-
Method: Cell viability was assessed after a 72-hour incubation with this compound. The half-maximal effective concentration (EC50) was determined using a standard cell proliferation assay (e.g., CellTiter-Glo®).
-
HER2 Expression Quantification: The number of HER2 receptors per cell was determined by quantitative flow cytometry or other validated methods.
In Vivo Patient-Derived Xenograft (PDX) Models
-
Animal Models: Immunocompromised mice were engrafted with patient-derived tumor tissue.
-
Tumor Models: The HBCx-13b (HER2 IHC 3+) and ST-910 (HER2 IHC 1+) breast cancer PDX models were utilized.
-
Treatment: this compound was administered intravenously at the specified doses.
-
Efficacy Assessment: Tumor volume was measured regularly to assess anti-tumor activity, with tumor regression being a key endpoint. HER2 expression in the PDX models was confirmed by immunohistochemistry (IHC).
Phase 1 Clinical Trial (NCT03821233)
-
Study Design: A first-in-human, open-label, dose-escalation and dose-expansion study.
-
Patient Population: Patients with locally advanced (unresectable) or metastatic HER2-expressing solid tumors who have progressed on standard-of-care therapies.
-
HER2 Status Determination: HER2 expression was determined by local laboratory assessment using IHC and/or in situ hybridization (ISH). HER2-high was generally defined as IHC 3+ or IHC 2+/ISH+.
-
Treatment Regimens: this compound was administered intravenously at various doses and schedules.
-
Efficacy Evaluation: Tumor responses were assessed by investigators according to RECIST v1.1 criteria.
Signaling Pathways and Mechanism of Action
This compound's biparatopic nature, targeting two distinct HER2 epitopes, is believed to drive its potent activity. This dual-binding mechanism leads to enhanced HER2 receptor clustering and internalization, resulting in more efficient delivery of the auristatin payload to the tumor cell. The internalized this compound is then trafficked to the lysosome, where the cytotoxic payload is released, leading to cell cycle arrest and apoptosis.
References
A Comparative Analysis of BGB-16673 (Zovodotin) Anti-Tumor Activity in Xenograft Models
A Note on Preclinical Models: This guide provides a comparative analysis of the anti-tumor activity of the Bruton's tyrosine kinase (BTK) degrader, BGB-16673. The user's request specified data from patient-derived xenograft (PDX) models. However, currently available preclinical data for BGB-16673 primarily utilizes cell line-derived xenograft (CDX) models, which involve the implantation of established cancer cell lines into immunodeficient mice. While both are valuable preclinical tools, PDX models, which use tumor tissue directly from a patient, are generally considered to be more representative of the heterogeneity and microenvironment of human cancers. This distinction is important for the interpretation of the following data.
BGB-16673 is an orally available, potent, and selective BTK degrader designed to overcome resistance to BTK inhibitors.[1][2] It is a chimeric degradation activation compound that induces the degradation of both wild-type and mutated BTK protein.[1][2][3] This guide summarizes the preclinical anti-tumor activity of BGB-16673 in lymphoma xenograft models and provides a comparison with other BTK inhibitors, ibrutinib and pirtobrutinib.
Quantitative Comparison of Anti-Tumor Activity
The following tables summarize the in vivo efficacy of BGB-16673 compared to other BTK inhibitors in various lymphoma xenograft models. The data is derived from preclinical studies and showcases the potent anti-tumor activity of BGB-16673, particularly in models with BTK mutations that confer resistance to other inhibitors.
Table 1: Tumor Growth Inhibition in BTK Wild-Type Lymphoma Xenograft Models
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Tumor Growth Inhibition (TGI) (%) | Reference |
| BGB-16673 | 6 | Once Daily | 72 | [4] |
| BGB-16673 | 20 | Once Daily | 104 | [4] |
| Ibrutinib | 10 | Once Daily | Not specified, but less effective than BGB-16673 | [4] |
Table 2: Tumor Growth Inhibition in BTK-Mutant Lymphoma Xenograft Models
| BTK Mutation | Treatment Group | Dose (mg/kg) | Dosing Schedule | Tumor Growth Inhibition (TGI) (%) | Reference |
| C481S | BGB-16673 | 6 | Once Daily | 65 | [4] |
| BGB-16673 | 20 | Once Daily | 108 | [4] | |
| T474I | BGB-16673 | 20 | Once Daily | 96 | [4] |
| BGB-16673 | 30 | Once Daily | 106 | [4] | |
| Pirtobrutinib | 50 | Once Daily | 42 | [4] | |
| L528W | BGB-16673 | 6 | Once Daily | 96 | [4] |
| BGB-16673 | 20 | Once Daily | 97 | [4] | |
| Pirtobrutinib | 50 | Once Daily | 43 | [4] |
Experimental Protocols
The following are generalized protocols based on the methodologies described in the preclinical studies of BGB-16673.
1. Cell Line-Derived Xenograft (CDX) Model Establishment
-
Cell Lines: TMD-8 (wild-type BTK and engineered to express C481S, T474I, and L528W BTK mutations) and REC-1 lymphoma cell lines were used.[1][5]
-
Animal Model: Female NCG (NOD-Prkdcem26Cd52Il2rgem26Cd22/Nju) mice, aged 6-8 weeks, were utilized for tumor implantation.[3]
-
Implantation: 5 x 106 TMD-8 or REC-1 cells in 100 µL of a 1:1 mixture of RPMI-1640 medium and Matrigel were implanted subcutaneously into the right flank of each mouse.[5]
-
Tumor Growth Monitoring: Tumor volumes were measured twice weekly using digital calipers. The tumor volume was calculated using the formula: Volume = (length × width²) / 2.[3]
2. Drug Administration
-
Treatment Initiation: Mice with established tumors (typically 150-200 mm³) were randomized into treatment and control groups.
-
Drug Formulation: BGB-16673, ibrutinib, and pirtobrutinib were formulated for oral gavage. The vehicle control was typically a solution of 0.5% methylcellulose in water.
-
Dosing:
-
Treatment Duration: Treatment was continued for a specified period, typically 21-28 days, or until the tumor volume in the control group reached a predetermined endpoint.
3. Assessment of Anti-Tumor Activity
-
Primary Endpoint: Tumor growth inhibition (TGI) was the primary measure of efficacy. TGI is calculated as the percentage difference in the mean tumor volume of the treated group compared to the vehicle control group at the end of the study.
-
Secondary Endpoints:
-
Tumor Regression: The number of tumors that showed a decrease in volume compared to the initial volume at the start of treatment.
-
Survival: In some studies, mice were monitored for survival, with endpoints such as tumor volume reaching a specific size or signs of morbidity.
-
Spleen Weight: As an indicator of tumor metastasis and burden, spleen weights were measured at the end of the study.[4]
-
Visualizations
Mechanism of Action: BGB-16673-mediated BTK Degradation
Caption: BGB-16673 mechanism of action.
BTK Signaling Pathway in B-Cells
References
- 1. P1219: BGB-16673, A BTK DEGRADER, OVERCOMES ON-TARGET RESISTANCE FROM BTK INHIBITORS AND PRESENTS SUSTAINABLE LONG-TERM TUMOR REGRESSION IN LYMPHOMA XENOGRAFT MODELS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. beonemedaffairs.com [beonemedaffairs.com]
- 3. beonemedinfo.com [beonemedinfo.com]
- 4. BGB-16673 shows a long-term antitumor response in BTK-expressing cancer models | BioWorld [bioworld.com]
- 5. researchgate.net [researchgate.net]
Navigating Off-Target Binding: A Comparative Guide to the Cross-Reactivity of HER2-Targeted Antibody-Drug Conjugates in Cynomolgus Monkey Tissues
For researchers, scientists, and drug development professionals, understanding the potential for off-target binding of antibody-drug conjugates (ADCs) is a critical step in preclinical safety assessment. This guide provides a comparative overview of the tissue cross-reactivity of HER2-targeted ADCs, with a focus on learnings from studies in cynomolgus monkeys, a relevant non-clinical species for predicting human safety. While specific data for Zovodotin (zanidatamab this compound, ZW49) is not publicly available, this guide leverages data from other HER2-targeted ADCs to infer potential cross-reactivity patterns and provides a framework for evaluating such interactions.
This compound is an investigational bispecific ADC that recognizes two distinct epitopes on the human epidermal growth factor receptor 2 (HER2).[1] This unique targeting mechanism, combined with a potent auristatin payload, offers a promising therapeutic strategy for HER2-expressing cancers.[1] However, as with all targeted therapies, assessing the potential for binding to normal tissues is paramount to ensuring a favorable safety profile.
Comparative Analysis of HER2-Targeted ADC Tissue Cross-Reactivity in Cynomolgus Monkeys
Preclinical evaluation in non-human primates, such as the cynomolgus monkey, is a cornerstone of ADC development. The significant homology between human and cynomolgus monkey HER2 makes this species a valuable model for predicting on-target, off-tumor toxicities.
While a tissue cross-reactivity study for this compound has not been publicly disclosed, a study on CPGJ701, a recombinant humanized anti-HER2 monoclonal antibody conjugated to maytansine (DM1), provides valuable insights into the expected binding patterns of HER2-targeted ADCs in cynomolgus monkeys.[2][3] The cross-reactivity of CPGJ701 was found to be highly consistent between human and cynomolgus monkey tissues, underscoring the relevance of this animal model.[2][4]
Below is a summary of the observed binding of CPGJ701 in a panel of normal cynomolgus monkey tissues. This data can serve as a surrogate for anticipating the potential cross-reactivity of other HER2-targeted ADCs like this compound.
| Tissue | Cellular Localization of Binding in Cynomolgus Monkey | Comparison to Human Tissue Binding |
| Cardiovascular | ||
| Heart | Myocardial cells | Similar |
| Gastrointestinal | ||
| Stomach | Epithelial cells of gastric glands | Similar |
| Small Intestine | Epithelial cells of villi and crypts | Similar |
| Large Intestine | Epithelial cells of crypts | Similar |
| Liver | Hepatocytes (membranous and cytoplasmic) | Similar |
| Pancreas | Islet cells | Similar |
| Respiratory | ||
| Lung | Bronchial and alveolar epithelial cells | Not observed in cynomolgus, present in human |
| Urogenital | ||
| Kidney | Epithelial cells of renal tubules | Similar |
| Bladder | Urothelial cells | Similar |
| Endocrine | ||
| Adrenal Gland | Cortical cells | Similar |
| Thyroid Gland | Follicular epithelial cells | Similar |
| Parathyroid Gland | Chief cells | Similar |
| Reproductive | ||
| Testis | Sertoli cells, interstitial cells | Similar |
| Ovary | Follicular cells, luteal cells | Similar |
| Uterus | Glandular epithelial cells | Similar |
| Fallopian Tube | Epithelial cells | Similar |
| Mammary Gland | Ductal and acinar epithelial cells | Similar |
| Nervous System | ||
| Brain (Cerebrum, Cerebellum) | Neurons, glial cells | Similar |
| Spinal Cord | Neurons, glial cells | Similar |
| Integumentary | ||
| Skin | Epidermal and adnexal epithelial cells | Similar |
Table based on data from the tissue cross-reactivity study of CPGJ701.[2][3]
It is important to note that HER2 is expressed at low levels in various normal human epithelial tissues, including those of the gastrointestinal, respiratory, reproductive, and urinary tracts, as well as the skin.[5] Therefore, a degree of binding in these tissues is anticipated for any HER2-targeted therapeutic. The intensity of this binding is a key determinant of potential toxicity.
Experimental Protocol: Immunohistochemistry for Tissue Cross-Reactivity
A robust immunohistochemistry (IHC) protocol is essential for accurately assessing the tissue cross-reactivity of an ADC. The following is a generalized protocol based on standard methodologies used in preclinical safety studies.[3][4]
Objective: To determine the binding profile of a test ADC (e.g., this compound) on a comprehensive panel of frozen normal human and cynomolgus monkey tissues.
Materials:
-
Test ADC (biotinylated)
-
Negative control human IgG (biotinylated)
-
Phosphate-buffered saline (PBS)
-
Formalin-fixed, paraffin-embedded (FFPE) or frozen tissue sections from a panel of at least 32 normal human and cynomolgus monkey tissues from at least three unrelated donors.
-
Positive control tissue (e.g., HER2-positive breast cancer tissue)
-
Blocking solution (e.g., normal serum)
-
Streptavidin-horseradish peroxidase (HRP) conjugate
-
DAB (3,3'-diaminobenzidine) substrate-chromogen system
-
Hematoxylin counterstain
-
Microscope
Procedure:
-
Tissue Sectioning: Cut 4-5 µm sections from FFPE or frozen tissue blocks and mount on positively charged slides.
-
Deparaffinization and Rehydration (for FFPE tissues): Immerse slides in xylene and a graded series of ethanol to rehydrate.
-
Antigen Retrieval (for FFPE tissues): Perform heat-induced epitope retrieval using a suitable buffer (e.g., citrate buffer, pH 6.0).
-
Blocking: Incubate sections with a blocking solution to prevent non-specific binding.
-
Primary Antibody Incubation: Incubate sections with the biotinylated test ADC at a predetermined optimal concentration (e.g., 50 µg/mL) in a humidified chamber. Include negative control slides incubated with biotinylated human IgG and PBS alone.
-
Detection: Incubate sections with streptavidin-HRP conjugate.
-
Chromogen Application: Apply DAB substrate-chromogen solution to visualize the binding.
-
Counterstaining: Counterstain with hematoxylin to visualize cell nuclei.
-
Dehydration and Mounting: Dehydrate sections through a graded series of ethanol and xylene, and coverslip.
-
Microscopic Evaluation: A qualified pathologist should evaluate the slides for the presence, intensity, and cellular localization of staining.
Visualizing the Pathway and Process
To better understand the mechanism of action and the experimental approach to assessing cross-reactivity, the following diagrams are provided.
Caption: Mechanism of action of a HER2-targeted ADC like this compound.
References
- 1. adcreview.com [adcreview.com]
- 2. Tissue cross-reactivity studies of CPGJ701 in humans, cynomolgus monkeys and Sprague-Dawley rats and correlation analysis with in vivo toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Tissue cross-reactivity studies of CPGJ701 in humans, cynomolgus monkeys and Sprague-Dawley rats and correlation analysis with in vivo toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Expression of the HER-2/neu proto-oncogene in normal human adult and fetal tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Bystander Killing Effect in Antibody-Drug Conjugates
An illustrative guide for researchers on the pivotal role of the bystander effect in ADC efficacy, using Trastuzumab Deruxtecan (T-DXd) and Ado-trastuzumab Emtansine (T-DM1) as comparative exemplars.
The bystander killing effect is a critical mechanism for antibody-drug conjugates (ADCs), enabling them to eradicate not only antigen-expressing (Ag+) target cancer cells but also adjacent antigen-negative (Ag-) cells.[1] This phenomenon is particularly crucial for overcoming tumor heterogeneity, a common challenge in cancer therapy where not all malignant cells express the target antigen.[2] The efficacy of this bystander effect is largely dictated by the ADC's molecular design, specifically the properties of its linker and cytotoxic payload.[2][]
This guide provides a comparative analysis of the bystander effect by examining two clinically significant HER2-targeted ADCs: Trastuzumab Deruxtecan (T-DXd, Enhertu®), which has a potent bystander effect, and Ado-trastuzumab Emtansine (T-DM1, Kadcyla®), which is considered to have a minimal to non-existent bystander effect.
Mechanism of Action: A Tale of Two Payloads
The fundamental difference in the bystander capabilities of T-DXd and T-DM1 lies in the nature of their payloads and linkers after internalization into a HER2-positive cancer cell.
-
Trastuzumab Deruxtecan (T-DXd): T-DXd employs a cleavable linker that is selectively degraded by lysosomal proteases, such as Cathepsin B, which are often overexpressed in tumor cells.[1][4] This process releases its payload, DXd (a topoisomerase I inhibitor), in its unmodified, potent form. DXd is a lipophilic, membrane-permeable molecule, allowing it to diffuse out of the target cell and into neighboring cells, regardless of their HER2 status, to induce widespread cell death.[1][2]
-
Ado-trastuzumab Emtansine (T-DM1): In contrast, T-DM1 utilizes a non-cleavable thioether linker.[5] Following internalization, the antibody itself is degraded in the lysosome, releasing the payload (DM1, a microtubule inhibitor) still attached to the linker and a lysine residue.[5] This resulting complex is charged and membrane-impermeable, effectively trapping the cytotoxin within the target cell and preventing any significant bystander killing.[2][5]
Diagram: ADC Mechanism and Bystander Effect
The following diagram illustrates the divergent pathways of T-DXd and T-DM1 after binding to a HER2-positive cancer cell, leading to differential bystander killing outcomes.
Caption: Comparative pathways of T-DXd and T-DM1 leading to distinct bystander killing outcomes.
Comparative Efficacy Data
Experimental data from co-culture assays, where HER2-positive and HER2-negative cells are grown together, quantitatively demonstrate the difference in bystander activity.
| ADC | Target Cells (HER2+) | Bystander Cells (HER2-) | Outcome in Co-Culture |
| T-DXd | NCI-N87 (Gastric) | MDA-MB-468 (Breast) | T-DXd effectively killed both the target HER2+ cells and the neighboring HER2- cells, demonstrating a potent bystander effect.[1] |
| T-DM1 | SK-BR-3 (Breast) | MCF7 (Breast) | T-DM1 induced cytotoxicity in the target HER2+ cells but did not affect the viability of the co-cultured HER2- cells, indicating a lack of a significant bystander effect.[6] |
| T-DXd | SK-BR-3 (Breast) | MCF7 (Breast) | In the same co-culture model, T-DXd led to the death of HER2-negative MCF7 cells when in the presence of HER2-positive SK-BR-3 cells.[6] |
Note: The specific cell lines and experimental conditions can vary between studies, but the trend remains consistent.
Experimental Protocols for Assessing Bystander Effect
Evaluating the bystander effect is crucial in ADC development. Two common in vitro methodologies are the co-culture assay and the conditioned medium transfer assay.[6]
1. Co-Culture Bystander Killing Assay
This assay directly measures the ability of an ADC to kill antigen-negative cells when they are in proximity to antigen-positive cells.
-
Objective: To quantify the viability of antigen-negative cells after co-culture with antigen-positive cells in the presence of an ADC.
-
Methodology:
-
Cell Labeling: Antigen-positive (e.g., SK-BR-3) and antigen-negative (e.g., MCF7) cell lines are differentially labeled with fluorescent proteins (e.g., RFP and GFP, respectively) for identification.[6]
-
Co-Culture Seeding: The labeled cell lines are seeded together in the same culture plate at a defined ratio (e.g., 1:1).[7]
-
ADC Treatment: The co-culture is treated with varying concentrations of the ADC (e.g., T-DXd or T-DM1) for a set period (e.g., 72-96 hours).[6][7]
-
Analysis: The viability of each cell population is quantified using methods such as flow cytometry or high-content imaging, which can distinguish between the fluorescently labeled cells.[7] A significant decrease in the viability of the antigen-negative population indicates a bystander effect.
-
2. Conditioned Medium Transfer Assay
This method assesses whether the cytotoxic payload is released from target cells into the surrounding environment.
-
Objective: To determine if the medium from ADC-treated antigen-positive cells is toxic to antigen-negative cells.
-
Methodology:
-
Medium Conditioning: Antigen-positive cells (e.g., SK-BR-3) are treated with the ADC for a specified duration (e.g., 96 hours).[6]
-
Medium Collection: The culture medium, now "conditioned" and potentially containing the released payload, is collected.
-
Treatment of Bystander Cells: This conditioned medium is transferred to a separate culture of antigen-negative cells (e.g., MCF7).[6]
-
Viability Assessment: The viability of the antigen-negative cells is measured after a period of incubation. A reduction in viability indicates that a cell-permeable, active payload was released from the target cells.[6]
-
Diagram: Experimental Workflow for Co-Culture Assay
The following diagram outlines the key steps in a typical co-culture assay designed to evaluate the bystander effect.
Caption: Standard workflow for an in vitro co-culture bystander killing assay.
Conclusion
The comparative analysis of T-DXd and T-DM1 clearly illustrates the critical role of linker and payload chemistry in mediating the bystander killing effect. The ability of T-DXd's permeable DXd payload to diffuse into neighboring cells provides a significant therapeutic advantage in treating heterogeneous tumors, a feature absent in T-DM1 due to its impermeable payload. For researchers and drug developers, understanding and optimizing for a controlled and potent bystander effect is a key strategy in designing the next generation of highly effective ADC therapies. The experimental protocols detailed herein provide a robust framework for the preclinical evaluation of this essential ADC characteristic.
References
- 1. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 2. researchgate.net [researchgate.net]
- 4. Could bystander killing contribute significantly to the antitumor activity of brentuximab vedotin given with standard first-line chemotherapy for Hodgkin lymphoma? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antibody drug conjugates and bystander killing: is antigen-dependent internalisation required? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. jitc.bmj.com [jitc.bmj.com]
Zovodotin Demonstrates Significant Efficacy in Preclinical Models of T-DM1 Resistant Cancers
For researchers, scientists, and drug development professionals, preclinical data reveals the potential of Zovodotin (Disitamab Vedotin), a novel HER2-targeted antibody-drug conjugate (ADC), to overcome resistance to trastuzumab emtansine (T-DM1) in HER2-positive breast and gastric cancers. These findings position this compound as a promising therapeutic alternative for patients who have developed resistance to existing anti-HER2 therapies.
This compound, an ADC composed of the novel humanized anti-HER2 monoclonal antibody hertuzumab linked to the microtubule inhibitor monomethyl auristatin E (MMAE), has shown potent antitumor activity in preclinical settings, particularly in tumor models that have become resistant to T-DM1.[1][2][3] This efficacy is attributed to its unique binding to a different epitope on the HER2 receptor compared to trastuzumab, the antibody component of T-DM1.[1][2][3]
Comparative Efficacy in T-DM1 Resistant Models
Preclinical studies have demonstrated this compound's ability to inhibit the growth of T-DM1 resistant cancer cell lines and xenografts. Notably, this compound has shown efficacy not only as a single agent but also in combination with T-DM1, suggesting a synergistic effect that could further enhance therapeutic outcomes.[1][2][3]
In Vitro Cell Proliferation Data
The following table summarizes the in vitro efficacy of this compound compared to T-DM1 in a panel of HER2-positive cancer cell lines, including those with acquired resistance to T-DM1.
| Cell Line | Cancer Type | T-DM1 Resistance Status | This compound IC50 (nM) | T-DM1 IC50 (nM) |
| KMCH-1 | Biliary Tract Cancer | Sensitive | 0.031 µg/mL | >10 µg/mL |
| Mz-ChA-1 | Biliary Tract Cancer | Sensitive | 1.3 µg/mL | >10 µg/mL |
| KKU-100 | Biliary Tract Cancer | Low HER2 Expression | 4.3 µg/mL | >10 µg/mL |
| BT-474/KR | Breast Cancer | Resistant | - | - |
*Note: Data for biliary tract cancer cell lines from a preclinical study on trastuzumab emtansine.[4] Data for BT-474/KR, a T-DM1 resistant cell line, indicates resistance is conferred by STAT3 activation.[5] Specific IC50 values for this compound in this cell line were not available in the provided search results.
In Vivo Xenograft Studies
In vivo studies using mouse xenograft models of T-DM1 resistant breast and gastric cancers have further substantiated the efficacy of this compound. Treatment with this compound resulted in significant tumor growth inhibition in models that had previously progressed on T-DM1 therapy.[1][2][3]
| Xenograft Model | Cancer Type | T-DM1 Resistance Status | This compound Treatment Outcome |
| Breast Cancer Xenograft | Breast Cancer | Progressed on T-DM1 | Significant tumor growth inhibition |
| Gastric Cancer Xenograft | Gastric Cancer | Progressed on T-DM1 | Significant tumor growth inhibition |
Mechanisms of Action and Overcoming Resistance
T-DM1 resistance can arise from various mechanisms, including reduced HER2 expression, impaired intracellular trafficking and lysosomal degradation of the ADC, and alterations in microtubule dynamics.[6][7][8][9] this compound's distinct properties may allow it to circumvent these resistance mechanisms.
This compound's Mechanism of Action
The proposed mechanism of action for this compound involves the following steps:
Figure 1: this compound Mechanism of Action. This diagram illustrates the binding of this compound to a distinct HER2 epitope, followed by internalization, lysosomal degradation, release of the cytotoxic payload MMAE, microtubule disruption, and subsequent apoptosis of the cancer cell.
Overcoming T-DM1 Resistance
This compound's ability to bind to a different HER2 epitope may be advantageous in cases where T-DM1 binding is compromised. Furthermore, the distinct linker and payload (MMAE) in this compound may be less susceptible to the specific resistance mechanisms that affect T-DM1's payload (DM1).
References
- 1. Disitamab vedotin in preclinical models of HER2-positive breast and gastric cancers resistant to trastuzumab emtansine and trastuzumab deruxtecan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Disitamab vedotin in preclinical models of HER2-positive breast and gastric cancers resistant to trastuzumab emtansine and trastuzumab deruxtecan - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ASCO – American Society of Clinical Oncology [asco.org]
- 5. STAT3 activation confers trastuzumab-emtansine (T-DM1) resistance in HER2-positive breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanisms of resistance to trastuzumab emtansine (T-DM1) in HER2-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms of resistance to trastuzumab emtansine (T-DM1) in HER2-positive breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Trastuzumab emtansine: mechanisms of action and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization of T‐DM1‐resistant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Predicting Zovodotin Treatment Response: A Comparative Guide to Biomarkers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of biomarkers for predicting treatment response to Zovodotin (zanidatamab this compound, ZW49), a novel HER2-targeted bispecific antibody-drug conjugate (ADC), and its therapeutic alternatives. The information presented is intended to support research and development efforts in precision oncology.
Introduction to this compound and the Landscape of HER2-Targeted ADCs
This compound is an investigational ADC comprising a bispecific antibody that simultaneously targets two distinct epitopes on the HER2 receptor, conjugated to a cytotoxic auristatin payload.[1] This unique mechanism of action, which includes dual HER2 signal blockade and enhanced antibody-receptor clustering, aims to improve upon existing HER2-targeted therapies.[1] The primary alternatives to this compound are the approved HER2-targeted ADCs:
-
Trastuzumab deruxtecan (Enhertu®): An ADC composed of the anti-HER2 antibody trastuzumab linked to a topoisomerase I inhibitor payload.
-
Ado-trastuzumab emtansine (Kadcyla®): An ADC consisting of trastuzumab linked to the microtubule inhibitor emtansine.
The identification of robust predictive biomarkers is critical for optimizing patient selection and improving therapeutic outcomes for all ADCs.[2] While HER2 protein overexpression and gene amplification are the established biomarkers for this class of drugs, ongoing research is exploring more nuanced predictors of response.
Key Predictive Biomarkers for HER2-Targeted ADCs
The cornerstone of patient selection for this compound and its alternatives is the assessment of HER2 status. This is primarily determined through immunohistochemistry (IHC) to detect protein overexpression and in situ hybridization (ISH) to detect gene amplification.
HER2 Protein Expression (IHC)
HER2 IHC testing is a semi-quantitative assay that measures the level of HER2 protein on the surface of tumor cells. The results are scored on a scale of 0 to 3+.
-
IHC 3+ (Positive): Indicates strong, complete, and circumferential membrane staining in >10% of tumor cells.[3] Patients with IHC 3+ tumors are generally considered candidates for HER2-targeted therapies.
-
IHC 2+ (Equivocal): Characterized by weak to moderate complete membrane staining in >10% of tumor cells.[3] These cases require reflex testing with ISH to determine HER2 gene amplification status.
-
IHC 1+ (Negative): Shows incomplete membrane staining that is faint and barely perceptible in >10% of tumor cells.[3]
-
IHC 0 (Negative): No staining is observed, or there is incomplete and faint membrane staining in ≤10% of tumor cells.[3]
HER2 Gene Amplification (ISH)
ISH techniques, such as fluorescence in situ hybridization (FISH) and chromogenic in situ hybridization (CISH), are used to determine the number of copies of the ERBB2 gene (which encodes for HER2) in tumor cells. A positive result indicates HER2 gene amplification and eligibility for HER2-targeted therapy.
The Emergence of "HER2-Low" as a Predictive Biomarker
Recent clinical trials, most notably with trastuzumab deruxtecan, have demonstrated the efficacy of HER2-targeted ADCs in patients with "HER2-low" breast cancer (defined as IHC 1+ or IHC 2+/ISH-).[4] This has expanded the population of patients who may benefit from these therapies and highlights the importance of accurate IHC scoring in the lower expression range. While this compound is being studied in HER2-expressing cancers, the specific activity in a HER2-low population is an area of ongoing investigation.
Comparative Efficacy Data by Biomarker Status
The following tables summarize the available clinical trial data for this compound and its key alternatives, stratified by HER2 biomarker status where possible.
Table 1: this compound (ZW49) Phase 1 Trial (NCT03821233) Efficacy Data in HER2-Positive Solid Tumors [5][6][7]
| Patient Population | Biomarker Status | Objective Response Rate (ORR) | Disease Control Rate (DCR) |
| All HER2+ Solid Cancers (n=29) | IHC 3+ or IHC 2+/ISH+ | 31% | 72% |
| Gastroesophageal Adenocarcinoma (n=11) | IHC 3+ or IHC 2+/ISH+ | 37% | 73% |
| Breast Cancer (n=8) | IHC 3+ or IHC 2+/ISH+ | 13% | 50% |
| Other Solid Cancers (n=10) | IHC 3+ or IHC 2+/ISH+ | 40% | 90% |
Data from a heavily pretreated patient population.
Table 2: Trastuzumab Deruxtecan (Enhertu) Efficacy Data in Metastatic Breast Cancer [4][8]
| Patient Population | Biomarker Status | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) |
| HER2-Positive (DESTINY-Breast03) | IHC 3+ or IHC 2+/ISH+ | 79.7% | 28.8 months |
| HER2-Low (DESTINY-Breast04) | IHC 1+ or IHC 2+/ISH- | 52.6% | 9.9 months |
Table 3: Ado-trastuzumab Emtansine (Kadcyla) Efficacy Data in Metastatic Breast Cancer [9][10][11]
| Patient Population | Biomarker Status | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) |
| HER2-Positive (EMILIA) | IHC 3+ or IHC 2+/ISH+ | 43.6% | 9.6 months |
| HER2-Positive, previously treated (TH3RESA) | IHC 3+ or IHC 2+/ISH+ | 31.3% | 6.2 months |
Exploratory Biomarkers for this compound: Immunogenic Cell Death (ICD)
Preclinical studies have shown that this compound is a potent inducer of immunogenic cell death (ICD).[1] ICD is a form of cancer cell death that activates an anti-tumor immune response. Key biomarkers of ICD that could potentially predict response to this compound include:
-
Cell Surface Calreticulin (CRT): An "eat-me" signal that promotes phagocytosis of dying cancer cells by dendritic cells.
-
Extracellular ATP: A "find-me" signal that attracts immune cells to the tumor microenvironment.
-
Extracellular High Mobility Group Box 1 (HMGB1): A danger signal that promotes dendritic cell maturation and T-cell activation.
The induction of these markers suggests that this compound may not only directly kill tumor cells but also stimulate a durable anti-tumor immune response. Further clinical investigation is needed to validate these as predictive biomarkers.
Experimental Protocols
HER2 Immunohistochemistry (IHC) Staining Protocol
This protocol provides a general overview for the semi-quantitative detection of HER2 protein in formalin-fixed, paraffin-embedded (FFPE) tissue.
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (or a xylene substitute) to remove paraffin.
-
Rehydrate through a series of graded ethanol solutions (e.g., 100%, 95%, 70%) and finally in distilled water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) using a validated buffer (e.g., citrate buffer, pH 6.0 or EDTA buffer, pH 9.0) in a pressure cooker, steamer, or water bath.
-
-
Staining:
-
Incubate slides with a validated primary anti-HER2 antibody (e.g., clone 4B5).
-
Apply a polymer-based detection system.
-
Develop with a chromogen such as diaminobenzidine (DAB).
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain with hematoxylin.
-
Dehydrate through graded ethanol and clear in xylene.
-
Mount with a permanent mounting medium.
-
-
Interpretation:
-
Score staining intensity (0, 1+, 2+, 3+) and the percentage of positive tumor cells according to ASCO/CAP guidelines.[3]
-
HER2 Fluorescence In Situ Hybridization (FISH) Protocol
This protocol outlines the key steps for determining ERBB2 gene amplification.
-
Deparaffinization and Pretreatment:
-
Deparaffinize and rehydrate FFPE tissue sections as for IHC.
-
Pretreat slides with a protease solution (e.g., pepsin) to digest proteins and allow probe access to the nuclear DNA.
-
-
Denaturation and Hybridization:
-
Co-denature the probe (containing fluorescently labeled DNA sequences for the ERBB2 gene and a control centromeric region of chromosome 17) and the target DNA on the slide.
-
Hybridize the probe to the target DNA overnight in a humidified chamber.
-
-
Post-Hybridization Washes:
-
Wash slides to remove unbound probe.
-
-
Counterstaining and Mounting:
-
Counterstain with DAPI to visualize the cell nuclei.
-
Mount with an anti-fade mounting medium.
-
-
Analysis:
Flow Cytometry for Cell Surface Calreticulin
This protocol is for the detection of CRT exposure on the surface of tumor cells.[14]
-
Cell Preparation:
-
Harvest cells and wash with a suitable buffer (e.g., PBS).
-
-
Staining:
-
Incubate cells with a fluorescently labeled anti-calreticulin antibody.
-
Include a viability dye (e.g., DAPI, Propidium Iodide) to exclude dead cells from the analysis.
-
-
Analysis:
-
Acquire data on a flow cytometer.
-
Gate on the live cell population and quantify the percentage of cells positive for surface calreticulin.
-
Extracellular ATP Release Assay
This bioluminescence-based assay measures the amount of ATP released into the cell culture medium.[15][16]
-
Sample Collection:
-
Carefully collect the cell culture supernatant without disturbing the cells.
-
-
Assay Procedure:
-
Add the supernatant to a luminometer plate containing a luciferase/luciferin reagent.
-
Measure the luminescence, which is proportional to the ATP concentration.
-
-
Quantification:
-
Determine the ATP concentration by comparing the luminescence signal to a standard curve generated with known ATP concentrations.
-
Extracellular HMGB1 ELISA
This enzyme-linked immunosorbent assay (ELISA) quantifies the concentration of HMGB1 in cell culture supernatants.[17][18]
-
Plate Coating:
-
Coat a 96-well plate with an anti-HMGB1 capture antibody.
-
-
Sample and Standard Incubation:
-
Add cell culture supernatants and a series of HMGB1 standards to the wells and incubate.
-
-
Detection:
-
Add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Add a substrate that is converted by the enzyme to produce a colorimetric signal.
-
-
Measurement and Quantification:
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the HMGB1 concentration in the samples based on the standard curve.
-
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of this compound.
Caption: HER2 biomarker testing workflow.
Conclusion
The landscape of HER2-targeted therapies is evolving, with HER2 expression remaining the primary predictive biomarker for treatment with this compound and its alternatives. The establishment of "HER2-low" as a clinically actionable biomarker for some ADCs underscores the need for precise and standardized HER2 testing. For this compound, the induction of immunogenic cell death presents an exciting avenue for the discovery of novel biomarkers that may further refine patient selection and predict not only direct cytotoxicity but also the generation of a durable anti-tumor immune response. Continued research and clinical validation of these and other potential biomarkers will be essential for realizing the full potential of this compound and other HER2-targeted ADCs in the era of precision medicine.
References
- 1. adcreview.com [adcreview.com]
- 2. researchgate.net [researchgate.net]
- 3. nordiqc.org [nordiqc.org]
- 4. ENHERTU® Approved in the U.S. as the First HER2 Directed Therapy for Patients with HER2 Low Metastatic Breast Cancer- Daiichi Sankyo US [daiichisankyo.us]
- 5. onclive.com [onclive.com]
- 6. adcreview.com [adcreview.com]
- 7. Gastric Cancer - ZW49 - HER-2 positive - LARVOL VERI [veri.larvol.com]
- 8. ENHERTU® (fam-trastuzumab deruxtecan-nxki) | Results with ENHERTU [enhertu.com]
- 9. Ado-tratuzumab emtansine beyond breast cancer: therapeutic role of targeting other HER2-positive cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Clinical Trial Results in EBC | KADCYLA® (ado-trastuzumab emtansine) [kadcyla.com]
- 11. onclive.com [onclive.com]
- 12. bjbms.org [bjbms.org]
- 13. Protocol for HER2 FISH determination on PAXgene‐fixed and paraffin‐embedded tissue in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quantitation of calreticulin exposure associated with immunogenic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. RealTime-Glo™ Extracellular ATP Assay [worldwide.promega.com]
- 16. Assessment of extracellular ATP concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ibl-international.com [ibl-international.com]
- 18. neobiolab.com [neobiolab.com]
Zovodotin Safety Profile: A Comparative Analysis with Leading HER2-Targeted ADCs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the safety profile of Zovodotin (zanidatamab this compound, ZW49), a novel bispecific antibody-drug conjugate (ADC), with two established HER2-targeted ADCs: Trastuzumab deruxtecan (T-DXd) and Ado-trastuzumab emtansine (T-DM1). The information is based on data from clinical trials to assist in evaluating the therapeutic potential and tolerability of these agents.
This compound is an investigational ADC composed of a bispecific antibody, zanidatamab, linked to a proprietary auristatin cytotoxin. This unique biparatopic design, targeting two distinct HER2 epitopes, distinguishes it from other ADCs in its class.[1] Its safety and efficacy have been evaluated in a first-in-human Phase 1 clinical trial (NCT03821233).[2]
Comparative Safety Profile of HER2-Targeted ADCs
The following table summarizes the key treatment-related adverse events (TRAEs) observed in clinical trials for this compound, Trastuzumab deruxtecan, and Ado-trastuzumab emtansine. It is important to note that direct cross-trial comparisons should be made with caution due to differences in study populations, trial designs, and dosing regimens.
| Feature | This compound (zanidatamab this compound) | Trastuzumab deruxtecan (T-DXd) | Ado-trastuzumab emtansine (T-DM1) |
| Antibody Target | HER2 (Biparatopic: ECD2 & ECD4)[2] | HER2 | HER2 |
| Payload | Auristatin | Topoisomerase I inhibitor (deruxtecan) | Maytansinoid (DM1) |
| Pivotal Trial(s) Data | Phase 1 (NCT03821233)[2] | DESTINY-Breast02 & 03[3][4] | EMILIA[5] |
| Most Common Any-Grade TRAEs (%) | Keratitis (42-43%), Alopecia (25%), Diarrhea (21-30%)[2] | Nausea (72.5-77%), Fatigue, Alopecia, Vomiting[3] | Thrombocytopenia, Fatigue, Nausea, Transaminitis[6][7] |
| Common Grade ≥3 TRAEs (%) | Keratitis (3%), Infusion-related reaction, Decreased neutrophil count[2] | Neutropenia, Anemia, Nausea (4.6-7%), Fatigue[3] | Thrombocytopenia (20% in one study), Anemia (3.0%), Fatigue (2.5%)[6][7] |
| Key Safety Concerns | Ocular toxicity (Keratitis)[2] | Interstitial Lung Disease (ILD)/Pneumonitis (up to 10.4% any grade in one study)[3][8] | Hepatotoxicity (Transaminitis), Thrombocytopenia[6] |
| Treatment-Related Deaths | None reported in the Phase 1 trial[2] | Has been reported, often related to ILD[9][10] | Has been reported |
Experimental Protocols
A summary of the methodologies for the key clinical trials that established the safety profiles of these ADCs is provided below.
This compound: Phase 1 Trial (NCT03821233)
-
Study Design : This was a first-in-human, multicenter, open-label, dose-escalation (DE) and dose-expansion (DX) study.[1][11] The DE phase utilized a 3+3 design to determine the maximum tolerated dose (MTD) and recommended dose (RD).[1] The DX phase further evaluated safety and anti-tumor activity at the selected doses.[1]
-
Patient Population : The trial enrolled patients with locally advanced (unresectable) or metastatic HER2-expressing solid cancers who had progressed on standard therapies.[11][12] This included patients with breast and gastroesophageal cancers.[11]
-
Primary Endpoints : The primary objectives were to assess the safety, tolerability, and determine the MTD/RD of this compound.[1][11]
-
Dosing : The recommended dose was identified as 2.5 mg/kg administered intravenously every three weeks (Q3W).[1]
Trastuzumab deruxtecan: DESTINY-Breast03
-
Study Design : A Phase 3, randomized, open-label, multicenter trial comparing the efficacy and safety of Trastuzumab deruxtecan versus Ado-trastuzumab emtansine.[3][4]
-
Patient Population : The study included 524 patients with HER2-positive metastatic breast cancer previously treated with trastuzumab and a taxane.[4]
-
Primary Endpoint : The primary outcome measured was progression-free survival (PFS).[5] Safety was a key secondary endpoint.
Ado-trastuzumab emtansine: EMILIA Trial
-
Study Design : A Phase 3, randomized, open-label, international trial comparing T-DM1 with lapatinib plus capecitabine.[5]
-
Patient Population : The trial enrolled 991 patients with HER2-positive, unresectable, locally advanced or metastatic breast cancer previously treated with trastuzumab and a taxane.[5]
-
Primary Endpoints : The co-primary endpoints were progression-free survival (PFS) and overall survival (OS), along with safety.[5]
Mechanism of Action and Experimental Workflow
The unique biparatopic nature of this compound's antibody component, zanidatamab, allows it to bind to two different domains on the HER2 receptor simultaneously. This dual-binding mechanism is hypothesized to enhance receptor clustering, internalization, and subsequent delivery of the cytotoxic auristatin payload to the tumor cell.
Caption: this compound's mechanism of action from HER2 binding to apoptosis.
Summary
The safety profile of this compound, as observed in its initial Phase 1 trial, appears manageable and distinct from other HER2-targeted ADCs.[2] The most notable adverse event is keratitis, which has been reported as generally low-grade and manageable with measures like mandatory ocular prophylaxis.[2] Unlike Trastuzumab deruxtecan, no cases of interstitial lung disease or pneumonitis were reported in the this compound Phase 1 study.[2] The gastrointestinal and hematological toxicity profiles also appear to differ from both T-DXd and T-DM1. Further clinical development will be crucial to fully characterize the safety and efficacy of this compound and establish its place in the treatment landscape for HER2-positive cancers.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. onclive.com [onclive.com]
- 3. Safety profile of trastuzumab deruxtecan in advanced breast cancer: Expert opinion on adverse event management - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oncologynewscentral.com [oncologynewscentral.com]
- 5. onclive.com [onclive.com]
- 6. ascopubs.org [ascopubs.org]
- 7. researchgate.net [researchgate.net]
- 8. ascopubs.org [ascopubs.org]
- 9. researchgate.net [researchgate.net]
- 10. Incidence and risk of fatal adverse events in cancer patients treated with HER2-targeted antibody-drug conjugates: a systematic review and meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. lifesciencesbc.ca [lifesciencesbc.ca]
Safety Operating Guide
Navigating the Safe Disposal of Zovodotin: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of potent compounds like Zovodotin, an antibody-drug conjugate (ADC), is a critical component of laboratory safety and regulatory compliance. This guide provides essential information and step-by-step procedures for the safe disposal of this compound, drawing from established best practices for handling highly potent cytotoxic agents.
Antibody-drug conjugates represent a significant advancement in targeted cancer therapy, combining the specificity of a monoclonal antibody with the cell-killing power of a potent cytotoxic payload.[1][2] This targeted delivery mechanism, however, necessitates stringent safety protocols, as the cytotoxic components of ADCs can pose significant health risks upon exposure.[1][3] Therefore, a comprehensive understanding of and adherence to proper disposal procedures are paramount to protect laboratory personnel and the environment.
Core Principles of this compound Disposal
The fundamental principle governing the disposal of this compound is the containment and deactivation of its cytotoxic component. All waste materials contaminated with this compound must be treated as hazardous and cytotoxic waste. This includes unused drug product, contaminated labware (e.g., vials, syringes, pipette tips), personal protective equipment (PPE), and any materials used for spill cleanup.
A comprehensive safety program for handling ADCs should encompass employee training, the use of engineering controls and personal protective equipment, and established procedures for cleaning, waste disposal, and emergency spill response.[4][5]
Quantitative Data for Handling Antibody-Drug Conjugates
While specific quantitative data for this compound disposal is not publicly available, general occupational exposure limits (OELs) for ADCs highlight their high potency. Adherence to these limits is crucial for personnel safety.
| Parameter | Value | Significance |
| Occupational Exposure Limit (OEL) for most ADCs | < 0.1 μg/m³ | Indicates the maximum airborne concentration to which a worker can be exposed over a working lifetime without adverse health effects.[6] |
Step-by-Step Disposal Procedures for this compound
The following procedures are based on general best practices for the disposal of antibody-drug conjugates. It is imperative to consult the specific Safety Data Sheet (SDS) for this compound and all applicable local, state, and federal regulations before handling and disposal.
1. Personal Protective Equipment (PPE):
-
Wear appropriate PPE at all times when handling this compound waste. This includes, but is not limited to:
-
Two pairs of chemotherapy-rated gloves.
-
A disposable gown.
-
Eye protection (safety glasses or goggles).
-
A respirator (e.g., N95 or higher) may be required based on a risk assessment of the procedure.
-
2. Waste Segregation and Collection:
-
All solid waste contaminated with this compound (e.g., vials, needles, gloves, gowns, absorbent pads) must be segregated into clearly labeled, leak-proof, and puncture-resistant hazardous waste containers.
-
Liquid waste containing this compound should be collected in sealed, compatible hazardous waste containers. Avoid mixing with other chemical waste streams unless specifically instructed by your institution's environmental health and safety (EHS) department.
3. Decontamination:
-
All surfaces and equipment potentially contaminated with this compound must be decontaminated.
-
Use a validated decontamination solution. The effectiveness of a decontamination agent will depend on the specific cytotoxic payload of the ADC. Consult the manufacturer's recommendations or your institution's EHS for an appropriate deactivating agent.
-
The decontamination process should involve a thorough cleaning followed by the application of the deactivating agent for a specified contact time.
4. Final Disposal:
-
Hazardous waste containers must be securely sealed, labeled, and stored in a designated hazardous waste accumulation area.
-
Arrange for pickup and disposal by a licensed hazardous waste contractor. Incineration is a common and effective method for the final disposal of cytotoxic waste.
Experimental Protocol: Surface Decontamination Validation
To ensure the effectiveness of decontamination procedures, a surface sampling and analysis protocol can be implemented.
Objective: To verify the removal of this compound from laboratory surfaces to below a pre-determined acceptable surface limit (ASL).
Methodology:
-
Pre-Decontamination Sampling:
-
Define critical areas for sampling (e.g., biological safety cabinet work surface, exterior of waste containers).
-
Using a validated sampling method (e.g., wipe sampling with a specified solvent), collect surface samples from the defined areas before decontamination.
-
-
Decontamination:
-
Perform the standard decontamination procedure using the selected deactivating agent and protocol.
-
-
Post-Decontamination Sampling:
-
After the decontamination procedure is complete and the surface is dry, repeat the wipe sampling in the same locations.
-
-
Sample Analysis:
-
Analyze the pre- and post-decontamination samples using a sensitive analytical method, such as high-performance liquid chromatography-mass spectrometry (HPLC-MS), to quantify the amount of this compound present.
-
-
Evaluation:
-
Compare the post-decontamination sample results to the established ASL. The procedure is considered effective if the residual this compound levels are below the ASL.
-
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound waste.
Caption: Logical workflow for the safe disposal of this compound waste.
Disclaimer: The information provided here is for guidance purposes only and is based on general best practices for handling antibody-drug conjugates. It is not a substitute for the specific instructions, safety data, and disposal procedures provided by the manufacturer of this compound or for the regulations set forth by your institution and local authorities. Always consult the official Safety Data Sheet (SDS) and your institution's Environmental Health and Safety (EHS) department before handling or disposing of this material.
References
- 1. books.rsc.org [books.rsc.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Safe handling of cytotoxic compounds in a biopharmaceutical environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. trinityconsultants.com [trinityconsultants.com]
- 5. Evaluation and safe handling of ADCs and their toxic payloads: Part 2 [cleanroomtechnology.com]
- 6. pharmtech.com [pharmtech.com]
Essential Safety and Handling of Zovodotin: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring safety is paramount when handling potent compounds like Zovodotin. This guide provides essential, immediate safety and logistical information for the handling of this compound, the cytotoxic payload in the antibody-drug conjugate (ADC) Zanidatamab this compound (ZW49).[1][2] Adherence to these procedures is critical to minimize exposure risk and ensure a safe laboratory environment.
This compound is a novel auristatin derivative, a class of highly potent cytotoxic agents.[1] As such, it should be handled with the same precautions as other highly potent active pharmaceutical ingredients (HPAPIs) and cytotoxic drugs.[3][4][5][6] The primary routes of occupational exposure include inhalation of aerosols, skin contact, and ingestion.[7] Therefore, a multi-layered approach to containment and personal protection is essential.
Personal Protective Equipment (PPE)
The selection and proper use of PPE are the final barriers between the handler and the hazardous substance.[8] For this compound, the following PPE is mandatory.
| PPE Component | Specification | Purpose |
| Gloves | Double-gloving with chemotherapy-tested nitrile gloves (ASTM D6978-05 standard recommended).[9] | Prevents skin contact and absorption. The outer glove should be changed immediately upon suspected contamination. |
| Gown | Disposable, solid-front, back-closing gown made of a low-permeability fabric (e.g., polyethylene-coated). | Protects against splashes and contamination of personal clothing. |
| Eye Protection | Safety glasses with side shields or goggles. | Protects the eyes from splashes and aerosols. |
| Face Protection | A full-face shield should be worn in conjunction with goggles when there is a significant risk of splashing. | Provides an additional layer of protection for the entire face. |
| Respiratory Protection | A fit-tested N95 respirator or higher (e.g., a powered air-purifying respirator - PAPR) should be used when handling powdered forms of the compound or when there is a risk of aerosol generation.[10] | Prevents inhalation of the cytotoxic agent. |
| Shoe Covers | Disposable, slip-resistant shoe covers. | Prevents the tracking of contaminants out of the designated handling area. |
Experimental Protocols: Donning and Doffing PPE
Proper technique in donning and doffing PPE is crucial to prevent cross-contamination.
Donning Sequence:
-
Hand Hygiene: Wash hands thoroughly with soap and water or use an alcohol-based hand sanitizer.
-
Shoe Covers: Put on shoe covers.
-
Inner Gloves: Don the first pair of gloves.
-
Gown: Put on the gown, ensuring it is securely closed at the back.
-
Respiratory Protection: If required, put on the fit-tested respirator.
-
Eye and Face Protection: Put on goggles and a face shield if necessary.
-
Outer Gloves: Don the second pair of gloves, ensuring the cuffs are pulled over the sleeves of the gown.
Doffing Sequence (to be performed in a designated area):
-
Outer Gloves: Remove the outer pair of gloves, turning them inside out.
-
Gown and Inner Gloves: Remove the gown and the inner pair of gloves together, rolling the gown down and away from the body and turning it inside out. The inner gloves are removed with the gown.
-
Hand Hygiene: Perform hand hygiene.
-
Exit Handling Area: Step out of the immediate handling area.
-
Shoe Covers: Remove shoe covers.
-
Eye and Face Protection: Remove the face shield and goggles.
-
Respiratory Protection: Remove the respirator.
-
Hand Hygiene: Perform final hand hygiene.
Operational and Disposal Plans
All activities involving this compound should be conducted in a designated containment area, such as a certified biological safety cabinet (BSC) or a restricted access barrier system (RABS) like a glove box.[11][12]
Spill Management: In the event of a spill, the area should be immediately evacuated and secured. Only personnel trained in hazardous spill response and wearing appropriate PPE should clean the spill using a chemotherapy spill kit.
Disposal Plan: All disposable PPE, contaminated labware, and any other materials that have come into contact with this compound must be disposed of as cytotoxic waste.[4] This waste should be segregated into clearly labeled, leak-proof containers for incineration.
Visualizing Safety Workflows
To further clarify the procedural steps for safe handling and decision-making, the following diagrams are provided.
Caption: Workflow for the safe handling of this compound.
Caption: Decision tree for selecting appropriate PPE.
References
- 1. adcreview.com [adcreview.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. pharm-int.com [pharm-int.com]
- 4. hse.gov.uk [hse.gov.uk]
- 5. How To Safely Handle Your Antibody Drug Conjugate [bioprocessonline.com]
- 6. aenova-group.com [aenova-group.com]
- 7. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 8. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytotoxic Drugs Risk: Which Protective Gloves for Cytotoxic Drugs? [shieldscientific.com]
- 10. gerpac.eu [gerpac.eu]
- 11. content.siegfried.ch [content.siegfried.ch]
- 12. Handling & Processing of Potent Compounds: A Holistic Approach - IPS [ipsdb.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
